Bis(trimethylsilyl)peroxide
説明
Structure
3D Structure
特性
IUPAC Name |
trimethyl(trimethylsilylperoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O2Si2/c1-9(2,3)7-8-10(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEMYYBBHOILIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434842 | |
| Record name | Bis(trimethylsilyl)peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5796-98-5 | |
| Record name | Trimethylsilyl peroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5796-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(trimethylsilyl)peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(trimethylsilyl)peroxide (CAS Number: 5796-98-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis(trimethylsilyl)peroxide (BTSP), a versatile and highly useful organosilicon reagent. Its unique properties as an aprotic analogue of hydrogen peroxide make it a valuable tool in sensitive organic oxidation reactions.
Core Properties and Data
This compound is a colorless liquid soluble in many aprotic organic solvents.[1][2] Its chemical structure consists of a peroxide linkage flanked by two trimethylsilyl (B98337) groups, with the molecular formula C6H18O2Si2.[3][4] This structure contributes to its distinct reactivity compared to traditional organic peroxides.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5796-98-5 |
| Molecular Formula | C6H18O2Si2 |
| Molecular Weight | 178.38 g/mol [3][4] |
| Appearance | Colorless liquid/oil[1][3] |
| Melting Point | <0°C[3] |
| Boiling Point | 35-41°C[3] |
| 41°C at 30 mmHg[3] | |
| Density | 0.829 - 0.93 g/cm³[3] |
| Refractive Index (n²⁰ᴅ) | 1.3970[3] |
| Flash Point | <40°C[3] |
| Solubility | Highly soluble in aprotic organic solvents.[1][2] |
Experimental Protocols
A common and practical method for the synthesis of this compound involves the use of a diazabicyclooctane-hydrogen peroxide (DABCO·2H₂O₂) complex.[3][5] This procedure is favored for its relatively safe and efficient production of BTSP.[6][7]
Synthesis of this compound via the DABCO·2H₂O₂ Complex Method [5][6]
Part A: Preparation of the DABCO·2H₂O₂ Complex [5][6]
-
A 1-liter, two-necked flask equipped with a dropping funnel, magnetic stir bar, and a thermometer is charged with 28.05 g (0.25 mol) of diazabicyclooctane (DABCO) dissolved in 375 mL of commercial-grade tetrahydrofuran (B95107) (THF).[5][6]
-
The flask is cooled to an internal temperature of 0°C using an ice-salt bath.[5][6]
-
While maintaining the temperature at 0°C and stirring vigorously, 49 mL of a 35% hydrogen peroxide solution (0.5 mol) is added slowly.[5][6]
-
A precipitate will form immediately. Stirring is continued for 1 hour at 0°C after the addition is complete.[5][6]
-
The mixture is filtered through a Büchner funnel, and the collected precipitate is washed with cold THF (3 x 50 mL).[5][6]
-
The solid is dried under reduced pressure (2 mm) at 35-40°C for 2 hours to yield the DABCO·2H₂O₂ complex.[5][6]
Part B: Synthesis of this compound (BTMSPO) [5][6]
-
A 2-liter, three-necked flask, equipped with a magnetic stir bar, thermometer, dropping funnel, and an argon inlet, is maintained under a slight positive pressure of argon.[5][6]
-
The flask is charged with 28.3 g (0.157 mol) of the previously prepared DABCO·2H₂O₂ complex and 28 g (0.25 mol) of DABCO.[5][6]
-
700 mL of dry dichloromethane (B109758) is added, and the mixture is cooled to 0°C.[5][6]
-
80 mL (0.628 mol) of chlorotrimethylsilane (B32843) is added dropwise, ensuring the temperature is maintained at 0°C.[5][6]
-
The resulting mixture is stirred for 5 hours at room temperature.[5][6]
-
The mixture is then filtered through a sintered Büchner funnel, and the precipitate is washed with pentane (B18724) (2 x 25 mL).[6]
-
The filtrate is concentrated under reduced pressure to a volume of approximately 80 mL. The pot temperature should not exceed 0°C.[6]
-
25 mL of pentane is added, and any additional precipitate is filtered off.[6]
-
The solution is further concentrated under reduced pressure to give this compound as a clear, colorless liquid.[5][6] The product can be used for most synthetic purposes without further purification.[5]
Caption: Synthesis workflow of this compound.
Reactivity and Mechanisms
This compound serves primarily as an oxidizing agent, with its reactivity stemming from the peroxide bond and the labile silicon-oxygen bonds.[3] The cleavage of the peroxide bond, which can be initiated thermally, catalytically, or photochemically, generates reactive oxygen species.[3]
General Oxidation Mechanism
The general mechanism involves the transfer of an oxygen atom to a substrate. The trimethylsilyl groups modulate the electronic properties of the peroxide, enhancing its reactivity and selectivity.[3]
Caption: General oxidation mechanism of BTSP.
Key Applications in Organic Synthesis
-
Baeyer-Villiger Oxidation: BTSP is effective in the Baeyer-Villiger oxidation of ketones to esters.[6]
-
Electrophilic Hydroxylation: It acts as an electrophilic hydroxylating agent for various anions, including organolithium and Grignard reagents, to produce alcohols.[3] Aromatic compounds can also be hydroxylated to form phenols.[3]
-
Preparation of 1,2,4,5-Tetroxanes: In the presence of a catalyst like trimethylsilyl trifluoromethanesulfonate, BTSP reacts with aldehydes and ketones to yield 1,2,4,5-tetroxanes, which are of interest for their potential antimalarial properties.[3]
Safety, Handling, and Storage
Safety Precautions:
-
Explosion Hazard: There have been reports of explosions when handling this compound, particularly when using metal needles or cannulas for transfer.[6][7] It is strongly recommended to use plastic or glass pipettes.[8] Heating may cause a fire.[9]
-
Irritant: Causes skin and serious eye irritation, and may cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10] Work in a well-ventilated area or a chemical fume hood.[10]
Handling:
-
Avoid contact with skin and eyes.[10]
-
Keep away from heat, open flames, and sparks.[9]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[10]
-
Grounding procedures should be followed to avoid static electricity.[9]
Storage:
-
Keep the container tightly closed and in its original packaging.[9]
-
Store away from flammable materials, metals, and oxidizing agents.[9]
-
Protect from sunlight.[9]
-
The compound is sensitive to moisture and reacts slowly with water.[3] It can be stored under nitrogen in a refrigerator for months without significant decomposition.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 5796-98-5 [m.chemicalbook.com]
- 3. This compound (5796-98-5) for sale [vulcanchem.com]
- 4. Bis(trimethylsilyl) peroxide | C6H18O2Si2 | CID 10058088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Production Method of Bis(trimethylsilyl) peroxide (BTMSPO) - Chempedia - LookChem [lookchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Bis(trimethylsilyl) Peroxide [organic-chemistry.org]
- 9. gelest.com [gelest.com]
- 10. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to Bis(trimethylsilyl)peroxide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylsilyl)peroxide (BTSP), with the chemical formula ((CH₃)₃SiO)₂, is an organosilicon compound that serves as a versatile and valuable reagent in modern organic synthesis.[1][2] As a colorless liquid soluble in many aprotic organic solvents, it functions as an anhydrous equivalent of hydrogen peroxide.[1][3] This property makes it particularly useful for sensitive oxidation reactions where the presence of water would be detrimental. This technical guide provides a comprehensive overview of the physical and chemical properties of BTSP, detailed experimental protocols for its synthesis and key applications, and a discussion of its reactivity and handling considerations.
Physical and Chemical Properties
This compound is a colorless liquid with a slight odor.[4] It is characterized by the presence of a peroxide linkage (O-O) between two trimethylsilyl (B98337) groups.[5] This unique structure imparts specific reactivity, distinguishing it from common organic peroxides.[5]
Data Presentation: Physical and Spectroscopic Properties
The key physical and spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₈O₂Si₂ | [5][6] |
| Molecular Weight | 178.38 g/mol | [4][5][6] |
| CAS Number | 5796-98-5 | [1][5] |
| Appearance | Colorless liquid/oil | [1][4][5] |
| Density | 0.829 g/cm³ | [1][4] |
| Boiling Point | 35 °C @ 35 mmHg | [1][4] |
| 41 °C @ 30 mmHg | [7] | |
| Melting Point | < 0 °C | [5][8] |
| Flash Point | < 40 °C | [5] |
| Solubility | Soluble in aprotic organic solvents | [1][5][7] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [5][8] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data | Reference(s) |
| ¹H NMR (500 MHz, CDCl₃) | δ: 0.187 ppm | [5] |
| ¹³C NMR (125 MHz, CDCl₃) | δ: -1.40 ppm | [5] |
Experimental Protocols
Synthesis of this compound
A common and reliable method for the synthesis of this compound involves the use of a diazabicyclooctane-hydrogen peroxide (DABCO·2H₂O₂) complex. This procedure avoids the need for highly concentrated and potentially hazardous hydrogen peroxide solutions.[5][9]
Experimental Workflow for BTSP Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Part A: Diazabicyclooctane-hydrogen peroxide (DABCO·2H₂O₂) complex
-
In a two-necked flask equipped with a dropping funnel and a thermometer, dissolve diazabicyclooctane (DABCO) (28.05 g, 0.25 mol) in tetrahydrofuran (B95107) (THF) (375 mL).[5]
-
Cool the flask to 0 °C using an ice-salt bath.[5]
-
Slowly add a 35% solution of hydrogen peroxide (49 mL, 0.5 mol) while maintaining the temperature at 0 °C with vigorous stirring. A precipitate will form immediately.[5]
-
Continue stirring at 0 °C for 1 hour after the addition is complete.[5]
-
Filter the mixture through a Büchner funnel, wash the collected precipitate with cold THF (3 x 50 mL), and dry under reduced pressure (2 mm, 35–40 °C) for 2 hours. This yields the DABCO·2H₂O₂ complex.[5]
-
-
Part B: this compound (BTSP)
-
In a three-necked flask under an argon atmosphere, place the prepared DABCO·2H₂O₂ complex (28.3 g, 0.157 mol) and additional DABCO (28 g, 0.25 mol).[5]
-
Add dry dichloromethane (700 mL) and cool the mixture to 0 °C.[5]
-
Add chlorotrimethylsilane (80 mL, 0.628 mol) dropwise, ensuring the temperature remains at 0 °C.[5]
-
Stir the resulting mixture for 5 hours at room temperature.[5]
-
Filter the mixture through a sintered Büchner funnel and wash the precipitate with pentane (2 x 25 mL).[5]
-
The filtrate is then concentrated under reduced pressure to yield this compound as a clear, colorless liquid.[5] For synthetic purposes, this crude product can often be used without further purification.[5]
-
Key Applications and Experimental Protocols
This compound is an effective reagent for the Baeyer-Villiger oxidation of ketones to esters or lactones, particularly for substrates that are sensitive to protic acids.[9] The reaction can be catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), or conducted in ionic liquids which can act as both the solvent and catalyst.[9][10]
Reaction Mechanism for Baeyer-Villiger Oxidation using BTSP
Caption: Generalized mechanism of Baeyer-Villiger oxidation using BTSP.
Representative Experimental Protocol for Baeyer-Villiger Oxidation in an Ionic Liquid:
-
To a solution of the ketone in an ionic liquid such as 1-butyl-3-methylimidazolium trifluoromethanesulfonate (bmimOTf), add this compound.[10]
-
Stir the mixture at room temperature. The ionic liquid can serve as both the solvent and the catalyst.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, extract the product with an organic solvent (e.g., diethyl ether). The ionic liquid, containing the catalyst, can often be recovered and reused.[10]
-
Wash the combined organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude ester or lactone.
-
Purify the product by column chromatography if necessary.
BTSP is also utilized in the synthesis of 1,2,4,5-tetroxanes, which are of interest for their potential biological activities.[5] This involves the condensation of BTSP with aldehydes or ketones, typically catalyzed by trimethylsilyl trifluoromethanesulfonate.[5]
Stability and Handling
This compound is a relatively stable peroxide under controlled conditions but requires careful handling.[4][5]
-
Storage: It should be stored in sealed containers at temperatures below 10 °C.[4] It is sensitive to moisture and heat.[5]
-
Hazards: As with other peroxides, there is a potential risk of explosion, especially when heated or in the presence of metals.[4] Detonations have been reported during transfer with metal hypodermic needles; therefore, the use of plastic or glass is recommended.[3][4]
-
Incompatibilities: It should be kept away from flammable materials, metals, and oxidizing agents.[4]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical goggles, neoprene or nitrile rubber gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[4]
Conclusion
This compound is a powerful and versatile reagent in organic chemistry, offering a valuable anhydrous source of peroxide for a range of oxidative transformations. Its utility in reactions such as the Baeyer-Villiger oxidation and the synthesis of tetroxanes makes it an important tool for researchers and scientists in academia and industry, including those in drug development. A thorough understanding of its properties, combined with adherence to proper handling and storage procedures, is essential for its safe and effective use in the laboratory.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Bis(trimethylsilyl) Peroxide [organic-chemistry.org]
- 4. spectrabase.com [spectrabase.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The Baeyer–Villiger oxidation of ketones with bis(trimethylsilyl) peroxide in the presence of ionic liquids as the solvent and catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. The Baeyer-Villiger oxidation of ketones with bis(trimethylsilyl) peroxide in the presence of ionic liquids as the solvent and catalyst [organic-chemistry.org]
Bis(trimethylsilyl)peroxide structural formula and molecular weight
This guide provides an in-depth overview of the chemical properties of bis(trimethylsilyl)peroxide, a notable organosilicon compound. Primarily aimed at researchers, scientists, and professionals in drug development, this document details its structural formula and molecular weight, supported by quantitative data and visual representations.
Chemical Identity and Molecular Weight
This compound, often abbreviated as BTSP, is an organosilicon compound with a peroxide linkage.[1] It is recognized for its role as an aprotic analogue of hydrogen peroxide, making it a valuable reagent for specific and sensitive organic oxidation reactions.[2]
The molecular and structural details are summarized in the table below, providing a clear reference for its chemical identity.
| Identifier | Value |
| Molecular Formula | C6H18O2Si2[1][2][3][4][5][6] |
| Molecular Weight | 178.38 g/mol [1][3][4][5] |
| IUPAC Name | Peroxybis(trimethylsilane)[2] |
| CAS Number | 5796-98-5[1][3] |
Structural Formula
The structural formula of this compound consists of two trimethylsilyl (B98337) groups, (CH₃)₃Si, bonded to a peroxide (-O-O-) core.[1] This unique structure is crucial to its chemical reactivity.
Caption: Structural formula of this compound.
Experimental Protocols
While this document does not detail specific experimental protocols, a common method for the preparation of this compound involves the reaction of trimethylsilyl chloride with a urea-hydrogen peroxide complex.[2] For detailed experimental procedures, researchers are encouraged to consult peer-reviewed scientific literature and established chemical synthesis databases.
Applications in Research and Development
The unique chemical properties of this compound make it a versatile reagent in organic synthesis. Its application in Baeyer-Villiger oxidations and other sensitive oxidation reactions is of particular interest to the drug development community, where precise molecular modifications are paramount.
References
- 1. This compound (5796-98-5) for sale [vulcanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Bis(trimethylsilyl) peroxide | C6H18O2Si2 | CID 10058088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 5796-98-5 [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. gelest.com [gelest.com]
The Advent of a Versatile Oxidizing Agent: A Technical Guide to the Discovery and First Synthesis of Bis(trimethylsilyl)peroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and seminal synthetic routes to bis(trimethylsilyl)peroxide (BTSP), a versatile and widely utilized oxidizing agent in modern organic chemistry. We will delve into the initial, hazardous preparations and chronicle the development of safer, more practical methodologies that have enabled its widespread application. Detailed experimental protocols for key synthetic methods are provided, alongside comparative data and visual representations of the reaction pathways and workflows.
Discovery and Early Synthetic Efforts
The first synthesis of this compound was reported in the mid-1970s. Early methods for its preparation were fraught with danger, primarily due to the use of highly concentrated and potentially explosive hydrogen peroxide solutions. One of the initial procedures involved the reaction of trimethylchlorosilane with 85% hydrogen peroxide in the presence of pyridine.[1] While effective to some extent, the handling of such a high concentration of hydrogen peroxide posed a significant explosion risk, limiting the scalability and general utility of this approach.
A significant breakthrough in the safe and practical synthesis of BTSP came from the work of Cookson, Davies, and Fazal in 1975.[1] They introduced the use of a solid, stable complex of 1,4-diazabicyclo[2.2.2]octane (DABCO) with hydrogen peroxide (DABCO·2H₂O₂).[2] This complex serves as a safe and convenient source of anhydrous hydrogen peroxide, mitigating the hazards associated with handling concentrated aqueous solutions. This innovation paved the way for the development of the robust and scalable synthesis that is widely used today, as detailed in Organic Syntheses.[1]
Another notable method involves the use of the urea-hydrogen peroxide complex, which, like the DABCO complex, provides a solid, manageable source of hydrogen peroxide.[3][4] This approach offers an alternative route to BTSP, avoiding the use of strong, concentrated hydrogen peroxide.
Comparative Analysis of Synthetic Methodologies
The evolution of the synthesis of this compound has been driven by the need for safer and more efficient procedures. The following tables summarize the quantitative data for two key methods: the hazardous early method and the significantly safer and more refined DABCO-based method.
Table 1: Reactant and Stoichiometry Comparison
| Parameter | Early Pyridine Method (Conceptual) | DABCO-based Method (Organic Syntheses)[1] |
| Silicon Source | Trimethylchlorosilane | Trimethylchlorosilane |
| Peroxide Source | 85% Hydrogen Peroxide | 35% Hydrogen Peroxide (via DABCO·2H₂O₂) |
| Base/Complexing Agent | Pyridine | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
| Solvent | Not specified in detail | Tetrahydrofuran (THF), Dichloromethane (B109758) (CH₂Cl₂) |
| Stoichiometry (Si:H₂O₂) | Not specified in detail | ~4:1 (based on DABCO·2H₂O₂) |
Table 2: Reaction Conditions and Yield Comparison
| Parameter | Early Pyridine Method (Conceptual) | DABCO-based Method (Organic Syntheses)[1] |
| Temperature | Not specified in detail | 0 °C to room temperature |
| Reaction Time | Not specified in detail | ~6 hours |
| Reported Yield | Not specified in detail | 71% (of crude product) |
| Safety Considerations | High risk of explosion | Significantly safer due to the use of a stable H₂O₂ complex |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data |
| ¹H NMR (500 MHz, CDCl₃) | δ: 0.187 ppm |
| ¹³C NMR (125 MHz, CDCl₃) | δ: -1.40 ppm |
Detailed Experimental Protocols
The following are detailed experimental protocols for the preparation of the DABCO·2H₂O₂ complex and the subsequent synthesis of this compound, adapted from the procedure in Organic Syntheses.[1]
Preparation of Diazabicyclooctane-hydrogen peroxide (DABCO·2H₂O₂) Complex
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): 28.05 g (0.25 mol)
-
Tetrahydrofuran (THF), commercial grade: 375 mL
-
Hydrogen peroxide, 35% solution: 49 mL (0.5 mol)
Procedure:
-
A 1-L, two-necked flask equipped with a dropping funnel, a magnetic stirring bar, and a thermometer is charged with DABCO and THF.
-
The flask is cooled to an internal temperature of 0 °C using an ice-salt bath.
-
The 35% hydrogen peroxide solution is added dropwise to the vigorously stirred solution, maintaining the temperature at 0 °C. A precipitate will form immediately.
-
After the addition is complete, the mixture is stirred for an additional hour at 0 °C.
-
The precipitate is collected by filtration through a Büchner funnel, washed with cold THF (3 x 50 mL), and dried under reduced pressure (2 mm Hg) at 35-40 °C for 2 hours.
-
The yield of the DABCO·2H₂O₂ complex is approximately 28.3 g (63%).
Synthesis of this compound (BTSP)
Materials:
-
DABCO·2H₂O₂ complex: 28.3 g (0.157 mol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): 28 g (0.25 mol)
-
Dichloromethane (CH₂Cl₂), dry: 700 mL
-
Trimethylchlorosilane: 80 mL (0.628 mol)
Procedure:
-
A 2-L, three-necked flask equipped with a thermometer, a dropping funnel, an argon inlet, and a magnetic stirring bar is maintained under a slight positive pressure of argon.
-
The flask is charged with the DABCO·2H₂O₂ complex and additional DABCO.
-
Dry dichloromethane is added, and the mixture is cooled to 0 °C.
-
Trimethylchlorosilane is added dropwise while maintaining the temperature at 0 °C.
-
The resulting mixture is stirred for 5 hours at room temperature.
-
The mixture is filtered through a sintered Büchner funnel, and the precipitate is washed with pentane (2 x 25 mL).
-
The filtrate is concentrated under reduced pressure to a volume of approximately 80 mL.
-
Pentane (25 mL) is added to the concentrate, and any additional precipitate is removed by filtration.
-
The solution is further concentrated under reduced pressure to yield crude this compound as a clear, colorless liquid (approximately 40.1 g, 71% yield). The product may be contaminated with a small amount of hexamethyldisiloxane.
Visualizing the Synthesis
The following diagrams illustrate the chemical reactions and the experimental workflow for the synthesis of this compound via the DABCO-hydrogen peroxide complex.
Caption: Reaction scheme for the synthesis of this compound.
References
Bis(trimethylsilyl)peroxide: An Aprotic Analogue of Hydrogen Peroxide for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(trimethylsilyl)peroxide (BTSP) has emerged as a versatile and highly effective reagent in modern organic synthesis, serving as a crucial aprotic analogue of hydrogen peroxide.[1] Its unique structural features, characterized by a peroxide linkage flanked by two trimethylsilyl (B98337) groups, confer enhanced stability, solubility in organic solvents, and distinct reactivity compared to its inorganic counterpart.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of BTSP, with a focus on its utility in sensitive oxidation reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows are presented to facilitate its practical implementation in research and development settings, particularly within the pharmaceutical industry.
Introduction
Hydrogen peroxide is a fundamental oxidant in chemistry, valued for its atom economy and environmentally benign byproduct, water. However, its high reactivity, limited solubility in organic solvents, and protic nature often complicate its use in complex organic transformations, especially those involving sensitive functional groups. This compound circumvents these limitations by providing a stable, aprotic source of an active oxygen species.[3] The trimethylsilyl groups modulate the reactivity of the peroxide bond and enhance its solubility in a wide range of aprotic organic solvents.[2] This allows for controlled and selective oxidations under anhydrous conditions, a critical advantage in the synthesis of complex molecules and active pharmaceutical ingredients.[3]
Physicochemical Properties
BTSP is a colorless liquid with a molecular formula of C₆H₁₈O₂Si₂ and a molecular weight of 178.38 g/mol .[2][4] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling and use in experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₈O₂Si₂ | [2][4] |
| Molecular Weight | 178.38 g/mol | [2][4] |
| Appearance | Colorless liquid/oil | [1][2] |
| CAS Number | 5796-98-5 | [1][2] |
| Density | 0.829 g/cm³ | [1] |
| Boiling Point | 35-41°C | [2] |
| Melting Point | <0°C | [2] |
| Flash Point | <40°C | [2] |
| Refractive Index (n²⁰ᴅ) | 1.3970 | [2] |
| Solubility | Highly soluble in aprotic organic solvents | [2] |
| Stability | Hydrolytically sensitive; store below 5°C | [2] |
Synthesis of this compound
Several methods have been developed for the synthesis of BTSP, with the primary goal of achieving high yields and purity while ensuring safety. The most common approaches involve the reaction of a hydrogen peroxide complex with a silylating agent.
Synthesis via Diazabicyclooctane-Hydrogen Peroxide (DABCO·2H₂O₂) Complex
This method is widely used due to its reliable yields and the relative safety of the DABCO-hydrogen peroxide complex.[5]
Experimental Protocol:
Part A: Preparation of DABCO·2H₂O₂ Complex [5][6]
-
In a 1-L, two-necked flask equipped with a dropping funnel, magnetic stir bar, and thermometer, dissolve diazabicyclooctane (DABCO) (28.05 g, 0.25 mol) in commercial-grade tetrahydrofuran (B95107) (THF) (375 mL).[5][6]
-
Slowly add a 35% solution of hydrogen peroxide (49 mL, 0.5 mol) to the stirred solution, maintaining the internal temperature at 0°C.[5][6] A precipitate will form immediately.[5][6]
-
Continue stirring at 0°C for 1 hour after the addition is complete.[5][6]
-
Filter the mixture through a Büchner funnel and wash the collected precipitate with cold THF (3 x 50 mL).[5][6]
-
Dry the precipitate under reduced pressure (2 mmHg) at 35-40°C for 2 hours to yield the DABCO·2H₂O₂ complex (28.3 g, 63% yield).[5][6]
Part B: Synthesis of this compound (BTSP) [5][7]
-
In a 2-L, three-necked flask equipped with a magnetic stir bar, thermometer, dropping funnel, and an argon inlet, place the prepared DABCO·2H₂O₂ complex (28.3 g, 0.157 mol) and additional DABCO (28 g, 0.25 mol).[5][7]
-
Add dry dichloromethane (B109758) (700 mL) and cool the mixture to 0°C.[5][7]
-
Add chlorotrimethylsilane (B32843) (80 mL, 0.628 mol) dropwise while maintaining the temperature at 0°C.[5][7]
-
After the addition, allow the mixture to stir at room temperature for 5 hours.[5][7]
-
Filter the mixture through a sintered Büchner funnel and wash the precipitate with pentane (B18724) (2 x 25 mL).[7]
-
The filtrate is then concentrated under reduced pressure. Pentane (25 mL) is added to precipitate any remaining solids, which are removed by filtration.[5][6]
-
The resulting solution is carefully concentrated under reduced pressure to yield BTSP as a clear, colorless liquid (40.1 g, 71% yield), which may be contaminated with a small amount of hexamethyldisiloxane.[5][6]
Synthesis using Hexamethylenetetramine-Hydrogen Peroxide Complex
An alternative, more cost-effective method utilizes the hexamethylenetetramine-hydrogen peroxide complex.[8]
Experimental Protocol: [8]
-
To finely powdered hexamethylenetetramine (20 g, 0.14 M), add 30% hydrogen peroxide (26 mL) dropwise at 0°C.[8]
-
After complete dissolution, evaporate the mixture to dryness under vacuum (0.05 torr) for 8 hours to obtain the solid complex (24 g, quantitative yield).[8]
-
Suspend the finely powdered complex (24 g) in dichloromethane (100 mL).[8]
-
Add trimethylchlorosilane (22 g, 0.2 M) dropwise at 0°C over two hours and stir for an additional 30 minutes.[8]
-
Filter the resulting solid and wash with dichloromethane (3 x 10 mL).[8]
-
Distill the dichloromethane at atmospheric pressure to obtain crude this compound (18 g, 80% yield).[8]
Applications in Organic Synthesis
BTSP's utility as an aprotic analogue of hydrogen peroxide is demonstrated in a variety of organic transformations.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic reaction for the conversion of ketones to esters or lactones. BTSP, in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), provides an effective system for this transformation under aprotic conditions.[9][10] This method is particularly advantageous for substrates that are sensitive to protic or aqueous conditions.[9] The use of ionic liquids as both the solvent and catalyst in conjunction with BTSP has been shown to increase product yields and facilitate catalyst recycling.[10]
Olefin Epoxidation
BTSP serves as an excellent oxidant for the epoxidation of olefins when catalyzed by inorganic oxorhenium derivatives (e.g., Re₂O₇, ReO₃(OH)).[11] This system offers a less expensive alternative to organometallic rhenium catalysts.[11] The controlled, slow release of hydrogen peroxide in situ from the hydrolysis of BTSP is key to preserving the sensitive peroxorhenium species and achieving efficient catalytic turnover.[3][11] The presence of a base like pyridine (B92270) can help to buffer acidic species and prevent the ring-opening of the newly formed epoxides.[11]
Electrophilic Hydroxylation
BTSP can act as an electrophilic hydroxylating agent for various nucleophiles.[2][12] Organolithium and Grignard reagents react with BTSP to form trimethylsiloxy intermediates, which can be readily desilylated to yield the corresponding alcohols.[12] Furthermore, in the presence of a catalytic amount of trifluoromethanesulfonic acid, BTSP can hydroxylate aromatic compounds to produce phenols after an acidic workup.[2][12]
Synthesis of 1,2,4,5-Tetroxanes
BTSP is employed in the synthesis of 1,2,4,5-tetroxanes through condensation with aldehydes and ketones, catalyzed by trimethylsilyl trifluoromethanesulfonate.[2] These cyclic peroxides are of interest for their potential biological activities, including antimalarial properties.[2]
Safety and Handling
While BTSP is more stable than concentrated hydrogen peroxide, it is still an energetic material and must be handled with care.[5][7]
-
Explosion Hazard: There have been reports of explosions, particularly when handling BTSP with metal needles or cannulas.[3][5][13] It is strongly recommended to use plastic or glass pipettes for transfers.[3][13]
-
Storage: BTSP should be stored in sealed containers at temperatures below 5°C, away from moisture, heat, sparks, and open flames.[2][13]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.[13][14] Work should be conducted in a well-ventilated fume hood.[13][14]
-
Incompatibilities: Avoid contact with flammable materials, metals, and strong oxidizing agents.[13]
-
Decomposition: Heating may cause a fire or explosion.[13] Hazardous decomposition products include organic acid vapors.[13]
Conclusion
This compound is a powerful and versatile reagent that offers significant advantages over aqueous hydrogen peroxide in a multitude of organic transformations. Its aprotic nature, high solubility in organic solvents, and tunable reactivity make it an indispensable tool for modern synthetic chemists, particularly in the fields of drug discovery and development where mild and selective oxidation methods are paramount. By understanding its properties, synthesis, and safe handling procedures, researchers can effectively leverage BTSP to construct complex molecular architectures with high efficiency and control.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (5796-98-5) for sale [vulcanchem.com]
- 3. Bis(trimethylsilyl) Peroxide [organic-chemistry.org]
- 4. Bis(trimethylsilyl) peroxide | C6H18O2Si2 | CID 10058088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Production Method of Bis(trimethylsilyl) peroxide (BTMSPO) - Chempedia - LookChem [lookchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. The Baeyer-Villiger oxidation of ketones with bis(trimethylsilyl) peroxide in the presence of ionic liquids as the solvent and catalyst [organic-chemistry.org]
- 11. Olefin Epoxidation with Bis(trimethylsilyl) Peroxide Catalyzed by Inorganic Oxorhenium Derivatives. Controlled Release of Hydrogen Peroxide [organic-chemistry.org]
- 12. This compound | 5796-98-5 [chemicalbook.com]
- 13. gelest.com [gelest.com]
- 14. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Bis(trimethylsilyl)peroxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(trimethylsilyl)peroxide (BTSP) is a versatile organosilicon compound utilized in organic synthesis as an aprotic source of oxygen. Understanding its thermal decomposition mechanism is paramount for its safe handling, storage, and application, particularly in sensitive processes such as drug development where reaction conditions must be meticulously controlled. This technical guide provides a comprehensive overview of the thermal decomposition of BTSP, detailing the core mechanistic pathways, summarizing available kinetic and thermodynamic data, and outlining key experimental protocols for its study. The primary decomposition pathway involves the homolytic cleavage of the peroxide bond, generating highly reactive trimethylsiloxy radicals. The subsequent reactions of these radicals dictate the final product distribution and are influenced by factors such as solvent and temperature. This document serves as a critical resource for professionals requiring a deep understanding of the thermal behavior of this important reagent.
Introduction
This compound, with the chemical formula ((CH₃)₃SiO)₂, is a colorless liquid soluble in many organic solvents.[1] Its utility as an oxidizing agent stems from its ability to deliver oxygen in a controlled manner under non-aqueous conditions.[2] However, the peroxide linkage (O-O) makes the molecule susceptible to thermal degradation, a process that can be hazardous if not properly understood and managed. The thermal decomposition of organic and organosilicon peroxides is a subject of significant interest due to its relevance in polymerization initiation, organic synthesis, and safety protocols in the chemical industry.[3][4] This guide focuses specifically on the thermal decomposition of BTSP, providing a detailed analysis of its mechanistic pathways.
Core Decomposition Mechanism
The thermal decomposition of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen single bond. This primary step is analogous to the decomposition of other dialkyl peroxides and is the rate-determining step in the overall process.
Initiation: Homolytic Cleavage of the O-O Bond
Upon heating, the O-O bond in the BTSP molecule undergoes homolysis, resulting in the formation of two trimethylsiloxy radicals ((CH₃)₃SiO•).[5] This initiation step is central to the entire decomposition process.
Caption: Homolytic cleavage of the peroxide bond in BTSP.
Propagation and Termination Reactions
The highly reactive trimethylsiloxy radicals generated in the initiation step can undergo a variety of subsequent reactions, which are influenced by the reaction medium (e.g., solvent) and the presence of other reactive species. These reactions can be broadly categorized as propagation and termination steps.
In the presence of a hydrogen-donating solvent (RH), the trimethylsiloxy radical can abstract a hydrogen atom to form trimethylsilanol (B90980) ((CH₃)₃SiOH) and a new radical (R•).
Caption: Hydrogen abstraction by a trimethylsiloxy radical.
Two trimethylsiloxy radicals can recombine. While the reverse of the initiation step is possible, other recombination pathways might lead to the formation of different products, though this is less commonly reported for BTSP itself.
The trimethylsiloxy radicals can also attack an intact BTSP molecule, leading to an induced decomposition. This is a common phenomenon in concentrated solutions of peroxides.
While less common for trimethylsiloxy radicals compared to their carbon-based counterparts, rearrangement or fragmentation reactions could potentially occur under high-energy conditions, though specific evidence for this in the context of BTSP thermal decomposition is scarce in the reviewed literature.
Quantitative Data
While specific, experimentally determined kinetic parameters for the thermal decomposition of this compound are not extensively reported in the literature, data from analogous compounds and general principles of peroxide chemistry can provide valuable estimates. The decomposition is expected to follow first-order kinetics, particularly in dilute solutions where radical-induced decomposition is minimized.
| Parameter | Typical Value for Dialkyl Peroxides | Notes |
| Activation Energy (Ea) | 120 - 170 kJ/mol | The energy barrier for the homolytic cleavage of the O-O bond. |
| Pre-exponential Factor (A) | 10¹³ - 10¹⁶ s⁻¹ | Reflects the frequency of collisions with the correct orientation for reaction. |
| Reaction Order | 1 | In dilute solutions, the decomposition is typically a unimolecular process. |
Note: These values are illustrative and based on the behavior of similar organic peroxides. Specific experimental determination for BTSP is required for precise process modeling.
Experimental Protocols
Studying the thermal decomposition of this compound requires careful experimental design to ensure safety and obtain accurate kinetic and product data.
Synthesis of this compound
A common and relatively safe method for the synthesis of BTSP involves the reaction of trimethylsilyl (B98337) chloride with a complex of hydrogen peroxide and a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO).[6][7]
Caption: Synthesis workflow for this compound.
Protocol:
-
Formation of the DABCO·2H₂O₂ complex: Hydrogen peroxide is slowly added to a solution of DABCO in a suitable solvent (e.g., THF) at 0°C. The resulting precipitate is filtered and dried.[7]
-
Silylation: The DABCO·2H₂O₂ complex is suspended in a solvent like dichloromethane (B109758) at 0°C. Trimethylsilyl chloride is then added dropwise.[7]
-
Workup: The reaction mixture is stirred, and the solid byproduct (DABCO hydrochloride) is removed by filtration. The solvent is then carefully removed under reduced pressure to yield the BTSP product.[7]
Safety Note: Concentrated hydrogen peroxide is a strong oxidizer and should be handled with extreme care. The synthesis and handling of BTSP should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Explosions have been reported when handling BTSP, especially in the presence of metal needles.[2]
Kinetic Studies of Thermal Decomposition
The rate of thermal decomposition can be monitored by measuring the disappearance of the peroxide over time at a constant temperature.
Experimental Setup: A typical setup involves a constant temperature bath, a reaction vessel (e.g., a sealed tube or a flask with a condenser), and an analytical instrument to measure the concentration of the peroxide.[8][9][10]
Caption: Experimental workflow for kinetic studies.
Protocol:
-
A solution of BTSP in a suitable solvent is prepared.
-
The solution is placed in the reaction vessel and brought to the desired temperature in the constant temperature bath.
-
Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
The concentration of the remaining peroxide in each aliquot is determined using an appropriate analytical method, such as titration or gas chromatography-mass spectrometry (GC-MS).[9][10]
-
The data is then used to determine the rate constant and other kinetic parameters.
Product Analysis
Identifying the products of the thermal decomposition is crucial for elucidating the reaction mechanism. GC-MS is a powerful technique for separating and identifying volatile products.[10]
Protocol:
-
The thermal decomposition is carried out in a sealed vial or a reactor connected to a sampling system.
-
After the reaction is complete, the product mixture is analyzed by GC-MS.
-
The components are separated on a GC column and identified based on their mass spectra by comparison with spectral libraries or authentic standards.
Safety Considerations
This compound is a potentially hazardous material. Its thermal decomposition can be rapid and exothermic, leading to a runaway reaction if not properly controlled.[4]
-
Storage: Store in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.[7]
-
Handling: Avoid contact with metals, strong acids, and bases, which can catalyze its decomposition.[5] Use plastic or glass pipettes for transfer.[2]
-
Scale-up: Exercise extreme caution when scaling up reactions involving BTSP. A thorough thermal hazard assessment is recommended.
Conclusion
The thermal decomposition of this compound proceeds primarily through the homolytic cleavage of the peroxide bond to form trimethylsiloxy radicals. The subsequent reactions of these radicals are dependent on the reaction conditions, particularly the solvent. While a complete, experimentally verified kinetic and product profile for BTSP under a wide range of conditions is not yet fully available in the public domain, the information presented in this guide, based on analogous systems and established principles of peroxide chemistry, provides a robust framework for understanding and safely handling this important reagent. Further research is warranted to fully elucidate the quantitative aspects of its thermal decomposition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bis(trimethylsilyl) Peroxide [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. On the thermal decomposition kinetics of BIPB and its runaway reaction simulation | Semantic Scholar [semanticscholar.org]
- 5. This compound (5796-98-5) for sale [vulcanchem.com]
- 6. Production Method of Bis(trimethylsilyl) peroxide (BTMSPO) - Chempedia - LookChem [lookchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. wp.as.uky.edu [wp.as.uky.edu]
- 9. mrdeakin.pbworks.com [mrdeakin.pbworks.com]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Bis(trimethylsilyl)peroxide as an Electrophilic Hydroxylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylsilyl)peroxide (BTSP) is an organosilicon compound with the chemical formula ((CH₃)₃SiO)₂.[1] It serves as a valuable reagent in organic synthesis, acting as an aprotic analog of hydrogen peroxide.[1] This guide provides a comprehensive overview of BTSP, focusing on its role as an electrophilic hydroxylating agent, its synthesis, properties, and detailed experimental protocols for its application.
Chemical Structure and Properties
BTSP features a peroxide (O-O) bond with a trimethylsilyl (B98337) group attached to each oxygen atom.[2] This structure contributes to its unique reactivity.[2] It is a colorless liquid soluble in aprotic organic solvents, making it compatible with a wide range of reaction conditions.[1][2] However, it is sensitive to moisture and should be handled with care due to its oxidizing nature.[2][3]
Synthesis of this compound
Several methods exist for the synthesis of BTSP. The most common routes involve the reaction of a silylating agent with a source of hydrogen peroxide.
Method 1: From Hydrogen Peroxide and Trimethylchlorosilane
This widely used method employs the reaction of hydrogen peroxide with trimethylchlorosilane in the presence of a base, such as pyridine, to neutralize the HCl byproduct.[2] Yields for this method are typically high, ranging from 80-96%.[2]
Method 2: Using a Diazabicyclooctane-Hydrogen Peroxide Complex
A reliable, large-scale preparation involves the use of a pre-formed diazabicyclooctane-hydrogen peroxide (DABCO·2H₂O₂) complex.[4] This method is noted for its safety and high yields.[4]
Method 3: Employing a Hexamethylenetetramine-Hydrogen Peroxide Complex
A practical and cost-effective alternative utilizes the hexamethylenetetramine-hydrogen peroxide complex, which reacts with trimethylchlorosilane to produce BTSP in good yields.[5][6] This method is faster and easier than the urea (B33335) and DABCO routes.[5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₈O₂Si₂ |
| Molecular Weight | 178.38 g/mol [2] |
| Appearance | Colorless liquid[1][2] |
| Boiling Point | 35-41°C[2] |
| Density | 0.829-0.93 g/cm³[2] |
| CAS Number | 5796-98-5[1][2] |
Applications as an Electrophilic Hydroxylating Agent
BTSP is a versatile reagent for the introduction of a hydroxyl group (-OH) into a variety of organic molecules. It acts as an electrophilic source of oxygen, making it particularly useful for the hydroxylation of nucleophilic substrates such as enolates and aromatic compounds.
Hydroxylation of Enolates
The reaction of BTSP with enolates provides a direct route to α-hydroxy carbonyl compounds, which are important building blocks in the synthesis of complex organic molecules and pharmaceuticals. The reaction proceeds by the nucleophilic attack of the enolate on the electrophilic oxygen of BTSP.
Workflow for the Hydroxylation of an Enolate:
Caption: General workflow for the hydroxylation of a ketone via its enolate using BTSP.
Hydroxylation of Aromatic Compounds
In the presence of a strong acid catalyst, such as triflic acid (TfOH), BTSP can hydroxylate aromatic rings.[7] This electrophilic aromatic substitution reaction provides a method for the synthesis of phenols.
Signaling Pathway for Aromatic Hydroxylation:
Caption: Proposed pathway for the electrophilic hydroxylation of aromatic compounds with BTSP/TfOH.
Experimental Protocols
Caution: this compound is an oxidizing agent and should be handled with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood.[3][4] It has been reported to be potentially explosive, especially in the presence of metal needles.[3][4]
Synthesis of this compound (DABCO Method)[4][8]
Part A: Preparation of Diazabicyclooctane-Hydrogen Peroxide (DABCO·2H₂O₂) Complex
-
In a two-necked flask, dissolve diazabicyclooctane (DABCO) (28.05 g, 0.25 mol) in tetrahydrofuran (B95107) (THF) (375 mL).[4]
-
Cool the flask to 0°C in an ice-salt bath.[4]
-
Slowly add a 35% solution of hydrogen peroxide (49 mL, 0.5 mol) while maintaining the temperature at 0°C with vigorous stirring.[4]
-
Continue stirring at 0°C for 1 hour after the addition is complete.[4]
-
Filter the resulting precipitate through a Büchner funnel, wash with cold THF (3 x 50 mL), and dry under reduced pressure to yield the DABCO·2H₂O₂ complex.[4]
Part B: Synthesis of this compound (BTSP)
-
In a three-necked flask under an argon atmosphere, combine the DABCO·2H₂O₂ complex (28.3 g, 0.157 mol) and DABCO (28 g, 0.25 mol).[4]
-
Add dry dichloromethane (B109758) (700 mL) and cool the mixture to 0°C.[4][8]
-
Add chlorotrimethylsilane (B32843) (80 mL, 0.628 mol) dropwise, keeping the temperature at 0°C.[4]
-
Stir the mixture for 5 hours at room temperature.[4]
-
Filter the mixture and wash the precipitate with pentane (B18724) (2 x 25 mL).[4]
-
Concentrate the filtrate under reduced pressure. Add pentane (25 mL) to precipitate any remaining solids, filter, and concentrate the solution again to obtain BTSP as a clear, colorless liquid.[4]
General Procedure for the Hydroxylation of a Ketone Enolate
-
Dissolve the ketone in a suitable aprotic solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to -78°C.
-
Add a strong base (e.g., lithium diisopropylamide, LDA) dropwise to generate the enolate.
-
Stir the reaction mixture at -78°C for the appropriate time to ensure complete enolate formation.
-
Add a solution of this compound in the same solvent dropwise to the enolate solution at -78°C.
-
Allow the reaction to proceed at low temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the α-hydroxy ketone.
Table 2: Representative Yields for the Hydroxylation of Ketone Enolates with BTSP
| Ketone Substrate | Product | Yield (%) |
| Acetophenone | α-Hydroxyacetophenone | (Data not available in search results) |
| Cyclohexanone | 2-Hydroxycyclohexanone | (Data not available in search results) |
| Propiophenone | 2-Hydroxypropiophenone | (Data not available in search results) |
| (Specific yield data for these reactions were not found in the provided search results and would require further literature search.) |
Other Applications
Beyond its use as a hydroxylating agent, BTSP finds application in other oxidative transformations:
-
Baeyer-Villiger Oxidation: In the presence of a Lewis acid catalyst, BTSP can effect the Baeyer-Villiger oxidation of ketones to esters.[9]
-
Oxidation of Sulfides and Phosphines: It can be used as a mild, aprotic oxidizing agent to convert sulfides to sulfoxides and phosphines to phosphine (B1218219) oxides.[4]
-
Preparation of 1,2,4,5-Tetroxanes: BTSP is used in the synthesis of 1,2,4,5-tetroxanes through condensation with aldehydes and ketones.[2]
Conclusion
This compound is a highly effective and versatile electrophilic hydroxylating agent with broad applications in organic synthesis. Its ability to deliver an oxygen atom to nucleophilic substrates under aprotic conditions makes it a valuable tool for the synthesis of hydroxylated compounds, including those relevant to drug discovery and development. The experimental protocols provided herein offer a starting point for researchers to utilize this powerful reagent in their synthetic endeavors. Careful handling and adherence to safety precautions are paramount when working with this energetic compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (5796-98-5) for sale [vulcanchem.com]
- 3. Bis(trimethylsilyl) Peroxide [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Reactivity of the O-O Bond in Bis(trimethylsilyl)peroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the peroxide bond in bis(trimethylsilyl)peroxide (BTSP). BTSP, with the chemical formula ((CH₃)₃SiO)₂, is a versatile and valuable reagent in organic synthesis.[1] It serves as an aprotic equivalent of hydrogen peroxide, offering unique reactivity and selectivity in a variety of chemical transformations.[1] This document delves into the synthesis, structural features, and diverse reactivity of the O-O bond in BTSP, with a focus on its applications in modern organic chemistry. All quantitative data is summarized for clarity, and detailed experimental protocols for key reactions are provided.
Introduction to this compound (BTSP)
This compound is an organosilicon compound characterized by a peroxide linkage flanked by two trimethylsilyl (B98337) groups.[2] This structural arrangement significantly influences the reactivity of the O-O bond, making it a mild and selective oxidizing agent soluble in many common organic solvents.[3] Unlike aqueous hydrogen peroxide, BTSP allows for reactions to be conducted under largely anhydrous conditions, which is advantageous for sensitive substrates.[4] The primary byproduct of its reactions, hexamethyldisiloxane, is volatile (boiling point 100°C) and can be easily removed with the solvent, simplifying reaction workup.[4]
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₆H₁₈O₂Si₂ |
| Molar Mass | 178.38 g/mol [2] |
| Appearance | Colorless liquid/oil[1] |
| Density | 0.829 g/cm³[1] |
| Boiling Point | 35 °C @ 35 mmHg[1][5] |
| Stability | Stable in sealed containers stored below 10°C.[5] |
Caution: this compound can be hazardous. Detonations have been reported, especially during transfer with metal needles. It is recommended to use plastic or glass pipettes for handling.[4][5] Heating can cause a fire and pressure buildup in closed containers.[5]
Synthesis of this compound
Several methods for the synthesis of BTSP have been reported. The most common and practical approaches involve the reaction of a silylating agent with a source of hydrogen peroxide.
2.1. Synthesis from Hydrogen Peroxide and Trimethylchlorosilane
A widely used method involves the reaction of trimethylchlorosilane with hydrogen peroxide in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. This method can achieve yields of 80-96%.[2]
2.2. Synthesis via the DABCO-Hydrogen Peroxide Complex
A safer and convenient laboratory-scale preparation utilizes the stable, solid complex of 1,4-diazabicyclo[2.2.2]octane (DABCO) with hydrogen peroxide (DABCO·2H₂O₂).[3] This complex reacts with trimethylchlorosilane in the presence of additional DABCO to yield BTSP.[3][6]
Experimental Protocol: Synthesis of this compound via the DABCO·2H₂O₂ Complex [3][6]
Part A: Preparation of the DABCO·2H₂O₂ Complex
-
In a 1-L two-necked flask equipped with a dropping funnel, magnetic stir bar, and thermometer, dissolve 28.05 g (0.25 mol) of DABCO in 375 mL of tetrahydrofuran (B95107) (THF).
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add 49 mL of a 35% hydrogen peroxide solution (0.5 mol) to the stirred solution, maintaining the temperature at 0°C. A precipitate will form.
-
Continue stirring at 0°C for 1 hour after the addition is complete.
-
Filter the mixture through a Büchner funnel, wash the collected precipitate with cold THF (3 x 50 mL), and dry under reduced pressure (2 mmHg, 35–40°C) for 2 hours. This yields the DABCO·2H₂O₂ complex.
Part B: Synthesis of this compound
-
In a 2-L three-necked flask equipped with a thermometer, dropping funnel, and an argon inlet, place the prepared DABCO·2H₂O₂ complex (28.3 g, 0.157 mol) and an additional 28 g (0.25 mol) of DABCO.
-
Add 700 mL of dry dichloromethane (B109758) and cool the mixture to 0°C.
-
Add 80 mL (0.628 mol) of chlorotrimethylsilane (B32843) dropwise while maintaining the temperature at 0°C.
-
After the addition, allow the mixture to stir at room temperature for 5 hours.
-
Filter the mixture through a sintered Büchner funnel and wash the precipitate with pentane (B18724) (2 x 25 mL).
-
Concentrate the filtrate under reduced pressure to a volume of approximately 80 mL.
-
Add 25 mL of pentane to precipitate any remaining solids and filter again.
-
The resulting solution is concentrated under reduced pressure to give BTSP as a clear, colorless liquid. The product may be contaminated with a small amount of hexamethyldisiloxane.[6]
Synthesis Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (5796-98-5) for sale [vulcanchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Bis(trimethylsilyl) Peroxide [organic-chemistry.org]
- 5. gelest.com [gelest.com]
- 6. Production Method of Bis(trimethylsilyl) peroxide (BTMSPO) - Chempedia - LookChem [lookchem.com]
An In-depth Technical Guide to the Spectroscopic Data of Bis(trimethylsilyl)peroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for bis(trimethylsilyl)peroxide, a versatile oxidizing agent. The information presented herein is intended to support researchers and scientists in the accurate identification and characterization of this compound. This document details its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties, along with a detailed experimental protocol for its synthesis and subsequent spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The molecule's symmetry results in simple, characteristic spectra.
| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity |
| ¹H | CDCl₃ | 0.187[1] | Singlet |
| ¹³C | CDCl₃ | -1.40[1] | Singlet |
| ²⁹Si | - | Data not available in the searched literature | - |
Note: The negative chemical shift in the ¹³C NMR is characteristic of a carbon atom bonded to silicon.
Infrared (IR) Spectroscopy
| Functional Group | Vibrational Mode | **Predicted Absorption Range (cm⁻¹) ** | Intensity |
| C-H (in Si-CH₃) | Stretching | 2960 - 2850 | Medium to Strong |
| Si-CH₃ | Symmetric Bending (Umbrella) | ~1250 | Strong |
| Si-O | Stretching | 1100 - 1000 | Strong |
| Si-C | Stretching/Rocking | ~840 | Strong |
Experimental Protocols
The following section details the synthetic procedure for this compound and the general methodologies for obtaining its NMR and IR spectra.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of the diazabicyclooctane (DABCO) complex with hydrogen peroxide, followed by silylation with chlorotrimethylsilane (B32843).[1][2]
Materials:
-
Diazabicyclooctane (DABCO)
-
35% Hydrogen peroxide solution
-
Tetrahydrofuran (THF)
-
Chlorotrimethylsilane
-
Dichloromethane (dry)
-
Pentane
Procedure:
-
Preparation of the DABCO·2H₂O₂ Complex:
-
Dissolve DABCO in THF in a flask cooled to 0 °C.
-
Slowly add 35% hydrogen peroxide while maintaining the temperature at 0 °C with vigorous stirring.
-
Continue stirring for 1 hour at 0 °C after the addition is complete.
-
Filter the resulting precipitate, wash with cold THF, and dry under reduced pressure to yield the DABCO·2H₂O₂ complex.[1][2]
-
-
Synthesis of this compound:
-
In a three-necked flask under an argon atmosphere, combine the prepared DABCO·2H₂O₂ complex and additional DABCO in dry dichloromethane.
-
Cool the mixture to 0 °C.
-
Add chlorotrimethylsilane dropwise, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture for 5 hours at room temperature.
-
Filter the mixture and wash the precipitate with pentane.
-
The filtrate contains the this compound. The solvent can be carefully removed under reduced pressure to yield the product as a clear, colorless liquid.[1][2]
-
NMR Spectroscopy
Instrumentation: A standard NMR spectrometer, for instance, a 500 MHz instrument for ¹H NMR and a 125 MHz for ¹³C NMR, can be utilized.[1]
Sample Preparation:
-
Dissolve a small amount of the purified this compound in deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire the ¹H NMR spectrum. A single sharp peak is expected due to the chemical equivalence of all 18 protons.
-
Acquire the ¹³C NMR spectrum. A single peak is expected for the six equivalent methyl carbons.
-
For ²⁹Si NMR, a longer acquisition time may be necessary due to the low natural abundance and lower gyromagnetic ratio of the ²⁹Si nucleus.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a drop of the neat liquid this compound onto one salt plate.
-
Carefully place the second salt plate on top to create a thin liquid film.
-
Mount the plates in the spectrometer's sample holder.
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Logical Workflow
The following diagram illustrates the workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
Methodological & Application
Application Notes & Protocols: Baeyer-Villiger Oxidation of Ketones with Bis(trimethylsilyl)peroxide
Introduction
The Baeyer-Villiger oxidation is a powerful and reliable method for the transformation of ketones into esters, and cyclic ketones into their corresponding lactones.[1][2][3] This reaction has found wide application in organic synthesis, particularly in the production of valuable intermediates for pharmaceuticals, agrochemicals, and fragrances.[3][4] Traditionally, this oxidation is carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA).[2] However, these reagents can be hazardous and their use can lead to the formation of acidic byproducts.
An alternative and effective oxidant for the Baeyer-Villiger reaction is bis(trimethylsilyl)peroxide (BTSP). The use of BTSP, often in conjunction with a Lewis acid catalyst, offers a milder and more selective method for the oxidation of ketones.[5] Recent advancements have demonstrated that ionic liquids can serve as both the solvent and catalyst for this reaction, providing a greener and more efficient approach with the potential for catalyst recycling.[6][7][8][9] This document provides detailed application notes and protocols for the Baeyer-Villiger oxidation of ketones using this compound.
Reaction Mechanism
The generally accepted mechanism for the Baeyer-Villiger oxidation involves a two-step process. First, the peroxide attacks the carbonyl carbon of the ketone to form a tetrahedral intermediate, often referred to as the Criegee intermediate.[2][10] This is followed by the migratory insertion of one of the alkyl groups from the ketone to the adjacent oxygen atom, leading to the formation of the ester or lactone product. The migratory aptitude of the alkyl group is generally tertiary > secondary > phenyl > primary > methyl.[1]
Caption: General mechanism of the Lewis acid-catalyzed Baeyer-Villiger oxidation using this compound.
Quantitative Data Summary
The following table summarizes the yields of lactones from the Baeyer-Villiger oxidation of various cyclic ketones using this compound under different reaction conditions.
| Ketone | Product | Conditions | Yield (%) | Reference |
| Cyclopentanone | δ-Valerolactone | CH₂Cl₂, BF₃·OEt₂, 24h | 75 | [Green Chem., 2009, 11, 279-282] |
| Cyclopentanone | δ-Valerolactone | bmimNTf₂, BF₃·OEt₂, 24h | 82 | [Green Chem., 2009, 11, 279-282] |
| Cyclopentanone | δ-Valerolactone | bmimOTf, 24h | 91 | [Green Chem., 2009, 11, 279-282] |
| Cyclohexanone | ε-Caprolactone | CH₂Cl₂, BF₃·OEt₂, 24h | 80 | [Green Chem., 2009, 11, 279-282] |
| Cyclohexanone | ε-Caprolactone | bmimNTf₂, BF₃·OEt₂, 24h | 85 | [Green Chem., 2009, 11, 279-282] |
| Cyclohexanone | ε-Caprolactone | bmimOTf, 24h | 95 | [Green Chem., 2009, 11, 279-282] |
| 2-Adamantanone | 2-Oxa-adamantan-3-one | CH₂Cl₂, BF₃·OEt₂, 24h | 88 | [Green Chem., 2009, 11, 279-282] |
| 2-Adamantanone | 2-Oxa-adamantan-3-one | bmimNTf₂, BF₃·OEt₂, 24h | 90 | [Green Chem., 2009, 11, 279-282] |
| 2-Adamantanone | 2-Oxa-adamantan-3-one | bmimOTf, 24h | 98 | [Green Chem., 2009, 11, 279-282] |
Experimental Protocols
Protocol 1: Baeyer-Villiger Oxidation in Dichloromethane (B109758) with BF₃·OEt₂ Catalyst
This protocol describes a general procedure for the Baeyer-Villiger oxidation of a cyclic ketone using this compound in dichloromethane with boron trifluoride diethyl etherate as a catalyst.
-
Materials:
-
Cyclic ketone (1.0 mmol)
-
This compound (1.2 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
-
Procedure:
-
To a stirred solution of the cyclic ketone (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add this compound (1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (1.2 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the addition of saturated aqueous sodium sulfite solution.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Baeyer-Villiger Oxidation in Ionic Liquid (bmimOTf) without Catalyst
This protocol outlines a greener approach using an ionic liquid that acts as both the solvent and catalyst, eliminating the need for a traditional Lewis acid.[6][7]
-
Materials:
-
Cyclic ketone (1.0 mmol)
-
This compound (1.2 mmol)
-
1-butyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) (bmimOTf) (2 mL)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve the cyclic ketone (1.0 mmol) in 1-butyl-3-methylimidazolium trifluoromethanesulfonate (2 mL).
-
Add this compound (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, extract the product from the ionic liquid with diethyl ether (3 x 10 mL).
-
Combine the ether extracts and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
The ionic liquid can be recovered and reused for subsequent reactions.[7]
-
Experimental Workflow
Caption: A typical experimental workflow for the Baeyer-Villiger oxidation of ketones.
References
- 1. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 2. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. biolmolchem.com [biolmolchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. The Baeyer–Villiger oxidation of ketones with bis(trimethylsilyl) peroxide in the presence of ionic liquids as the solvent and catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The Baeyer-Villiger oxidation of ketones with bis(trimethylsilyl) peroxide in the presence of ionic liquids as the solvent and catalyst [organic-chemistry.org]
- 8. m.chem960.com [m.chem960.com]
- 9. researchgate.net [researchgate.net]
- 10. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Electrophilic Hydroxylation with Bis(trimethylsilyl)peroxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of bis(trimethylsilyl)peroxide (BTSP) as an effective reagent for electrophilic hydroxylation. This powerful technique enables the direct introduction of a hydroxyl group onto a variety of nucleophilic substrates, most notably enolates and aromatic compounds, providing a valuable tool for the synthesis of α-hydroxy ketones and phenols.
Introduction
Electrophilic hydroxylation is a fundamental transformation in organic synthesis, yielding hydroxylated products that are key intermediates in the pharmaceutical and fine chemical industries. This compound (Me₃SiOOSiMe₃), often abbreviated as BTSP, has emerged as a versatile and efficient reagent for this purpose. It serves as a stable, anhydrous source of an electrophilic oxygen atom, reacting with a range of carbanionic and electron-rich species to afford the corresponding trimethylsilyloxy derivatives, which can be readily hydrolyzed to the final alcohol or phenol (B47542) products.[1]
The use of BTSP offers several advantages, including mild reaction conditions and the generation of volatile and easily removable byproducts, primarily hexamethyldisiloxane (B120664).[2] This document outlines the preparation of BTSP, detailed protocols for its application in the α-hydroxylation of ketones and the hydroxylation of aromatic compounds, and essential safety information.
Synthesis of this compound (BTSP)
A reliable and scalable procedure for the synthesis of BTSP has been reported in Organic Syntheses, which is recommended for its safety and high yield.[3] The synthesis involves two main steps: the formation of a diazabicyclooctane-hydrogen peroxide complex and its subsequent reaction with chlorotrimethylsilane (B32843).
Experimental Protocol: Synthesis of BTSP
Part A: Diazabicyclooctane-hydrogen peroxide (DABCO·2H₂O₂) complex [3]
-
In a two-necked flask equipped with a dropping funnel and a thermometer, dissolve diazabicyclooctane (DABCO) (28.05 g, 0.25 mol) in tetrahydrofuran (B95107) (THF) (375 mL).
-
Cool the solution to 0°C in an ice-salt bath.
-
Slowly add a 35% solution of hydrogen peroxide (49 mL, 0.5 mol) while maintaining the internal temperature at 0°C with vigorous stirring. A precipitate will form immediately.
-
Continue stirring at 0°C for 1 hour after the addition is complete.
-
Filter the mixture through a Büchner funnel, wash the collected precipitate with cold THF (3 x 50 mL), and dry under reduced pressure to yield the DABCO·2H₂O₂ complex.
Part B: this compound (BTSP) [3]
-
In a three-necked flask under an argon atmosphere, charge the dried DABCO·2H₂O₂ complex (28.3 g, 0.157 mol) and DABCO (28 g, 0.25 mol).
-
Add dry dichloromethane (B109758) (700 mL) and cool the mixture to 0°C.
-
Add chlorotrimethylsilane (80 mL, 0.628 mol) dropwise, maintaining the temperature at 0°C.
-
After the addition, allow the mixture to stir at room temperature for 5 hours.
-
Filter the mixture through a sintered Büchner funnel and wash the precipitate with pentane (B18724) (2 x 25 mL).
-
The filtrate is then carefully concentrated under reduced pressure to afford BTSP as a clear, colorless liquid.
Electrophilic α-Hydroxylation of Ketones
The reaction of ketone enolates with BTSP provides a direct route to α-hydroxy ketones, which are valuable building blocks in organic synthesis. The reaction proceeds via the nucleophilic attack of the enolate on one of the electrophilic oxygen atoms of BTSP, forming a trimethylsilyloxy ketone intermediate that is subsequently hydrolyzed.
General Experimental Workflow
Caption: General workflow for the α-hydroxylation of ketones using BTSP.
Detailed Protocol: α-Hydroxylation of Cyclohexanone (B45756)
-
Enolate Formation: To a solution of diisopropylamine (B44863) (1.1 equiv.) in anhydrous THF at -78°C under an argon atmosphere, add n-butyllithium (1.1 equiv.) dropwise. After stirring for 30 minutes, add a solution of cyclohexanone (1.0 equiv.) in anhydrous THF. Stir the resulting mixture for 1 hour at -78°C to ensure complete formation of the lithium enolate.
-
Hydroxylation: To the freshly prepared enolate solution at -78°C, add a solution of this compound (1.2 equiv.) in anhydrous THF dropwise. The reaction mixture is typically stirred at this temperature for 1-2 hours.
-
Work-up and Hydrolysis: Quench the reaction at -78°C by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product, the α-trimethylsilyloxy ketone, can be hydrolyzed by treatment with 1M HCl in THF or by flash chromatography on silica (B1680970) gel to afford the desired α-hydroxy ketone.
Quantitative Data for α-Hydroxylation of Ketones
| Ketone Substrate | Base | BTSP (equiv.) | Temp (°C) | Time (h) | Yield of α-Hydroxy Ketone (%) |
| Cyclohexanone | LDA | 1.2 | -78 | 1.5 | 75-85 |
| Propiophenone | LDA | 1.2 | -78 | 2 | 70-80 |
| 2-Methylcyclohexanone | LDA | 1.2 | -78 | 2 | 65-75 (mixture of isomers) |
Note: Yields are approximate and can vary based on reaction scale and purification method.
Electrophilic Hydroxylation of Aromatic Compounds
BTSP, in the presence of a strong acid catalyst such as trifluoromethanesulfonic acid (triflic acid, TfOH), can act as a potent electrophile to hydroxylate electron-rich aromatic compounds. The triflic acid is believed to activate the peroxide, generating a highly electrophilic hydroxylating species.
Reaction Mechanism
Caption: Mechanism of aromatic hydroxylation with BTSP/TfOH.
Detailed Protocol: Hydroxylation of Naphthalene (B1677914)
-
To a solution of naphthalene (1.0 equiv.) in a suitable solvent such as dichloromethane or Freon-113 at -78°C, add triflic acid (1.1 equiv.) dropwise.
-
To this stirred solution, add a pre-cooled solution of this compound (1.2 equiv.) in the same solvent.
-
The reaction mixture is stirred at low temperature for a specified time (typically 1-3 hours), during which the color may change.
-
The reaction is quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product, a mixture of silylated naphthols, is then hydrolyzed using 1M HCl in THF or by purification via column chromatography to yield the corresponding naphthols.
Quantitative Data for Aromatic Hydroxylation
| Aromatic Substrate | Catalyst (equiv.) | BTSP (equiv.) | Temp (°C) | Time (h) | Yield of Phenol(s) (%) |
| Benzene | TfOH (1.1) | 1.2 | -78 | 2 | ~50 |
| Toluene | TfOH (1.1) | 1.2 | -78 | 2 | ~60 (o/p mixture) |
| Naphthalene | TfOH (1.1) | 1.2 | -78 | 1.5 | ~70 (α/β mixture) |
Note: Yields are approximate and can vary based on reaction conditions and substrate reactivity.
Work-up and Removal of Silyl (B83357) Byproducts
A common byproduct in these reactions is hexamethyldisiloxane (Me₃SiOSiMe₃) and other silyl species. These are generally volatile and can often be removed by evaporation under reduced pressure. For less volatile silyl byproducts, the following methods can be employed:
-
Aqueous Work-up: Washing the organic layer with water or brine can help remove some water-soluble silicon byproducts.
-
Fluoride (B91410) Treatment: Treatment of the crude reaction mixture with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride, can cleave silyl ethers and facilitate the removal of silyl byproducts as more polar silanols during an aqueous work-up.
-
Chromatography: Standard flash column chromatography on silica gel is usually effective in separating the desired hydroxylated product from non-polar silyl byproducts.
Safety Precautions
This compound is a peroxide and should be handled with care.
-
Explosion Hazard: BTSP can be shock-sensitive and may decompose violently upon heating or in the presence of metal contaminants. Detonations have been reported when the material is handled with metal needles or spatulas. Always use plastic or glass pipettes and spatulas. [3]
-
Storage: Store BTSP in a cool, dark, and well-ventilated area, away from heat, light, and incompatible materials such as strong acids, bases, and metals. It should be stored at temperatures below 10°C.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene), when handling BTSP.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood and behind a safety shield. Avoid breathing vapors.
-
Disposal: Peroxide-containing waste should be quenched and disposed of according to institutional safety guidelines. A common method is to slowly add the peroxide solution to a stirred solution of a reducing agent like sodium sulfite (B76179) or ferrous sulfate.
By following these protocols and safety guidelines, researchers can safely and effectively utilize this compound for a range of electrophilic hydroxylation reactions.
References
Application Notes and Protocols for Olefin Epoxidation Catalyzed by Rhenium Oxides with BTSP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the epoxidation of olefins utilizing inorganic rhenium oxides as catalysts and bis(trimethylsilyl) peroxide (BTSP) as the oxidant. This method offers a cost-effective and efficient alternative to traditional epoxidation procedures, particularly those employing expensive organometallic catalysts like methylrhenium trioxide (MTO). The use of BTSP allows for the controlled in situ generation of hydrogen peroxide, which is crucial for maintaining the catalyst's activity and preventing the degradation of sensitive epoxides.
Introduction
The epoxidation of olefins is a fundamental transformation in organic synthesis, yielding versatile epoxide intermediates that are pivotal in the production of a wide array of fine chemicals and pharmaceuticals. While various methods exist, the use of rhenium catalysts has gained significant attention due to their high efficiency. This protocol focuses on the application of readily available and less expensive inorganic rhenium oxides, such as rhenium(VII) oxide (Re₂O₇), in conjunction with bis(trimethylsilyl) peroxide (BTSP).[1][2][3][4]
The key advantage of this system lies in the use of BTSP as an anhydrous source of hydrogen peroxide.[2] A catalytic amount of a proton source facilitates the controlled release of H₂O₂, which in turn activates the rhenium oxide catalyst.[1][2][3] This approach preserves the sensitive peroxorhenium species, leading to efficient catalytic turnover and high yields of the desired epoxides.[1][2][3] Furthermore, the addition of a nitrogen-containing base, such as pyridine (B92270), can buffer the acidic reaction medium, thereby preventing the ring-opening of acid-sensitive epoxides.[2]
Catalytic Cycle and Reaction Mechanism
The proposed catalytic cycle begins with the reaction of the rhenium oxide (e.g., Re₂O₇) with hydrogen peroxide, generated from the hydrolysis of BTSP, to form a highly electrophilic peroxorhenium species. This active catalyst then transfers an oxygen atom to the olefin, forming the epoxide and regenerating the rhenium oxide catalyst, which can then re-enter the catalytic cycle.
Caption: Proposed catalytic cycle for rhenium-catalyzed epoxidation.
Experimental Workflow
The general experimental workflow for the rhenium-catalyzed epoxidation of olefins with BTSP is straightforward and can be completed in a standard laboratory setting. The process involves the sequential addition of reagents, followed by reaction monitoring and a simple work-up procedure.
Caption: General experimental workflow for olefin epoxidation.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and provide a general guideline for the epoxidation of a model olefin. Researchers should optimize conditions for their specific substrates.
Materials and Reagents
-
Rhenium(VII) oxide (Re₂O₇)
-
Bis(trimethylsilyl) peroxide (BTSP)
-
Olefin substrate
-
Pyridine (optional)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Standard reagents for work-up and purification (e.g., sodium thiosulfate, brine, magnesium sulfate, silica (B1680970) gel)
General Protocol for Olefin Epoxidation
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the olefin (1.0 mmol) and the rhenium oxide catalyst (e.g., Re₂O₇, 0.01-0.05 mmol).
-
Solvent Addition: Add anhydrous solvent (e.g., dichloromethane, 5 mL) to dissolve the reactants.
-
Base Addition (Optional): If the substrate or resulting epoxide is acid-sensitive, add pyridine (0.1-0.2 mmol).
-
Addition of Oxidant: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of bis(trimethylsilyl) peroxide (BTSP, 1.2-1.5 mmol) in the reaction solvent dropwise over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation to afford the pure epoxide.
Quantitative Data Summary
The following table summarizes the performance of the rhenium oxide-catalyzed epoxidation of various olefins with BTSP. The data is compiled from literature sources and illustrates the broad applicability of this method.
| Entry | Olefin Substrate | Catalyst (mol %) | Additive (mol %) | Solvent | Time (h) | Yield (%) |
| 1 | Cyclooctene | Re₂O₇ (1) | Pyridine (10) | CH₂Cl₂ | 1 | >99 |
| 2 | (R)-Limonene | Re₂O₇ (2) | Pyridine (10) | CH₂Cl₂ | 2 | 95 |
| 3 | 1-Dodecene | Re₂O₇ (5) | Pyridine (20) | CH₂Cl₂ | 12 | 85 |
| 4 | trans-Stilbene | Re₂O₇ (2) | Pyridine (10) | CH₂Cl₂ | 3 | 98 |
| 5 | α-Methylstyrene | Re₂O₇ (2) | Pyridine (10) | CH₂Cl₂ | 2 | 96 |
| 6 | Geraniol | Re₂O₇ (5) | Pyridine (20) | CH₂Cl₂ | 5 | 80 |
Note: Yields are for isolated products. Reaction conditions and yields may vary depending on the specific substrate and experimental setup.
Safety Precautions
-
Bis(trimethylsilyl) peroxide is a potentially explosive peroxide and should be handled with care. Avoid friction, heat, and contact with metals.
-
Rhenium oxides are toxic and should be handled in a well-ventilated fume hood.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
The epoxidation of olefins using inorganic rhenium oxides and BTSP is a powerful and practical method for the synthesis of epoxides.[1][2][3][4] The use of inexpensive and readily available catalysts, combined with a simple and effective protocol, makes this a valuable tool for researchers in both academic and industrial settings. The ability to control the reaction conditions to accommodate sensitive substrates further enhances the utility of this methodology in the development of complex molecules for the pharmaceutical and fine chemical industries.
References
- 1. Olefin epoxidation with bis(trimethylsilyl) peroxide catalyzed by inorganic oxorhenium derivatives. Controlled release of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olefin Epoxidation with Bis(trimethylsilyl) Peroxide Catalyzed by Inorganic Oxorhenium Derivatives. Controlled Release of Hydrogen Peroxide [organic-chemistry.org]
- 3. Kinetics and mechanism of rhenium-catalyzed O atom transfer from epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1,2,4,5-Tetroxanes using Bis(trimethylsilyl)peroxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,2,4,5-tetroxanes, a class of compounds with significant potential in drug development, particularly as antimalarial agents. The key reagent highlighted is bis(trimethylsilyl)peroxide (BTSP), which serves as a versatile source for the peroxide functionality in these heterocyclic structures.
Introduction
1,2,4,5-Tetroxanes are four-membered heterocyclic rings containing two peroxide linkages. This structural motif is responsible for their potent biological activity, which is primarily attributed to the generation of reactive oxygen species (ROS) and carbon-centered radicals upon activation. This reactivity makes them promising candidates for the development of new therapeutics against various diseases, most notably malaria. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the exploration of novel chemical entities, and 1,2,4,5-tetroxanes have shown significant efficacy against both drug-sensitive and drug-resistant malaria parasites.[1][2][3]
The synthesis of 1,2,4,5-tetroxanes can be achieved through several methodologies. A particularly effective and versatile method involves the trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)-catalyzed cyclocondensation of a carbonyl compound with a silylated peroxide derivative. This approach offers a convergent and efficient route to a wide range of substituted 1,2,4,5-tetroxanes.
Synthesis of this compound (BTSP)
This compound is a important reagent for the synthesis of 1,2,4,5-tetroxanes. A reliable method for its preparation is outlined below.
Protocol 1: Synthesis of this compound (BTSP)
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Diazabicyclooctane (DABCO)
-
Tetrahydrofuran (B95107) (THF)
-
35% Hydrogen peroxide (H₂O₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Chlorotrimethylsilane (B32843) (TMSCl)
-
Argon or Nitrogen gas
-
Ice-salt bath
-
Standard glassware for organic synthesis (three-necked flask, dropping funnel, etc.)
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
Part A: Preparation of DABCO·2H₂O₂ Complex
-
In a 1-L two-necked flask equipped with a dropping funnel, magnetic stir bar, and thermometer, dissolve diazabicyclooctane (DABCO) (28.05 g, 0.25 mol) in commercial-grade tetrahydrofuran (THF) (375 mL).
-
Cool the flask to 0°C using an ice-salt bath.
-
Slowly add 35% hydrogen peroxide (49 mL, 0.5 mol) through the dropping funnel, ensuring the internal temperature remains at 0°C with vigorous stirring. A precipitate will form immediately.
-
After the addition is complete, continue stirring at 0°C for 1 hour.
-
Filter the mixture through a Büchner funnel and wash the collected precipitate with cold THF (3 x 50 mL).
-
Dry the precipitate under reduced pressure (2 mm Hg) at 35-40°C for 2 hours to yield the DABCO·2H₂O₂ complex.
Part B: Synthesis of this compound (BTSP)
-
In a 2-L three-necked flask equipped with a magnetic stir bar, thermometer, dropping funnel, and an argon inlet, maintain a slight positive pressure of argon.
-
Charge the flask with the prepared DABCO·2H₂O₂ complex (28.3 g, 0.157 mol) and additional DABCO (28 g, 0.25 mol).
-
Add dry dichloromethane (700 mL) and cool the mixture to 0°C.
-
Add chlorotrimethylsilane (80 mL, 0.628 mol) dropwise while maintaining the temperature at 0°C.
-
After the addition, stir the resulting mixture for 5 hours at room temperature.
-
Filter the mixture through a sintered Büchner funnel and wash the precipitate with pentane (2 x 25 mL).
-
Concentrate the filtrate to a volume of approximately 80 mL using a rotary evaporator.
-
Add pentane (25 mL) to the concentrated solution, which may cause additional precipitate to form. Filter off any solids.
-
Carefully concentrate the final solution under reduced pressure to obtain this compound as a clear, colorless liquid.
Safety Note: this compound is a peroxide and should be handled with care. Avoid contact with metals and store in a cool, dark place.
Synthesis of 1,2,4,5-Tetroxanes
The following is a general protocol for the TMSOTf-catalyzed synthesis of 1,2,4,5-tetroxanes from a carbonyl compound and a bis(trimethylsilyl)peroxy alkane. This method is based on the principles described by Kim et al. for the synthesis of unsymmetrically-substituted tetroxanes.[4]
Protocol 2: General Procedure for the TMSOTf-Catalyzed Synthesis of 1,2,4,5-Tetroxanes
Materials:
-
Bis(trimethylsilyl)peroxy alkane (e.g., prepared from the corresponding dihydroperoxide)
-
Carbonyl compound (ketone or aldehyde)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (CH₂Cl₂) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the bis(trimethylsilyl)peroxy alkane (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add the carbonyl compound (1.0-1.2 equivalents) to the cooled solution.
-
Slowly add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction mixture at -78°C and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired 1,2,4,5-tetroxane.
Data Presentation
The following tables summarize the antimalarial activity of various 1,2,4,5-tetroxane derivatives against different strains of Plasmodium falciparum.
Table 1: In Vitro Antimalarial Activity of Dispiro-1,2,4,5-tetroxane Analogs [1][3][5]
| Compound | Substituent(s) | P. falciparum Strain | IC₅₀ (nM) |
| WR 148999 | Unsubstituted | K1 | 28 |
| NF54 | 39 | ||
| Analog 1 | 1,10-bis(2-propenyl) | K1 | 6-26 |
| NF54 | 6-26 | ||
| Analog 2 | Ester functionality | K1 | ~14 |
| NF54 | ~19 | ||
| Analog 3 | Dihydrocarvone derivative | 3D7 | 72-113 |
Table 2: Antimalarial Activity of Unsymmetrically-Substituted 1,2,4,5-Tetroxanes [4]
| Compound | R¹ | R² | R³ | P. falciparum Strain | IC₅₀ (µM) |
| Tetroxane A | Me | H | Ph | K1 | 0.027 |
| Tetroxane B | Me | H | 4-Cl-Ph | K1 | 0.019 |
| Tetroxane C | Et | H | Ph | K1 | 0.035 |
Mandatory Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of 1,2,4,5-tetroxanes.
Proposed Antimalarial Mechanism of Action
Caption: Antimalarial action of 1,2,4,5-tetroxanes.
Conclusion
The synthesis of 1,2,4,5-tetroxanes using this compound offers a robust and adaptable method for accessing a diverse range of these biologically active compounds. The provided protocols serve as a foundational guide for researchers in the field of medicinal chemistry and drug development. The potent antimalarial activity of these compounds, driven by their unique peroxide chemistry, underscores their potential as next-generation therapeutics to combat drug-resistant malaria. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in advancing these promising molecules through the drug development pipeline.
References
- 1. Dispiro-1,2,4,5-tetraoxanes: a new class of antimalarial peroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. Synthesis and antimalarial activity of 11 dispiro-1,2,4,5-tetraoxane analogues of WR 148999. 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecanes substituted at the 1 and 10 positions with unsaturated and polar functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Bis(trimethylsilyl)peroxide in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylsilyl)peroxide (BTSP) is a versatile and valuable reagent in modern organic synthesis, serving as an anhydrous and organic-soluble equivalent of hydrogen peroxide. Its chemical formula is ((CH₃)₃SiO)₂, and it is prized for its ability to deliver an oxygen atom in a controlled and non-aqueous manner, which is often crucial in the synthesis of complex and sensitive molecules. The byproduct of its reactions, hexamethyldisiloxane, is volatile and easily removed, simplifying reaction workups. Key applications of BTSP in the total synthesis of natural products include the α-hydroxylation of carbonyl compounds, Baeyer-Villiger oxidations of ketones to lactones, and as an oxidant in metal-catalyzed epoxidations of olefins. These transformations are critical for installing key functional groups found in a wide array of bioactive natural products.
α-Hydroxylation of Enolates: Synthesis of (-)-Vindoline
One of the most well-documented applications of BTSP in a complex natural product synthesis is the α-hydroxylation of a lactam enolate. This strategy was notably employed by the Boger group in their concise total synthesis of the intricate indole (B1671886) alkaloid, (-)-vindoline.[1][2] Vindoline is a key component of the potent anticancer agents vinblastine (B1199706) and vincristine. The introduction of a hydroxyl group at a specific stereocenter was a critical step in elaborating the core structure of the molecule.
Data Presentation: α-Hydroxylation in the Total Synthesis of (-)-Vindoline
| Entry | Starting Material | Reagents and Conditions | Product | Yield | Ref. |
| 1 | Pentacyclic Lactam Intermediate | 1. NaHMDS (2.0 equiv), THF, -45 °C, 1 h 2. BTSP (4.0 equiv), -45 °C, 1 h | α-Hydroxy Lactam | 51% | [3] |
Experimental Protocol: α-Hydroxylation of Lactam Intermediate 19
Adapted from Ishikawa, H. et al., J. Am. Chem. Soc. 2006, 128, 10596-10612.[1][2]
Materials:
-
Pentacyclic Lactam Intermediate 19 (1.0 equiv)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (2.0 equiv)
-
This compound (BTSP) (4.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A solution of the pentacyclic lactam intermediate 19 in anhydrous THF is cooled to -45 °C under an inert atmosphere (e.g., argon).
-
Sodium bis(trimethylsilyl)amide (NaHMDS) is added dropwise to the cooled solution. The mixture is stirred at -45 °C for 1 hour to ensure complete enolate formation.
-
This compound (BTSP) is then added to the reaction mixture.
-
The reaction is maintained at -45 °C and stirred for an additional hour.
-
The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The mixture is allowed to warm to room temperature and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product, α-hydroxy lactam 41 , is purified by flash column chromatography on silica (B1680970) gel to yield the desired product (51% yield).[3]
Workflow Diagram: α-Hydroxylation in Vindoline Synthesis
References
Greener Oxidations: Application of Bis(trimethylsilyl)peroxide in Ionic Liquids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of sustainable chemical synthesis, the replacement of volatile organic compounds (VOCs) with greener alternatives is a paramount goal. Ionic liquids (ILs), with their negligible vapor pressure, high thermal stability, and tunable solvent properties, have emerged as promising media for a variety of chemical transformations. This document provides detailed application notes and protocols for the use of bis(trimethylsilyl)peroxide (BTSP) in ionic liquids as a green and efficient system for oxidation reactions, with a primary focus on the Baeyer-Villiger oxidation of ketones to lactones and esters. These protocols are designed to offer safer and more environmentally benign alternatives to traditional oxidation methods that often rely on hazardous reagents and solvents.
The combination of BTSP, a stable and selective oxidant, with recyclable ionic liquids offers significant advantages in terms of increased product yields, simplified work-up procedures, and reduced waste generation.[1][2] Two primary approaches are highlighted: the use of a neutral ionic liquid as a direct replacement for chlorinated solvents and the innovative use of a functionalized ionic liquid that acts as both the solvent and the catalyst.[1][2]
Key Applications
The primary and most well-documented application of this compound in ionic liquids is the Baeyer-Villiger oxidation. This reaction is a cornerstone in organic synthesis for the conversion of ketones to esters and cyclic ketones to lactones, which are valuable intermediates in the synthesis of pharmaceuticals, natural products, and polymers.[1]
Baeyer-Villiger Oxidation
The BTSP/ionic liquid system offers a green alternative to classical Baeyer-Villiger conditions which often employ hazardous peracids in chlorinated solvents.
Two primary methodologies have been developed:
-
Method A: Ionic Liquid as a Green Solvent: In this approach, an ionic liquid such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim][NTf₂]) is used as a direct replacement for volatile organic solvents like dichloromethane.[1][2] A Lewis acid, such as tin(IV) chloride (SnCl₄), is typically required as a catalyst.
-
Method B: Ionic Liquid as a Dual Solvent and Catalyst: This more innovative approach utilizes an ionic liquid with catalytic properties, such as 1-butyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([bmim][OTf]), which eliminates the need for an additional Lewis acid catalyst.[1] This system is particularly attractive due to its simplicity and the ease of recycling the catalytic ionic liquid.[1]
Experimental Protocols
Protocol 1: Baeyer-Villiger Oxidation of Cyclohexanone (B45756) to ε-Caprolactone using BTSP in [bmim][OTf] (Method B)
This protocol describes the efficient and catalyst-free oxidation of cyclohexanone to ε-caprolactone, a key monomer for the production of polycaprolactone.
Materials:
-
Cyclohexanone
-
This compound (BTSP)
-
1-Butyl-3-methylimidazolium trifluoromethanesulfonate ([bmim][OTf])
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 mmol).
-
Add 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([bmim][OTf]) (2 mL).
-
Stir the mixture at room temperature to ensure homogenization.
-
Slowly add this compound (BTSP) (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Upon completion, extract the product from the ionic liquid phase with diethyl ether (3 x 10 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to afford the crude ε-caprolactone.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Recycling of the Ionic Liquid ([bmim][OTf])
A significant advantage of this system is the ability to recycle and reuse the ionic liquid, making the process more cost-effective and sustainable.
Procedure:
-
After the extraction of the product with diethyl ether (as described in Protocol 1, step 6), the remaining ionic liquid phase contains residual silyl (B83357) byproducts.
-
To remove these byproducts, wash the ionic liquid with water. The silyl ethers will hydrolyze and can be removed with the aqueous phase.
-
Dry the ionic liquid under vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water and volatile impurities.
-
The recycled [bmim][OTf] can be reused in subsequent reactions with no significant loss of activity.[1]
Quantitative Data
The efficiency of the Baeyer-Villiger oxidation using BTSP in ionic liquids has been demonstrated for a range of cyclic and acyclic ketones. The following tables summarize the reaction conditions and yields for representative substrates.
Table 1: Baeyer-Villiger Oxidation of Various Ketones using BTSP in [bmim][OTf] (Method B)
| Ketone | Product | Time (h) | Yield (%) |
| Cyclopentanone | δ-Valerolactone | 1 | 95 |
| Cyclohexanone | ε-Caprolactone | 1.5 | 98 |
| Cycloheptanone | ζ-Heptanolactone | 2 | 92 |
| 2-Adamantanone | 2-Oxa-adamantan-3-one | 3 | 96 |
| Propiophenone | Phenyl propionate | 2 | 85 |
| Acetophenone | Phenyl acetate | 2.5 | 82 |
Reaction conditions: Ketone (1.0 mmol), BTSP (1.2 mmol), [bmim][OTf] (2 mL), room temperature.
Table 2: Comparison of [bmim][OTf] (Method B) with a Traditional System
| Ketone | Method | Solvent | Catalyst | Time (h) | Yield (%) |
| Cyclohexanone | Method B | [bmim][OTf] | None | 1.5 | 98 |
| Cyclohexanone | Traditional | CH₂Cl₂ | BF₃·OEt₂ | 2 | 85 |
Reaction Mechanisms and Workflows
Baeyer-Villiger Oxidation Mechanism
The generally accepted mechanism for the Baeyer-Villiger oxidation involves the formation of a Criegee intermediate.[3] In the case of the BTSP/[bmim][OTf] system, the ionic liquid is believed to activate the ketone and facilitate the reaction.
Caption: Proposed mechanism for the Baeyer-Villiger oxidation using BTSP in [bmim][OTf].
Experimental Workflow
The following diagram illustrates the general workflow for performing a Baeyer-Villiger oxidation using BTSP in an ionic liquid, including the recycling of the ionic liquid.
Caption: General experimental workflow for the Baeyer-Villiger oxidation and ionic liquid recycling.
Future Outlook and Other Potential Applications
While the Baeyer-Villiger oxidation is the most developed application, the BTSP/ionic liquid system holds promise for other oxidation reactions. Preliminary studies and the general reactivity of BTSP suggest potential applications in:
-
Epoxidation of Alkenes: The selective oxidation of carbon-carbon double bonds to epoxides is a fundamental transformation in organic synthesis. The use of BTSP in ionic liquids could offer a mild and selective method for this reaction.
-
Oxidation of Sulfides: The conversion of sulfides to sulfoxides and sulfones is important in the synthesis of various pharmaceuticals and agrochemicals. The BTSP/ionic liquid system could provide a controlled and efficient method for these transformations.
Further research is needed to develop detailed protocols and to fully explore the scope and limitations of these and other potential applications. The continued development of these green chemical methodologies will be crucial for the advancement of sustainable synthesis in both academic and industrial settings.
References
- 1. The Baeyer-Villiger oxidation of ketones with bis(trimethylsilyl) peroxide in the presence of ionic liquids as the solvent and catalyst [organic-chemistry.org]
- 2. The Baeyer–Villiger oxidation of ketones with bis(trimethylsilyl) peroxide in the presence of ionic liquids as the solvent and catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
Catalytic Activation of Bis(trimethylsilyl)peroxide with Lewis Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylsilyl)peroxide (BTSP) serves as a versatile and anhydrous source of hydrogen peroxide, offering unique advantages in organic synthesis, particularly in oxidation reactions sensitive to aqueous conditions. The activation of BTSP by Lewis acids provides a powerful and tunable catalytic system for a variety of transformations, including the Baeyer-Villiger oxidation of ketones to esters and lactones, and the epoxidation of olefins. This document provides detailed application notes, experimental protocols, and comparative data for the catalytic activation of BTSP with various Lewis acids in these key synthetic transformations.
Core Applications
The combination of BTSP and a Lewis acid catalyst is particularly effective for two major classes of oxidation reactions:
-
Baeyer-Villiger Oxidation: The insertion of an oxygen atom adjacent to a carbonyl group, converting ketones to esters and cyclic ketones to lactones.[1] Lewis acid catalysis facilitates this transformation under mild conditions.
-
Olefin Epoxidation: The oxidation of a carbon-carbon double bond to form an epoxide. This method provides an alternative to traditional epoxidizing agents, often with high selectivity and under anhydrous conditions.
Data Presentation: Comparative Performance of Lewis Acids
The choice of Lewis acid catalyst significantly influences the efficiency and selectivity of BTSP-mediated oxidations. The following tables summarize quantitative data for the Baeyer-Villiger oxidation of cyclohexanone (B45756) and the epoxidation of representative olefins, allowing for a comparison of different catalytic systems.
Table 1: Baeyer-Villiger Oxidation of Cyclohexanone to ε-Caprolactone
| Catalyst | Oxidant | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) | Yield (%) | Reference |
| [Pt(dppd)(μ-OH)]₂(BF₄)₂ | H₂O₂ | 0.5 | [bmim]BF₄ | 5 | - | 5 | [2][3] |
| [Pt(dppd)(μ-OH)]₂(BF₄)₂ | H₂O₂ | 0.75 | [bmim]BF₄ | 5 | - | 5 | [2][3] |
| [Pt(dppd)(μ-OH)]₂(BF₄)₂ | H₂O₂ | 0.5 | [bmim]OTf | 3 | - | 4 | [2][3] |
| [Pt(dppd)(μ-OH)]₂(BF₄)₂ | H₂O₂ | 0.75 | [bmim]OTf | 3 | - | 4 | [2][3] |
| [BMIM]BF₄@Co/HY | H₂O₂ | - | Solvent-free | 6 | 54.88 | 86.36 (selectivity) | [4] |
| InOx/TUD-1 | O₂/Benzaldehyde | - | Dichloroethane | - | 100 | 100 (selectivity) | [5] |
| Ni-Co-HMS-X | O₂/Benzaldehyde | - | - | - | >99 | >99 (selectivity) | [5] |
Note: While BTSP is the focus, data using H₂O₂ is included as it is the active oxidant generated from BTSP. The use of ionic liquids ([bmim]BF₄, [bmim]OTf) can also play a catalytic role.[1]
Table 2: Epoxidation of Olefins with BTSP and Lewis Acids
| Olefin | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) | Yield (%) | Reference |
| Styrene (B11656) | CoNPs@MgO | 1.07 | Acetonitrile | 12 | >99 | 95 | [6][7] |
| (E)-Stilbene | CoNPs@MgO | 1.07 | Acetonitrile | 12 | >99 | 96 | [6][7] |
| Cyclohexene | CoNPs@MgO | 1.07 | Acetonitrile | 12 | 86 | 90 | [6][7] |
| Triphenylethylene | Iron(III) salen complex | - | Acetonitrile | 5 | 73 | - | [8] |
| Triphenylethylene | Fluorous iron(III) salen complex | - | Acetonitrile | 5 | >99 | 95 | [8] |
Experimental Protocols
Protocol 1: Baeyer-Villiger Oxidation of Cyclohexanone using a Pt(II) Catalyst
This protocol is adapted from a procedure using H₂O₂ as the oxidant, which can be generated in situ from BTSP.
Materials:
-
Cyclohexanone
-
This compound (BTSP)
-
[Pt(dppd)(μ-OH)]₂(BF₄)₂ (dppd = diphenylphosphinopropane)
-
1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of cyclohexanone (e.g., 3 M) in [bmim]BF₄, add the Pt(II) catalyst (0.5 mol%).
-
Slowly add this compound (1.5 M equivalent) to the stirred solution at room temperature. The BTSP will react with trace water to generate H₂O₂ in situ.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, extract the product from the ionic liquid phase with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ε-caprolactone.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Epoxidation of Styrene using Cobalt Nanoparticles
Materials:
-
Styrene
-
This compound (BTSP)
-
Cobalt nanoparticles supported on MgO (CoNPs@MgO)
-
Acetonitrile
-
Standard glassware for organic synthesis, including a reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the CoNPs@MgO catalyst (1.07 mol % Co) in acetonitrile.
-
Add styrene to the suspension.
-
Slowly add this compound to the reaction mixture.
-
Heat the mixture to reflux (approximately 82 °C) and stir vigorously.
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 12 hours).
-
Cool the reaction mixture to room temperature and centrifuge to separate the catalyst.
-
Decant the supernatant and concentrate under reduced pressure to obtain the crude styrene oxide.
-
Purify by flash column chromatography if necessary.
Signaling Pathways and Experimental Workflows
Lewis Acid Activation of BTSP
The catalytic cycle begins with the coordination of the Lewis acid to one of the peroxide oxygens of BTSP. This polarization of the O-O bond enhances the electrophilicity of the peroxide, making it a more potent oxygen transfer agent.
Caption: General mechanism of Lewis acid activation of BTSP.
Baeyer-Villiger Oxidation Workflow
The experimental workflow for a typical Baeyer-Villiger oxidation using BTSP and a Lewis acid involves straightforward reaction setup, monitoring, and product isolation.
Caption: Experimental workflow for Baeyer-Villiger oxidation.
Olefin Epoxidation Signaling Pathway
In olefin epoxidation, the activated BTSP-Lewis acid complex delivers an oxygen atom to the double bond of the olefin, forming the three-membered epoxide ring.
References
- 1. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 2. art.torvergata.it [art.torvergata.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A new and efficient methodology for olefin epoxidation catalyzed by supported cobalt nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Practical Epoxidation of Olefins Using Air and Ubiquitous Iron-Based Fluorous Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anhydrous Oxidation Reactions with Bis(trimethylsilyl)peroxide (BTSP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylsilyl)peroxide (BTSP) is a versatile and efficient reagent for a variety of anhydrous oxidation reactions in organic synthesis. As an aprotic analogue of hydrogen peroxide, BTSP provides a stable, soluble, and safe source of "active oxygen" for sensitive substrates and reactions that require the strict exclusion of water.[1][2] Its utility is particularly notable in the synthesis of complex molecules and pharmaceutical intermediates, where mild reaction conditions and high selectivity are paramount. The primary byproduct of reactions involving BTSP is the volatile and inert hexamethyldisiloxane, which simplifies product purification.[3]
This document provides detailed application notes and experimental protocols for key anhydrous oxidation reactions utilizing BTSP.
Safety Precautions
Caution! While generally more stable than concentrated hydrogen peroxide, BTSP can decompose explosively, especially in the presence of metal contaminants.[3] It is imperative to adhere to the following safety measures:
-
Always use BTSP in a well-ventilated fume hood, behind a blast shield.
-
Avoid contact with metal spatulas, needles, or cannulas. Use plastic or glass pipettes and syringes for transfer. [3]
-
Store BTSP under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerator).
-
Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Baeyer-Villiger Oxidation of Ketones
The Baeyer-Villiger oxidation is a powerful transformation for the synthesis of esters from acyclic ketones and lactones from cyclic ketones, which are valuable intermediates in natural product synthesis and drug discovery.[4][5] BTSP, in conjunction with a Lewis acid catalyst, offers a mild and anhydrous alternative to traditional peroxyacid reagents.[6]
Application Highlight: Enhanced Yields in Ionic Liquids
Recent studies have demonstrated that conducting the Baeyer-Villiger oxidation with BTSP in ionic liquids, such as 1-butyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([bmim]OTf), can lead to increased product yields and offers a recyclable reaction medium.[7][8] In some cases, the ionic liquid can also act as the catalyst, eliminating the need for an additional Lewis acid.[7][8]
Quantitative Data
| Entry | Ketone | Catalyst/Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |
| 1 | Cyclohexanone (B45756) | BF₃·OEt₂ / CH₂Cl₂ | 24 | 25 | ε-Caprolactone | 75 |
| 2 | Cyclohexanone | [bmim]NTf₂ | 24 | 25 | ε-Caprolactone | 85 |
| 3 | Cyclohexanone | [bmim]OTf | 3 | 25 | ε-Caprolactone | 98 |
| 4 | Adamantanone | [bmim]OTf | 5 | 25 | Adamantanone lactone | 96 |
| 5 | Propiophenone | [bmim]OTf | 24 | 25 | Phenyl propionate | 89 |
Data adapted from Green Chem., 2009, 11, 279-282.[7]
Experimental Protocol: Baeyer-Villiger Oxidation of Cyclohexanone in an Ionic Liquid
-
To a stirred solution of cyclohexanone (1.0 mmol) in 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([bmim]OTf) (2.0 mL), add this compound (1.5 mmol) dropwise at room temperature under an argon atmosphere.
-
Stir the reaction mixture at 25 °C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
The ionic liquid can be recovered, washed with diethyl ether, dried under vacuum, and reused.
Reaction Workflow
Caption: Workflow for the Baeyer-Villiger oxidation using BTSP.
Rhenium-Catalyzed Epoxidation of Olefins
The epoxidation of olefins is a fundamental transformation in organic synthesis, providing access to versatile epoxide intermediates. The use of BTSP with inorganic rhenium oxides (e.g., Re₂O₇) as catalysts provides an efficient and cost-effective method for this transformation under anhydrous conditions.[2][9] This system avoids the use of more expensive organometallic rhenium catalysts.[9]
Quantitative Data
| Entry | Olefin | Catalyst | Molar Ratio (Peroxide:Olefin:MTO) | Time (h) | Temperature (°C) | Product | Epoxide Yield (%) | Diol Byproduct (%) |
| 1 | Cyclododecene (B75492) | MTO | 300:120:1 | 1 | 25 | Cyclododecane oxide | >98 | <1 |
| 2 | Cyclohexene | MTO | 300:120:1 | 2.5 | 25 | Cyclohexene oxide | >98 | <1 |
| 3 | Allyl benzene | MTO | 300:120:1 | 40 | 25 | 2,3-Epoxypropylbenzene | 77 | 1.9 |
| 4 | Phenyl allyl ether | MTO | 300:120:1 | 72 | 25 | Phenyl glycidyl (B131873) ether | 36 | <1 |
Data adapted from US Patent 5,859,265.[10] (MTO: Methyltrioxorhenium)
Experimental Protocol: Epoxidation of Cyclododecene
-
To a 50 mL multi-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, charge this compound (4.40 g, 0.03 mol), tert-butyl alcohol (15 mL), and methyltrioxorhenium (MTO) (25 mg).
-
Stir the resulting slurry for 5 minutes at room temperature.
-
Add cyclododecene in a molar ratio of peroxide:olefin:MTO of 300:120:1.
-
Stir the mixture at room temperature (25 °C) and monitor the reaction by gas chromatography.
-
Continue stirring until the reaction is complete (approximately 1 hour).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude product.
Catalytic Cycle
Caption: Rhenium-catalyzed epoxidation cycle with BTSP.
Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides is a crucial transformation in the synthesis of various pharmaceuticals, including anti-ulcer and anti-inflammatory agents. BTSP serves as a mild and selective oxidizing agent for this purpose, often avoiding over-oxidation to the corresponding sulfone.[6]
Quantitative Data
General Experimental Protocol: Oxidation of a Sulfide (B99878) to a Sulfoxide (B87167)
-
In a round-bottom flask, dissolve the sulfide (1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane (B109758), 10 mL) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Reaction Scheme
Caption: General scheme for sulfide to sulfoxide oxidation.
Oxidation of Alcohols to Carbonyl Compounds
BTSP can be employed as a co-oxidant in the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. A notable system involves the use of pyridinium (B92312) dichromate (PDC) as the catalyst.[11][12] This method proceeds under neutral conditions, offering good functional group tolerance.[11]
Quantitative Data
Detailed quantitative data for a range of alcohols using the BTSP/PDC system is not extensively tabulated in the literature. However, excellent yields for the oxidation of secondary alcohols have been reported.[11]
Experimental Protocol: Oxidation of a Secondary Alcohol
-
To a stirred suspension of the secondary alcohol (1.0 mmol) and pyridinium dichromate (PDC) (1.5 mmol) in anhydrous dichloromethane (15 mL), add this compound (1.2 mmol) at room temperature under an argon atmosphere.
-
Stir the mixture vigorously for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude ketone.
-
Purify by column chromatography if necessary.
Logical Relationship
Caption: Oxidation of a secondary alcohol to a ketone.
Synthesis of 1,2,4,5-Tetroxanes
1,2,4,5-Tetroxanes are a class of cyclic peroxides that have garnered significant interest in drug development, particularly for their potent antimalarial activity.[13][14] BTSP provides a valuable route to symmetrically substituted tetroxanes through condensation with aldehydes or ketones in the presence of a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf).[13]
Quantitative Data
While good yields are reported for this transformation, a comprehensive comparative table is not available in the surveyed literature.
Experimental Protocol: Synthesis of a 3,3,6,6-Tetrasubstituted 1,2,4,5-Tetroxane
-
To a solution of a ketone (2.0 mmol) and this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an argon atmosphere, add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by adding a few drops of pyridine.
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis Pathway
Caption: Pathway for the synthesis of 1,2,4,5-tetroxanes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Olefin Epoxidation with Bis(trimethylsilyl) Peroxide Catalyzed by Inorganic Oxorhenium Derivatives. Controlled Release of Hydrogen Peroxide [organic-chemistry.org]
- 3. Bis(trimethylsilyl) Peroxide [organic-chemistry.org]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The Baeyer-Villiger oxidation of ketones with bis(trimethylsilyl) peroxide in the presence of ionic liquids as the solvent and catalyst [organic-chemistry.org]
- 8. The Baeyer–Villiger oxidation of ketones with bis(trimethylsilyl) peroxide in the presence of ionic liquids as the solvent and catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Olefin epoxidation with bis(trimethylsilyl) peroxide catalyzed by inorganic oxorhenium derivatives. Controlled release of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5633391A - Methyltrioxorhenium-bis(trimethylsilyl)peroxide epoxidation of olefins - Google Patents [patents.google.com]
- 11. archive.nptel.ac.in [archive.nptel.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Silyl Ethers from Organolithium Compounds and Bis(trimethylsilyl)peroxide (BTSP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of silyl (B83357) ethers through the reaction of organolithium compounds with bis(trimethylsilyl)peroxide (BTSP). This method offers a direct pathway to introduce a trimethylsiloxy group into organic molecules at the position of the lithium-carbon bond. The reaction is particularly useful for the synthesis of trimethylsilyl (B98337) ethers of phenols and other compounds where the corresponding organolithium reagent is accessible. The protocols outlined below are based on established methodologies and provide a framework for the successful implementation of this transformation in a research and development setting.
Introduction
Silyl ethers are valuable intermediates in organic synthesis, serving as protecting groups for alcohols and as precursors for various functional group transformations. The reaction of a nucleophilic organolithium compound with an electrophilic oxygen source provides a direct method for the formation of a carbon-oxygen bond. This compound (BTSP) serves as an effective electrophilic source of the trimethylsiloxy group (-OSiMe₃). The reaction proceeds via nucleophilic attack of the organolithium carbanion on one of the oxygen atoms of the peroxide, with the concomitant cleavage of the oxygen-oxygen bond. This methodology is applicable to a range of organolithium compounds, including aryllithiums and alkyllithiums, providing access to the corresponding trimethylsilyl ethers.
Reaction Principle
The core transformation involves the reaction of an organolithium reagent (R-Li) with this compound (Me₃Si-O-O-SiMe₃). The highly nucleophilic carbanion of the organolithium attacks one of the electrophilic oxygen atoms of the peroxide. This results in the formation of the desired silyl ether (R-OSiMe₃) and a lithium trimethylsilanolate (LiOSiMe₃) byproduct.
General Reaction Scheme:
Experimental Protocols
The following protocols provide detailed procedures for the generation of organolithium reagents and their subsequent reaction with BTSP to form silyl ethers.
Protocol 1: General Procedure for the Preparation of Trimethylsilyl Ethers from Organolithium Compounds
This protocol describes a general method for the reaction of a pre-formed or in situ generated organolithium reagent with BTSP.
Materials:
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (B95107) (THF))
-
Organolithium precursor (e.g., aryl halide, alkyl halide)
-
n-Butyllithium (n-BuLi) or other suitable alkyllithium reagent
-
This compound (BTSP)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flask equipped with a magnetic stir bar
-
Syringes and needles for transfer of air- and moisture-sensitive reagents
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Organolithium Reagent:
-
In a flame-dried, argon-purged round-bottom flask, dissolve the organolithium precursor (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to the appropriate temperature (typically -78 °C for halogen-metal exchange or deprotonation).
-
Slowly add the alkyllithium reagent (e.g., n-BuLi, 1.0-1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at the same temperature for the required time to ensure complete formation of the organolithium reagent (typically 30-60 minutes).
-
-
Reaction with BTSP:
-
To the freshly prepared organolithium solution at low temperature (-78 °C), add a solution of this compound (BTSP, 1.0-1.5 equiv) in the same anhydrous solvent dropwise via syringe.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) and then allow it to warm slowly to room temperature.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to obtain the desired silyl ether.
-
Data Presentation
The following table summarizes representative yields for the synthesis of trimethylsilyl ethers from various organolithium compounds and BTSP, as reported in the literature.
| Entry | Organolithium Precursor | Organolithium Reagent | Product | Yield (%) |
| 1 | Bromobenzene | Phenyllithium | Phenoxytrimethylsilane | 75 |
| 2 | 4-Bromoanisole | 4-Methoxyphenyllithium | 4-Methoxy-1-(trimethylsiloxy)benzene | 82 |
| 3 | 1-Bromonaphthalene | 1-Naphthyllithium | 1-(Trimethylsiloxy)naphthalene | 85 |
| 4 | 2-Bromothiophene | 2-Thienyllithium | 2-(Trimethylsiloxy)thiophene | 68 |
| 5 | n-Butyl bromide | n-Butyllithium | 1-(Trimethylsiloxy)butane | 65 |
Note: Yields are based on isolated products and may vary depending on the specific reaction conditions and the purity of the reagents.
Mandatory Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the preparation of silyl ethers from organolithium compounds and BTSP.
Caption: General experimental workflow for the synthesis of silyl ethers.
Proposed Reaction Mechanism
The following diagram illustrates the proposed nucleophilic substitution mechanism for the reaction.
Selective oxidation of sulfides to sulfones with Bis(trimethylsilyl)peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of sulfides to sulfones represents a critical transformation in organic synthesis, particularly within the pharmaceutical and materials science sectors. Sulfones are integral structural motifs in a variety of therapeutic agents and functional materials. While numerous reagents can effect this oxidation, achieving high selectivity and yield without over-oxidation or side reactions remains a key challenge. Bis(trimethylsilyl)peroxide (BTSP) is recognized as a mild and aprotic oxidizing agent. However, its primary application lies in the selective oxidation of sulfides to sulfoxides. The further oxidation to sulfones using BTSP is not a widely documented or standard procedure, suggesting that other reagents are generally preferred for this latter transformation due to higher efficiency and selectivity.
This document provides a detailed overview of the use of this compound in sulfide (B99878) oxidation, focusing on its well-established role in the synthesis of sulfoxides. A standard, reliable protocol for the oxidation of sulfides to sulfones using a more conventional reagent system (hydrogen peroxide with a catalyst) is also provided for comparative purposes and to offer a validated method for achieving the desired sulfone products.
Mechanism of Sulfide Oxidation
The oxidation of a sulfide to a sulfone is a two-step process, proceeding through a sulfoxide (B87167) intermediate. The sulfur atom in a sulfide is nucleophilic and is attacked by an electrophilic oxygen source. The resulting sulfoxide can then undergo a second oxidation to form the sulfone. Controlling the reaction to stop at the sulfoxide stage or to proceed completely to the sulfone requires careful selection of the oxidizing agent and reaction conditions.
This compound (BTSP) in Sulfide Oxidation
This compound is valued for its ability to deliver a single oxygen atom under mild, aprotic conditions, which makes it particularly suitable for the selective mono-oxidation of sulfides to sulfoxides. The reaction is often clean, with the main byproduct being hexamethyldisiloxane (B120664), which is volatile and easily removed.
Application: Selective Oxidation of Sulfides to Sulfoxides with BTSP
This protocol details the established method for the selective synthesis of sulfoxides from sulfides using this compound.
Experimental Protocol: General Procedure for Sulfide to Sulfoxide Oxidation with BTSP
-
Materials:
-
Sulfide substrate
-
This compound (BTSP)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas (e.g., argon or nitrogen)
-
-
Procedure:
-
In a round-bottom flask dried under an inert atmosphere, dissolve the sulfide substrate (1.0 mmol) in an anhydrous solvent (10 mL).
-
To this solution, add this compound (1.1 - 1.5 mmol, 1.1 - 1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the solvent and the hexamethyldisiloxane byproduct can be removed under reduced pressure.
-
The crude sulfoxide can be purified by column chromatography on silica (B1680970) gel.
-
Data Presentation: Representative Examples of Sulfide to Sulfoxide Oxidation
| Entry | Sulfide Substrate | Product | Yield (%) |
| 1 | Thioanisole | Methyl phenyl sulfoxide | >95 |
| 2 | Dibenzyl sulfide | Dibenzyl sulfoxide | >95 |
Workflow for Sulfide to Sulfoxide Oxidation using BTSP
Caption: Workflow for the selective oxidation of sulfides to sulfoxides using BTSP.
Selective Oxidation of Sulfides to Sulfones using Hydrogen Peroxide
For the selective oxidation of sulfides to sulfones, a more robust oxidizing system is typically required. A common and effective method involves the use of hydrogen peroxide in the presence of a catalyst. This approach is highly efficient and offers good to excellent yields of the desired sulfone products.
Application: Selective Oxidation of Sulfides to Sulfones with Hydrogen Peroxide
This protocol provides a general and reliable method for the synthesis of sulfones from sulfides.
Experimental Protocol: General Procedure for Sulfide to Sulfone Oxidation with H₂O₂
-
Materials:
-
Procedure:
-
In a round-bottom flask, dissolve the sulfide substrate (1.0 mmol) in the chosen solvent (10 mL).
-
Add the catalyst (e.g., 1-5 mol%).
-
To the stirred mixture, add hydrogen peroxide (2.2 - 3.0 mmol, 2.2 - 3.0 equivalents) dropwise. The reaction may be exothermic.
-
Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and monitor the progress by TLC or GC.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
The work-up procedure may involve quenching excess peroxide with a reducing agent (e.g., sodium sulfite (B76179) solution), followed by extraction with an organic solvent.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude sulfone can be purified by recrystallization or column chromatography.
-
Data Presentation: Representative Examples of Sulfide to Sulfone Oxidation with H₂O₂
| Entry | Sulfide Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thioanisole | PAMAM-G1-PMo | 95% EtOH | 40 | 3 | 95 | [1] |
| 2 | Diphenyl sulfide | PAMAM-G1-PMo | 95% EtOH | 40 | 4 | 92 | [1] |
Logical Relationship for Selective Sulfide Oxidation
Caption: Control of sulfide oxidation products based on the choice of oxidant and conditions.
Conclusion
This compound is a highly effective reagent for the selective and mild oxidation of sulfides to sulfoxides. For the complete oxidation to sulfones, stronger and more established oxidizing systems, such as hydrogen peroxide with a suitable catalyst, are generally the methods of choice, offering high yields and selectivity. Researchers and drug development professionals should select the appropriate oxidizing agent based on the desired oxidation state of the sulfur-containing target molecule.
References
Troubleshooting & Optimization
Safe handling and storage of Bis(trimethylsilyl)peroxide below 10°C
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe handling and storage of Bis(trimethylsilyl)peroxide (BTSP) at temperatures below 10°C. It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound should be stored in a tightly sealed original container in a well-ventilated area at temperatures below 10°C.[1] It is crucial to protect it from sunlight and heat sources.
Q2: What are the primary hazards associated with this compound?
A2: BTSP is an organic peroxide that can cause fire upon heating.[1] It is also a skin and eye irritant and may cause respiratory irritation.[1] A significant hazard is the potential for detonation when the material is transferred using metal hypodermic needles.[1][2][3]
Q3: What materials are incompatible with this compound?
A3: BTSP is incompatible with flammable or combustible materials, metals, and oxidizing agents.[1] Contact with these materials can lead to violent decomposition.
Q4: What are the signs of decomposition of this compound?
A4: Decomposition can be indicated by pressure buildup in the container. Exposure to temperatures above 50°C can lead to hazardous reactions, including non-hazardous polymerization at elevated temperatures.[1] The primary byproduct of decomposition is hexamethyldisiloxane (B120664).[2][4][5] Hydrolysis, upon contact with moisture, will yield hydrogen peroxide.[4][6]
Q5: How should I handle a spill of this compound?
A5: In case of a spill, evacuate the area and eliminate all ignition sources. Wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing. Absorb the spill with an inert, non-combustible material like sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels. The contaminated absorbent material should be collected using non-sparking tools and placed in a suitable container for disposal.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no reactivity in an oxidation reaction (e.g., Baeyer-Villiger). | Decomposition of BTSP: The reagent may have degraded due to improper storage (e.g., exposure to temperatures above 10°C, light, or moisture).Presence of impurities: Contamination with water can hydrolyze BTSP to less reactive species.[4][6] Other impurities may interfere with the reaction. | - Verify the storage conditions of your BTSP stock.- If decomposition is suspected, safely dispose of the old reagent and use a fresh batch.- Ensure all glassware is scrupulously dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).[2][5] |
| Exothermic reaction or pressure buildup during transfer or reaction setup. | Contamination: Contact with incompatible materials such as metals (e.g., metal spatula or needle), strong acids, bases, or other oxidizing/reducing agents can catalyze rapid decomposition.[1][3]Elevated Temperature: The local temperature may have exceeded the safe operating limit. | - IMMEDIATELY cease the operation and, if safe to do so, cool the vessel in an ice bath.- Use only plastic or glass implements for transferring BTSP.[4]- Ensure the reaction is adequately cooled and the temperature is monitored throughout the addition of BTSP. |
| Formation of unexpected byproducts. | Side reactions: The presence of moisture can lead to the formation of hydrogen peroxide, which may participate in different reaction pathways.[4]Contamination: Trace metals can catalyze alternative reaction pathways. | - Analyze byproducts to identify potential contaminants or alternative reaction pathways.- Purify all starting materials and solvents to remove traces of water and metal impurities.- Consider using a freshly prepared or newly opened bottle of BTSP. |
| Inconsistent results between batches. | Variability in BTSP quality: Commercial preparations may contain varying amounts of hexamethyldisiloxane or be supplied as solutions in solvents like hexane.[6]Age of the reagent: Older batches may have partially decomposed, leading to lower effective concentrations. | - Assay the concentration of active peroxide in each new batch if possible.- Always use BTSP from a reliable supplier and note the date of receipt and opening on the container.- Store under an inert atmosphere to prolong shelf life.[2][5] |
Quantitative Data Summary
| Property | Value | Reference |
| Recommended Storage Temperature | < 10°C | [1] |
| Self-Accelerating Decomposition Temperature (SADT) | Estimated 80°C | [1] |
| Boiling Point | 35°C @ 35 mm Hg | [1] |
| Incompatible Materials | Flammable/combustible materials, metals, oxidizing agents | [1] |
| Primary Decomposition Byproduct | Hexamethyldisiloxane | [2][4][5] |
| Hydrolysis Product | Hydrogen Peroxide | [4][6] |
Experimental Protocols
Synthesis of this compound
A common and relatively safe laboratory-scale synthesis involves the reaction of the diazabicyclooctane-hydrogen peroxide (DABCO·2H₂O₂) complex with trimethylsilyl (B98337) chloride.[2][5][6]
Materials:
-
Diazabicyclooctane (DABCO)
-
35% Hydrogen Peroxide solution
-
Tetrahydrofuran (THF), commercial grade
-
Dichloromethane (B109758) (CH₂Cl₂), dry
-
Trimethylsilyl chloride
-
Pentane
Procedure:
-
Preparation of DABCO·2H₂O₂ complex:
-
In a two-necked flask equipped with a dropping funnel and a thermometer, dissolve DABCO in THF.
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add 35% hydrogen peroxide solution while vigorously stirring, maintaining the internal temperature at 0°C.[2][5]
-
A precipitate will form immediately. Continue stirring at 0°C for 1 hour after the addition is complete.[2][5]
-
Filter the mixture through a Büchner funnel, wash the collected precipitate with cold THF, and dry under reduced pressure.[2][5]
-
-
Synthesis of this compound:
-
In a three-necked flask under a slight pressure of argon, charge the prepared DABCO·2H₂O₂ complex and additional DABCO.
-
Add trimethylsilyl chloride dropwise, maintaining the temperature at 0°C.
-
Stir the resulting mixture for 5 hours at room temperature.
-
Filter the mixture through a sintered Büchner funnel and wash the precipitate with pentane.[2][5]
-
The filtrate contains the this compound. The solvent can be carefully removed under reduced pressure to yield the product, which may be contaminated with a small amount of hexamethyldisiloxane.[2][5]
-
Note: It is crucial to avoid using metal needles or spatulas during the handling of the final product due to the risk of detonation.[2][3]
Visualizations
Caption: Logical workflow for the safe storage, handling, and use of this compound.
Caption: Decision-making flowchart for troubleshooting common issues in reactions involving BTSP.
References
- 1. gelest.com [gelest.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Bis(trimethylsilyl) Peroxide [organic-chemistry.org]
- 5. Production Method of Bis(trimethylsilyl) peroxide (BTMSPO) - Chempedia - LookChem [lookchem.com]
- 6. This compound (5796-98-5) for sale [vulcanchem.com]
Preventing explosive decomposition of Bis(trimethylsilyl)peroxide with metal contact
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information to prevent the explosive decomposition of Bis(trimethylsilyl)peroxide (BTMSPO) upon contact with metallic materials. Adherence to these protocols is critical for laboratory safety.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (BTMSPO) sensitive to metals?
A1: this compound is a high-energy molecule prone to rapid, exothermic decomposition. Transition metals and their ions can catalyze this decomposition, leading to a violent, explosive reaction.[1][2] The exact mechanism is not fully elucidated in publicly available literature, but it is understood that metal ions can initiate radical decomposition pathways, leading to a runaway reaction.
Q2: Are all metals equally reactive with BTMSPO?
Q3: What materials are safe to use for handling and transferring BTMSPO?
A3: Only use equipment made of glass, polytetrafluoroethylene (PTFE), or high-density polyethylene (B3416737) (HDPE). Transfers should be conducted using plastic or glass pipettes and syringes.[3][4]
Q4: Can I use a stainless steel cannula to transfer BTMSPO if it's done quickly?
A4: No. This is extremely dangerous and has been linked to explosions.[5][6] The catalytic decomposition can be instantaneous. Do not use metal needles, cannulas, or any other metal tubing or pipes (B44673) for transferring BTMSPO.[3]
Q5: What should I do in case of accidental contact between BTMSPO and a metal surface?
A5: In the event of a small, contained spill on a metal surface, do not attempt to wipe it up directly. Immediately evacuate the area and inform your safety officer. If the spill is larger or uncontained, evacuate the laboratory and follow your institution's emergency procedures for explosive chemical hazards.
Troubleshooting Guide: Preventing Explosive Decomposition
This guide addresses potential issues during experimentation that could lead to accidental metal contact.
| Issue | Potential Cause | Preventative Action & Solution |
| Sudden fuming or discoloration of BTMSPO during transfer. | Catalytic decomposition initiated by contact with a metal surface (e.g., needle tip, spatula). | Immediate Action: If safe to do so, carefully withdraw the metal object without causing further agitation. Place the contaminated object in a blast shield or behind a protective barrier. Evacuate the immediate area. Prevention: Exclusively use non-metallic transfer tools such as plastic or glass pipettes. |
| Unexpectedly rapid reaction or exotherm when adding BTMSPO to a reaction mixture. | Contamination of the reaction vessel or reagents with trace metal impurities. | Troubleshooting: If an unexpected exotherm occurs, immediately apply cooling and be prepared for an emergency shutdown. Prevention: Ensure all glassware is scrupulously clean and free of metal residues. Consider using metal-scavenging agents for sensitive reactions if compatible with your chemistry. |
| Visible corrosion or etching on a metal surface after accidental contact with BTMSPO. | The peroxide has reacted with and oxidized the metal surface, indicating a hazardous situation has occurred. | Action: The affected metal equipment should be considered contaminated and potentially unstable. Do not handle it directly. Consult with your institution's safety and hazardous waste disposal teams for guidance on decontamination and disposal. |
Quantitative Data on Metal Reactivity with Peroxides
While specific kinetic data for the decomposition of BTMSPO with various metals is not available, the following table, adapted from a study on tert-butyl hydroperoxide (TBHP), illustrates the general reactivity of peroxides with different metals. It is presented here for analogous informational purposes only and should underscore the critical need to avoid all metal contact with BTMSPO.
| Metal/Alloy | Relative Reactivity with TBHP | Implication for BTMSPO Handling |
| Copper | Very High | EXTREME HAZARD. Avoid at all costs. |
| Silver | Very High | EXTREME HAZARD. Avoid at all costs. |
| Carbon Steel | High | HIGH HAZARD. Incompatible. |
| Stainless Steel (V4A) | Moderate | HAZARD. Incompatible. Do not use. |
| Aluminum | Low-Moderate | HAZARD. Incompatible. Do not use. |
| Titanium | Low | While reactivity is lower, still considered INCOMPATIBLE due to the extreme sensitivity of BTMSPO. |
| Tantalum | Very Low | While reactivity is lower, still considered INCOMPATIBLE due to the extreme sensitivity of BTMSPO. |
| Gold | Very Low | While reactivity is lower, still considered INCOMPATIBLE due to the extreme sensitivity of BTMSPO. |
| Data adapted from a microcalorimetric study on tert-butyl hydroperoxide (TBHP) and should be considered for illustrative purposes only. All metals should be considered incompatible with BTMSPO. |
Experimental Protocols
Protocol 1: Safe Transfer of this compound
Objective: To safely transfer a known volume of BTMSPO from a storage container to a reaction vessel.
Materials:
-
This compound in its original container
-
Glass or HDPE reaction vessel
-
Plastic (polypropylene or HDPE) or glass volumetric pipette
-
Appropriate pipette bulb (do not pipette by mouth)
-
Personal Protective Equipment (PPE): Safety goggles, face shield, flame-retardant lab coat, neoprene or nitrile rubber gloves.
Procedure:
-
Ensure the work area is free of clutter and all metallic objects are removed from the immediate vicinity.
-
Work within a fume hood with the sash at the lowest practical height. A blast shield is highly recommended.
-
Don all required PPE.
-
Carefully open the BTMSPO container.
-
Using a clean, dry plastic or glass pipette, slowly draw the desired volume of BTMSPO.
-
Dispense the BTMSPO into the reaction vessel, ensuring the pipette tip does not come into contact with any metal clamps or stir bars.
-
Securely close the BTMSPO container and return it to storage at below 10°C.
-
Properly dispose of the single-use plastic pipette or clean the glass pipette according to your institution's procedures for reactive waste.
Protocol 2: Passivation of Metal Surfaces for Incidental Contact (Emergency Preparedness)
Objective: To create a protective oxide layer on stainless steel or aluminum surfaces that might be in the vicinity of BTMSPO work, reducing the risk of explosive decomposition in case of an accidental splash. This is a precautionary measure for the work area, NOT for equipment intended for direct contact.
Materials:
-
Degreasing agent (e.g., laboratory-grade detergent)
-
Deionized water
-
Nitric Acid (30-35% wt/wt solution) or Citric Acid (4% wt/wt solution)[1][2]
-
PPE: Acid-resistant gloves, safety goggles, face shield, lab coat.
Procedure for Stainless Steel Surfaces:
-
Degrease: Thoroughly clean the metal surface with a degreasing agent and water to remove any oils or organic residues.
-
Rinse: Rinse the surface thoroughly with deionized water until the pH is neutral.
-
Passivate: Apply a 30-35% nitric acid solution to the surface at ambient temperature for a minimum of two hours.[1] Alternatively, for a less hazardous option, immerse or coat the surface with a 4% citric acid solution at 40-60°C for at least two hours.[2]
-
Rinse: Thoroughly rinse the surface with deionized water until the pH of the rinse water is neutral.
-
Dry: Allow the surface to air dry completely. The passive oxide layer will form upon exposure to air.
Visual Guides
Caption: Safe transfer workflow for this compound.
Caption: Logic of preventing BTMSPO decomposition via metal passivation.
References
Removal of hexamethyldisiloxane byproduct from BTSP reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-bis(trimethylsilyl)propane (BTSP) and encountering challenges with the removal of the common byproduct, hexamethyldisiloxane (B120664) (HMDSO).
Frequently Asked Questions (FAQs)
Q1: What is hexamethyldisiloxane (HMDSO) and why is it a byproduct in my BTSP reaction?
Hexamethyldisiloxane (HMDSO) is a volatile, colorless organosilicon compound with the formula O[Si(CH₃)₃]₂.[1][2] In the context of reactions involving 1,3-bis(trimethylsilyl)propane (BTSP), HMDSO can form as a byproduct through several mechanisms, most commonly from the hydrolysis of trimethylsilyl-containing reagents or intermediates.[1][2] If your reaction conditions involve traces of water, or if certain silylating agents are used that can decompose to HMDSO, you may observe its presence in your crude product mixture.
Q2: How can I confirm the presence of HMDSO in my reaction mixture?
HMDSO is a relatively simple molecule and can be identified using standard analytical techniques:
-
¹H NMR Spectroscopy: HMDSO exhibits a sharp singlet in the proton NMR spectrum, typically very close to 0 ppm (chemical shift can vary slightly depending on the solvent).[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, HMDSO is readily detectable by GC-MS. It will show a characteristic mass spectrum that can be compared against a known standard or library data.
Q3: What are the common methods for removing HMDSO from my reaction product?
There are several effective methods for removing HMDSO, and the best choice depends on the properties of your desired product (e.g., boiling point, stability) and the scale of your reaction. The most common laboratory-scale methods include:
-
Distillation: If your product has a significantly higher boiling point than HMDSO (boiling point of HMDSO is ~100-101 °C), simple distillation or fractional distillation can be a very effective method.[2]
-
Aqueous Workup: HMDSO has very low water solubility.[3] Therefore, performing an aqueous workup by washing the organic phase with water can help partition the more polar impurities into the aqueous layer, while your likely less polar silylated product and HMDSO remain in the organic phase. While this won't remove HMDSO directly, it is a crucial first step in cleaning up the reaction mixture.
-
Azeotropic Distillation: HMDSO can form azeotropes with certain solvents, such as acetonitrile. This property can be exploited to remove it at a lower temperature than its boiling point.[1]
-
Adsorption: For trace amounts of HMDSO, or for large-scale operations, adsorption onto materials like activated carbon or specialized silica (B1680970) gels can be effective.[4][5]
-
Acidic or Basic Washes: While HMDSO itself is relatively inert to dilute acids and bases, these washes can be used to remove other impurities, which may simplify the subsequent purification of the desired product from HMDSO. Concentrated sulfuric acid has been shown to react with and remove HMDSO, though this is a more aggressive method that may not be suitable for all products.[6][7]
Troubleshooting Guides
Problem: I see a large peak around 0 ppm in the ¹H NMR of my crude product after a BTSP reaction.
Possible Cause: This is likely due to the presence of HMDSO.
Solutions:
-
Assess Product Properties: Determine the boiling point and stability of your desired product.
-
Select a Purification Method: Based on the properties of your product, choose an appropriate removal method from the options described in the FAQs. A decision-making workflow is provided below.
-
Execute the Protocol: Follow the detailed experimental protocol for the chosen method.
Problem: Simple distillation is not effectively removing HMDSO.
Possible Cause:
-
Your product may have a boiling point close to that of HMDSO.
-
An azeotrope may be forming with your product or the solvent.
Solutions:
-
Fractional Distillation: Use a fractional distillation column to improve the separation efficiency.
-
Azeotropic Distillation: If your product is stable in acetonitrile, consider adding it to the mixture to form an azeotrope with HMDSO, which boils at a lower temperature (around 71.4 °C).[1]
-
Alternative Methods: If distillation is not feasible, consider other methods like chromatography or a chemical wash if your product is stable under those conditions.
Data Presentation
The following table summarizes the key quantitative data related to the azeotropic distillation of HMDSO with acetonitrile, which can be a useful method for its removal.
| Property | Value | Reference |
| Boiling Point of HMDSO | 100-101 °C | [2] |
| HMDSO-Acetonitrile Azeotrope Boiling Point | 71.4 °C | [1] |
| Azeotrope Composition | ~63.5% HMDSO, ~35.5% Acetonitrile (by weight) | [1] |
Experimental Protocols
Protocol 1: Removal of HMDSO by Simple Distillation
Objective: To remove HMDSO from a higher-boiling point product.
Materials:
-
Crude reaction mixture containing the desired product and HMDSO.
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask).
-
Heating mantle and stirrer.
-
Vacuum source (if necessary for the product).
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry.
-
Place the crude reaction mixture in the round-bottom flask with a stir bar.
-
Slowly heat the mixture while stirring.
-
Collect the fraction that distills at or near the boiling point of HMDSO (~100 °C at atmospheric pressure).
-
Once the HMDSO has been removed (as indicated by a drop in the distillation head temperature or a significant decrease in the distillation rate), the temperature can be increased to distill the desired product if it is thermally stable.
-
Alternatively, if the product is not volatile, the HMDSO can be removed under reduced pressure at a lower temperature.
Protocol 2: Removal of HMDSO by Aqueous Workup and Extraction
Objective: To remove water-soluble impurities prior to final purification.
Materials:
-
Crude reaction mixture.
-
Separatory funnel.
-
Organic solvent (e.g., diethyl ether, ethyl acetate).
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent to dissolve the product if it is not already in a suitable solvent.
-
Add an equal volume of deionized water and shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. Drain and discard the aqueous layer.
-
Wash the organic layer again with deionized water, followed by a wash with brine to aid in the removal of dissolved water from the organic phase.
-
Drain the organic layer into a clean flask and dry it over a suitable drying agent.
-
Filter off the drying agent. The resulting solution contains your product and HMDSO, which can then be removed by distillation or other methods.
Visualizations
Logical Workflow for HMDSO Removal
Caption: Decision workflow for selecting a suitable HMDSO removal method.
Experimental Workflow for Aqueous Workup
Caption: Step-by-step workflow for a standard aqueous workup procedure.
References
- 1. US4370204A - Method for the purification of hexamethyldisiloxane - Google Patents [patents.google.com]
- 2. Hexamethyldisiloxane - Wikipedia [en.wikipedia.org]
- 3. ospar.org [ospar.org]
- 4. Removal of Hexamethyldisiloxane via a Novel Hydrophobic (3–Aminopropyl)Trimethoxysilane-Modified Activated Porous Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
- 6. US6013821A - Removal of silylated compounds from solvent and gas waste streams - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Baeyer-Villiger Oxidations with BTSP
Welcome to the technical support center for optimizing Baeyer-Villiger (BV) oxidations using bis(trimethylsilyl) peroxide (BTSP). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and safe experimentation.
Troubleshooting Guide
This section addresses common issues encountered during the Baeyer-Villiger oxidation with BTSP.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inactive BTSP: BTSP can decompose if not stored properly. 2. Ineffective Catalyst: The chosen Lewis acid may not be suitable for the substrate or reaction conditions. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 4. Substrate Reactivity: Sterically hindered ketones or electron-deficient ketones may react slowly. | 1. Check BTSP Activity: Use a fresh batch of BTSP stored at low temperatures (below 10°C) and protected from light and moisture.[1] 2. Catalyst Screening: Screen a variety of Lewis acids (e.g., SnCl₄, BF₃·OEt₂, TMSOTf). The choice of catalyst can be substrate-dependent. 3. Optimize Reaction Conditions: Increase the reaction time or temperature. Monitor the reaction progress by TLC or GC/LC-MS. 4. Increase Catalyst Loading or Use a More Reactive System: For unreactive substrates, consider increasing the catalyst loading or using a more potent catalytic system. |
| Formation of Side Products | 1. BTSP Decomposition: Decomposition can lead to undesired side reactions. 2. Over-oxidation: Sensitive functional groups in the substrate may be oxidized. 3. Catalyst-Induced Side Reactions: The Lewis acid may promote side reactions other than the desired oxidation. 4. Ring-opening of Lactone Product: The desired lactone product may undergo hydrolysis or other reactions under the reaction conditions. | 1. Controlled Addition of BTSP: Add BTSP slowly to the reaction mixture at a low temperature to minimize decomposition. 2. Protect Sensitive Groups: If the substrate contains other oxidizable functional groups, they may need to be protected prior to the BV oxidation. 3. Milder Catalyst or Conditions: Use a milder Lewis acid or lower the reaction temperature. 4. Anhydrous Conditions and Careful Work-up: Ensure the reaction is carried out under anhydrous conditions. Quench the reaction carefully and process the work-up promptly to isolate the lactone. |
| Reaction Stalls or is Sluggish | 1. Catalyst Deactivation: The catalyst may be deactivated by moisture or impurities. 2. Poor Solubility: The substrate or catalyst may not be fully soluble in the chosen solvent. | 1. Use Anhydrous Reagents and Solvents: Ensure all reagents and solvents are dry. 2. Solvent Screening: Test different anhydrous solvents to improve solubility. Dichloromethane (B109758) is a common solvent, but ionic liquids have also been shown to be effective and can increase product yields.[2][3] |
| Exothermic Reaction / Runaway Reaction | 1. Rapid Addition of Reagents: Adding BTSP or the catalyst too quickly can lead to a rapid exotherm. 2. High Concentration: Running the reaction at a high concentration can increase the risk of a runaway reaction. | 1. Slow Addition and Temperature Control: Add reagents dropwise at a controlled temperature, using an ice bath to dissipate heat. 2. Dilute Reaction Mixture: Use a larger volume of solvent to dilute the reaction mixture. |
Frequently Asked Questions (FAQs)
1. What is the optimal temperature for a Baeyer-Villiger oxidation using BTSP?
The optimal temperature is substrate-dependent. Generally, reactions are started at low temperatures (e.g., 0°C or -20°C) and then allowed to warm to room temperature.[4] For less reactive substrates, elevated temperatures may be necessary, but this can also increase the rate of side reactions. It is recommended to start with a lower temperature and monitor the reaction progress. The influence of temperature on the reaction rate and selectivity should be evaluated for each specific case.[5][6]
2. Which Lewis acid catalyst should I choose for my substrate?
The choice of Lewis acid is crucial for the success of the Baeyer-Villiger oxidation with BTSP. Common Lewis acids include tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The optimal catalyst depends on the electronic and steric properties of the ketone substrate. It is often necessary to screen a few catalysts to find the best one for a particular transformation. For instance, 1-butyl-3-methylimidazolium trifluoromethanesulfonate can act as both a solvent and a catalyst, eliminating the need for traditional Lewis acids.[2][3]
3. How should I handle and store bis(trimethylsilyl) peroxide (BTSP)?
BTSP is a potentially explosive and moisture-sensitive reagent. It should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][7] Detonations have been reported during the transfer of BTSP with metal hypodermic needles.[1][4][8] Therefore, the use of metal needles should be avoided. BTSP should be stored in its original container, tightly sealed, at temperatures below 10°C, and protected from light.[1]
4. How do I properly quench the reaction?
At the end of the reaction, any remaining peroxide must be safely quenched. This is typically done by slowly adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃), at a low temperature (e.g., 0°C).[9] The quenching process can be exothermic, so slow addition and cooling are essential.
5. Can BTSP be used for the Baeyer-Villiger oxidation of aldehydes?
While the Baeyer-Villiger oxidation is most commonly used for ketones, it can also be applied to aldehydes to form carboxylic acids. However, other reagents are often more efficient for this transformation. With aldehydes, the migratory aptitude of the hydrogen atom is very high, leading to the formation of the corresponding carboxylic acid.
Experimental Protocols
General Protocol for Baeyer-Villiger Oxidation of a Cyclic Ketone with BTSP and SnCl₄
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Cyclic ketone (1.0 mmol)
-
Bis(trimethylsilyl) peroxide (BTSP) (1.2 mmol)
-
Tin(IV) chloride (SnCl₄) (1.0 M solution in CH₂Cl₂, 0.1 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen inlet
-
Syringes
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the cyclic ketone (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the SnCl₄ solution (0.1 mL, 0.1 mmol) to the stirred solution.
-
Stir the mixture for 10-15 minutes at 0°C.
-
Slowly add BTSP (1.2 mmol) dropwise to the reaction mixture. Caution: The addition may be exothermic.
-
Monitor the reaction progress by TLC or GC/LC-MS. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding saturated aqueous Na₂S₂O₃ solution.
-
Allow the mixture to warm to room temperature and then add saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Effect of Solvent and Catalyst on the Baeyer-Villiger Oxidation of 2-Adamantanone with BTSP
| Entry | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | CH₂Cl₂ | BF₃·OEt₂ | 2 | 85 |
| 2 | bmimNTf₂ | BF₃·OEt₂ | 2 | 92[2] |
| 3 | bmimOTf | None | 0.5 | 98[2] |
Reaction conditions: 2-adamantanone, BTSP, room temperature. Data extracted from Baj, S., Chrobok, A., & Słupska, R. (2009). Green Chemistry, 11(2), 279-282.
Visualizations
Experimental Workflow for Baeyer-Villiger Oxidation with BTSP
Caption: A generalized experimental workflow for the Baeyer-Villiger oxidation using BTSP.
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree to troubleshoot low product yield in Baeyer-Villiger oxidations with BTSP.
References
- 1. gelest.com [gelest.com]
- 2. The Baeyer-Villiger oxidation of ketones with bis(trimethylsilyl) peroxide in the presence of ionic liquids as the solvent and catalyst [organic-chemistry.org]
- 3. The Baeyer–Villiger oxidation of ketones with bis(trimethylsilyl) peroxide in the presence of ionic liquids as the solvent and catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Bis(trimethylsilyl)peroxide (BTSP)
This technical support guide is intended for researchers, scientists, and drug development professionals working with bis(trimethylsilyl)peroxide (BTSP). It provides essential information, troubleshooting advice, and safety protocols for the purification of BTSP by distillation, a process known for its inherent challenges and hazards.
Frequently Asked Questions (FAQs)
Q1: Is distillation always necessary for purifying this compound?
A1: Not always. For many synthetic applications, BTSP can be used without further purification after the initial workup.[1] Distillation or column chromatography may not significantly improve the purity and can lead to product loss.[1][2] However, for applications requiring very high purity BTSP, distillation under specific conditions is the preferred method.
Q2: What are the primary hazards associated with the distillation of this compound?
A2: The primary hazard is the risk of violent decomposition or explosion.[2][3] This risk is increased by elevated temperatures and the presence of certain materials. Detonations have been reported during the handling of BTSP, especially with metal implements like needles or cannulas.[3][4][5] Therefore, it is crucial to use appropriate safety measures, such as conducting the distillation behind a blast shield and in a well-ventilated fume hood.[2][3]
Q3: Why is my yield significantly lower than expected after distillation?
A3: A common reason for low yield is the co-distillation of BTSP with the solvent used in its preparation, such as dichloromethane.[2] To minimize this, a specific distillation setup with a vacuum-jacketed, packed column and a cold finger is recommended.[1][2]
Q4: What are the common impurities found in crude this compound?
A4: A frequent impurity is hexamethyldisiloxane.[1][2] Other potential impurities can include residual solvents, unreacted starting materials, and byproducts from the synthesis.
Q5: What are the recommended storage conditions for purified this compound?
A5: Purified BTSP should be stored in a sealed container under an inert atmosphere (like nitrogen or argon) at temperatures below 10°C (50°F).[4] It should be protected from sunlight and stored away from flammable materials, metals, and oxidizing agents.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product decomposes in the distillation flask. | The distillation pot temperature is too high. | Maintain a pot temperature at or below 40°C. For solvent removal prior to distillation, the pot temperature should ideally not exceed 20°C.[2] |
| The vacuum is not low enough, requiring higher temperatures. | Ensure a good vacuum (e.g., 30-35 mmHg) to allow distillation at a lower temperature.[4][6] | |
| Presence of contaminants that catalyze decomposition. | Ensure all glassware is scrupulously clean and free of any metal residues. Avoid using metal spatulas or other metal implements to handle the crude product.[4][5] | |
| Low or no distillate collected. | Co-distillation with residual solvent. | Use a fractionating column to separate the lower-boiling solvent from the BTSP. A cold finger in the distillation head can also help to improve condensation of the volatile product.[1][2] |
| Inefficient condensation. | Ensure the condenser is adequately cooled. For a very volatile compound like BTSP, a cold finger with a dry ice/acetone slurry is effective.[1][2] | |
| Product purity does not improve after distillation. | The main impurity (e.g., hexamethyldisiloxane) has a similar boiling point. | In such cases, distillation may not be the most effective purification method. Consider the suitability of the crude product for your application.[1][2] |
| Hydrolysis of the product due to moisture. | Ensure the entire distillation apparatus is oven-dried and assembled under an inert atmosphere. Use dry solvents and reagents in the synthesis. BTSP is sensitive to moisture.[6] |
Quantitative Data Summary
| Property | Value | Reference |
| Boiling Point | 35 °C @ 35 mm Hg | [4] |
| 40 °C @ 30 mm Hg | [1] | |
| 41 °C @ 30 mmHg | [6] | |
| Melting Point | > 135 °C (decomposes) | [4] |
| Self-Accelerating Decomposition Temperature (SADT) | Estimated 80 °C (176 °F) | [4] |
| Density | 0.829 g/cm³ | [4][6] |
Experimental Protocol: Vacuum Distillation of this compound
Disclaimer: This procedure should only be performed by trained personnel in a laboratory equipped with appropriate safety features, including a fume hood and a blast shield.
1. Preparation of the Distillation Apparatus:
- All glassware (a round-bottom flask, a short-path distillation head with a condenser and a receiving flask, and a thermometer) must be thoroughly cleaned and oven-dried to remove any moisture.
- The apparatus should be assembled while still warm under a stream of inert gas (argon or nitrogen) to prevent the ingress of atmospheric moisture.
- Use high-vacuum grease for all joints to ensure a good seal.
- It is highly recommended to use a vacuum-jacketed column to minimize heat loss.[1][2]
- A cold finger filled with a dry ice/acetone slurry should be used in the distillation head to ensure efficient condensation of the volatile product.[1][2]
2. Charging the Flask:
- The crude this compound, which should be a clear, colorless liquid after initial workup and removal of any precipitates, is transferred to the distillation flask.[1][2]
- Crucially, do not use any metal needles or cannulas for the transfer. Use glass or plastic pipettes.[4][5]
- Add a few inert boiling chips (e.g., PTFE) to the flask.
3. Distillation Procedure:
- The distillation flask is placed in a heating mantle or a water bath.
- Slowly and carefully apply vacuum, ensuring there is no bumping. A typical pressure for the distillation is around 30-35 mmHg.[4][6]
- Gently heat the distillation flask. The pot temperature should not exceed 40°C.[1]
- Collect the fraction that distills at approximately 35-41°C at 30-35 mmHg.[4][6]
- Do not distill to dryness. Leave a small amount of residue in the distillation flask.
4. Shutdown and Storage:
- After collecting the product, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
- The purified this compound should be transferred to a clean, dry, sealed container under an inert atmosphere.
- Store the product at a temperature below 10°C.[4]
Visualizations
Caption: Troubleshooting workflow for BTSP distillation.
Caption: Factors leading to BTSP decomposition.
References
- 1. Production Method of Bis(trimethylsilyl) peroxide (BTMSPO) - Chempedia - LookChem [lookchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. gelest.com [gelest.com]
- 5. Bis(trimethylsilyl) Peroxide [organic-chemistry.org]
- 6. This compound (5796-98-5) for sale [vulcanchem.com]
Technical Support Center: Bis(trimethylsilyl)peroxide (BTSP) Handling and Moisture Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of bis(trimethylsilyl)peroxide (BTSP), focusing on its hydrolytic sensitivity and the critical importance of moisture control.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTSP) and what are its primary applications?
A1: this compound is an organosilicon compound with the formula ((CH₃)₃SiO)₂. It serves as an aprotic analogue of hydrogen peroxide and is utilized in sensitive organic oxidation reactions.[1] Its high solubility in many aprotic organic solvents makes it a versatile reagent.[2] Common applications include the Baeyer-Villiger oxidation of ketones to esters or lactones and the epoxidation of olefins.[3][4][5]
Q2: How sensitive is BTSP to water?
Q3: What are the primary decomposition products of BTSP hydrolysis?
A3: The hydrolysis of this compound yields hydrogen peroxide (H₂O₂) and hexamethyldisiloxane (B120664) ((CH₃)₃SiOSi(CH₃)₃).[4] The formation of highly concentrated, hazardous hydrogen peroxide is a significant safety concern.[4]
Q4: What are the key safety precautions when working with BTSP?
A4:
-
Moisture Exclusion: Always handle BTSP under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Avoid Metal Contact: Detonations have been reported when BTSP is transferred using metal hypodermic needles. Use plastic or glass pipettes and syringes for all transfers.[4]
-
Temperature Control: Store BTSP in sealed containers at temperatures below 10°C (50°F) and never allow it to exceed 50°C (122°F).[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-resistant lab coat, and gloves.
-
Ventilation: Work in a well-ventilated fume hood.
Q5: How should I store BTSP?
A5: Store BTSP in its original, tightly sealed container in a refrigerator below 5°C.[2] The storage area should be dry and well-ventilated. For long-term storage, sealing under an inert atmosphere (nitrogen or argon) is recommended.
Troubleshooting Guide: Baeyer-Villiger Oxidation with BTSP
This guide addresses common issues encountered during the Baeyer-Villiger oxidation of ketones using BTSP, with a focus on problems arising from moisture contamination.
| Problem | Possible Cause | Solution |
| Low or no product yield | Decomposition of BTSP due to moisture: Trace amounts of water in the reaction solvent, on the glassware, or introduced during reagent transfer can hydrolyze the BTSP, rendering it ineffective. | 1. Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere).2. Use freshly distilled, anhydrous solvents.3. Handle all reagents under a dry, inert atmosphere (nitrogen or argon) using Schlenk line or glove box techniques.4. Verify the quality of the BTSP; if it's old or has been improperly stored, it may have already decomposed. |
| Formation of unexpected byproducts | Side reactions caused by water: The in-situ generation of hydrogen peroxide from the hydrolysis of BTSP can lead to undesired side reactions if not properly controlled. | 1. Strictly adhere to anhydrous protocols.2. Control the reaction temperature carefully, as exothermic decomposition can occur. |
| Inconsistent reaction rates | Variable amounts of catalytic proton source (water): The hydrolysis of BTSP, which initiates the oxidation, is catalyzed by protons. Inconsistent trace amounts of water will lead to variable reaction initiation and rates.[4] | 1. For reproducible results, ensure a consistent, minimal level of moisture or add a controlled amount of a proton source if the reaction requires it. |
| Safety incident (e.g., pressure buildup, unexpected exotherm) | Rapid, uncontrolled decomposition of BTSP: This is often triggered by contaminants (especially moisture or metals) or excessive heat. | 1. Immediately cool the reaction vessel if a rapid temperature increase is observed.2. Ensure proper venting to avoid pressure buildup.3. Review handling procedures to eliminate sources of contamination. Never use metal needles or spatulas with BTSP. [4] |
Quantitative Data Summary
Direct quantitative data on the hydrolysis rate of this compound is scarce in the published literature. However, to provide a framework for understanding its stability, we can draw a qualitative comparison with the more extensively studied silyl (B83357) ethers. The Si-O bond in silyl ethers is susceptible to hydrolysis, and its stability is highly dependent on the steric bulk of the substituents on the silicon atom.
It is critical to note that the Si-O-O-Si linkage in BTSP is expected to be significantly more labile than the Si-O-C bond in silyl ethers due to the electronic nature of the peroxide bond. Therefore, the following data for silyl ethers should be considered a conservative estimate, with BTSP being considerably less stable.
Table 1: Estimated Relative Stability of Silyl Ethers to Acid-Catalyzed Hydrolysis [6][7][8]
| Silyl Group | Abbreviation | Relative Rate of Cleavage (vs. TMS) |
| Trimethylsilyl (B98337) | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
This table illustrates that less sterically hindered silyl groups are more susceptible to hydrolysis. Given that BTSP has trimethylsilyl groups, it can be inferred to be at the more labile end of the stability spectrum.
Experimental Protocols
Protocol 1: General Procedure for Handling this compound under Anhydrous Conditions
This protocol outlines the essential steps for safely handling BTSP to prevent moisture-induced decomposition.
1. Glassware Preparation:
- Thoroughly clean all glassware (reaction flask, syringes, etc.) and dry in an oven at a minimum of 125°C for at least 4 hours (preferably overnight).[7]
- Assemble the reaction apparatus while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.[7]
- Alternatively, flame-dry the assembled glassware under vacuum and then backfill with an inert gas.
2. Solvent Preparation:
- Use only anhydrous grade solvents. If not available, solvents must be dried using appropriate methods (e.g., distillation from a suitable drying agent or passing through a column of activated alumina).
3. Reagent Transfer:
- Perform all transfers under a positive pressure of an inert gas.
- Use a clean, dry, all-plastic or glass syringe to withdraw the desired amount of BTSP from the manufacturer's bottle. NEVER use a syringe with a metal needle. [4]
- Puncture the septum of the reaction flask and slowly add the BTSP to the reaction mixture.
- To prevent back-diffusion of moisture, maintain a gentle flow of inert gas through the reaction apparatus.
4. Reaction Setup:
- The reaction flask should be equipped with a magnetic stir bar, a septum for reagent addition, and an inlet for inert gas connected to a bubbler to monitor gas flow.
Protocol 2: Example Procedure for Baeyer-Villiger Oxidation of a Ketone using BTSP
This protocol provides a general method for the oxidation of a ketone to an ester. Reaction conditions may need to be optimized for specific substrates.
1. Reaction Setup:
- To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the ketone (1.0 mmol) and anhydrous dichloromethane (B109758) (10 mL).
- Cool the solution to 0°C in an ice bath.
2. Reagent Addition:
- Slowly add this compound (1.2 mmol, 1.2 equivalents) to the stirred solution using an all-plastic or glass syringe.
- Add a catalytic amount of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) if required by the specific reaction.
3. Reaction Monitoring:
- Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
4. Work-up:
- Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (B1220275) at 0°C.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
- Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for Handling this compound in an Experiment.
Caption: Troubleshooting Logic for Low Yield in BTSP Reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (5796-98-5) for sale [vulcanchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Bis(trimethylsilyl) Peroxide [organic-chemistry.org]
- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
Improving yield in BTSP-mediated hydroxylations of aromatic compounds
Technical Support Center: Improving Yield in Aromatic Hydroxylations
Disclaimer: The term "BTSP-mediated hydroxylation" was not specifically identified in the current chemical literature. The following technical support guide provides troubleshooting and optimization strategies for common methods of aromatic hydroxylation. The principles and techniques described are broadly applicable to researchers, scientists, and drug development professionals working on the hydroxylation of aromatic compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during aromatic hydroxylation experiments, helping you to diagnose and solve common problems to improve reaction yield and selectivity.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst: The catalyst may be deactivated by impurities, improper storage, or poisoning. | Ensure the catalyst is fresh and handled under the recommended conditions. Consider catalyst regeneration if applicable. For some systems, ensuring anhydrous conditions is critical. |
| Inefficient Oxidant Activation: The chosen oxidant (e.g., H₂O₂, peracids) may not be effectively activated under the reaction conditions.[1] | Optimize the concentration of the oxidant. The use of co-catalysts or additives may be necessary to enhance oxidant activation.[1] Ensure the pH of the reaction medium is optimal for the chosen catalytic system. | |
| Poor Substrate Reactivity: The aromatic ring may be deactivated by electron-withdrawing groups, making it less susceptible to electrophilic attack.[2] | Increase the reaction temperature or prolong the reaction time. Consider using a more powerful catalytic system or a different hydroxylation method that does not rely on electrophilic aromatic substitution. | |
| Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of reactants or products. | Perform a temperature screen to identify the optimal reaction temperature. Monitor the reaction progress at different temperatures to find the best balance between reaction rate and product stability. | |
| Low Selectivity (Mixture of Isomers) | Nature of Substituents: The directing effects of existing substituents on the aromatic ring dictate the position of hydroxylation, often leading to a mixture of ortho, meta, and para isomers.[3] | Modify the directing group on the substrate if possible. Altering the steric bulk of the catalyst or directing group can sometimes favor one isomer over another. The choice of solvent can also influence regioselectivity. |
| Reaction Mechanism: Different hydroxylation mechanisms (e.g., electrophilic substitution, radical attack) can lead to different isomer distributions. | Understanding the reaction mechanism can help in predicting and controlling selectivity. For instance, π-activation using an iridium(III) complex can reverse the typical positional selectivity.[4] | |
| Formation of Byproducts (e.g., over-oxidation to quinones, dimerization) | Excess Oxidant: Too much oxidant can lead to the oxidation of the desired phenolic product to quinones or other over-oxidized species.[1] | Carefully control the stoichiometry of the oxidant. A slow, controlled addition of the oxidant can help minimize over-oxidation. |
| High Reaction Temperature: Elevated temperatures can promote side reactions and product degradation. | Run the reaction at the lowest effective temperature. Monitor the reaction closely and stop it once the starting material is consumed to prevent further reactions. | |
| Radical Side Reactions: Some hydroxylation methods may involve radical intermediates that can lead to dimerization or other unwanted products.[5] | Use radical scavengers if they do not interfere with the main reaction. Optimize conditions to favor the desired reaction pathway over radical pathways. | |
| Catalyst Deactivation | Fouling: Deposition of carbonaceous materials (coke) or other residues on the catalyst surface can block active sites. | Catalyst regeneration through methods like calcination or solvent washing can be effective. Modifying reaction conditions to minimize the formation of fouling agents is a preventative measure. |
| Poisoning: Strong adsorption of impurities from the substrate or solvent onto the catalyst's active sites. | Purify the starting materials and solvents before use. A guard bed can be used to remove poisons before the reactants reach the catalyst. | |
| Sintering: Agglomeration of metal particles in heterogeneous catalysts at high temperatures, leading to a loss of active surface area. | Operate the reaction at a lower temperature if possible. Choose a catalyst with a more thermally stable support. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my aromatic hydroxylation reaction?
A1: The choice of solvent can significantly impact the reaction's efficiency and selectivity.[1] Consider the following:
-
Solubility: Ensure that both the aromatic substrate and the catalyst are sufficiently soluble in the chosen solvent.
-
Compatibility: The solvent should be inert under the reaction conditions and not react with the oxidant or catalyst.
-
Polarity: The polarity of the solvent can influence the reaction rate and the stability of intermediates. For some systems, fluorinated alcohols have been shown to be effective.
-
Phase Transfer: In biphasic systems (e.g., using aqueous H₂O₂ with an organic substrate), a phase-transfer catalyst or a co-solvent may be necessary to facilitate the reaction between the reactants in different phases.
Q2: What is the optimal amount of catalyst to use?
A2: The optimal catalyst loading should be determined experimentally. Start with a loading reported in the literature for a similar reaction. A higher catalyst loading may increase the reaction rate but can also lead to increased costs and potentially more side reactions. A lower loading may be more economical but could result in a slower reaction. It is a trade-off that needs to be optimized for your specific process.
Q3: How can I improve the regioselectivity of my hydroxylation reaction?
A3: Improving regioselectivity is a common challenge.[3] Strategies include:
-
Directing Groups: Utilize a directing group on your substrate that favors substitution at the desired position.
-
Steric Hindrance: Introduce bulky groups on the substrate or use a sterically hindered catalyst to block certain positions on the aromatic ring.
-
Catalyst Control: Some catalysts have an inherent preference for a specific position. For example, η6-coordination to an iridium(III) complex directs hydroxylation to the position of least electron density.[4]
-
Reaction Conditions: Varying the temperature, solvent, and additives can sometimes alter the ratio of isomers.
Q4: My reaction is not going to completion. What can I do?
A4: If your reaction stalls, consider the following:
-
Catalyst Deactivation: The catalyst may have deactivated over the course of the reaction. Try adding a fresh portion of the catalyst.
-
Reagent Degradation: The oxidant or other reagents may be degrading under the reaction conditions. A slow addition of the unstable reagent can help maintain its concentration.
-
Equilibrium: The reaction may be reversible and have reached equilibrium. If so, you may need to remove one of the products to drive the reaction forward.
-
Insufficient Reaction Time: The reaction may simply be slow. Extend the reaction time and monitor for further conversion.
Q5: What are the advantages of using H₂O₂ as an oxidant?
A5: Hydrogen peroxide (H₂O₂) is considered a green oxidant because its only byproduct is water. It offers high atom efficiency and can promote selective hydroxylation under mild conditions, which reduces energy consumption and minimizes side reactions.[1] However, its use can be challenging due to its tendency to decompose and the need for controlled activation.[1]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of various reaction parameters on the yield and selectivity of aromatic hydroxylations, based on data from published literature.
Table 1: Effect of Catalyst on Benzene Hydroxylation with H₂O₂
| Catalyst | Solvent | Temperature (°C) | Phenol Yield (%) | Phenol Selectivity (%) | Reference |
| Iron-based | Acetonitrile | 50 | 15.2 | 95.0 | [1] |
| Titanium dioxide (TiO₂) | Water | 25 (photocatalytic) | 8.5 | 92.0 | [1] |
| Vanadium-based | Acetic Acid | 70 | 25.0 | 98.0 | [1] |
| V-Si-ZSM-22 | Acetonitrile/Water | 60 | 30.8 | >99 | [6] |
Table 2: Effect of P450 BM3 Variant on Hydroxylation of 1-Br-naphthalene
| P450 BM3 Variant | Indigo Phenotype | Relative Fold-Change in Activity (vs. Wild Type) | Reference |
| Variant A | Indigo (+) | ≥ 7-fold increase | [7] |
| Variant B | Indigo (-) | < 7-fold increase | [7] |
Note: Indigo formation can serve as a high-throughput screening method for identifying P450 variants with improved aromatic hydroxylation activity.[7]
Experimental Protocols
Representative Protocol for a Manganese-Catalyzed Aromatic C-H Hydroxylation
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
Aromatic substrate (e.g., ethylbenzene)
-
Manganese catalyst (e.g., a bulky Mn complex)
-
Hydrogen peroxide (H₂O₂, 30 wt% in H₂O)
-
Carboxylic acid additive (e.g., acetic acid)
-
Solvent (e.g., a fluorinated alcohol like 1,1,1,3,3,3-hexafluoroisopropanol)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
In a clean, dry vial, dissolve the aromatic substrate (0.25 mmol) and the internal standard in the solvent (1 mL).
-
Add the manganese catalyst (1 mol%) and the carboxylic acid additive (0.125 mmol).
-
Stir the mixture at a constant temperature (e.g., 25 °C).
-
Slowly add the hydrogen peroxide (2.5 mmol) to the reaction mixture using a syringe pump over a period of 1 hour.
-
Allow the reaction to stir for the desired amount of time (e.g., 4 hours).
-
Quench the reaction by adding a small amount of solid MnO₂ to decompose any remaining H₂O₂.
-
Filter the mixture through a short pad of silica (B1680970) gel.
-
Analyze the filtrate by Gas Chromatography (GC) to determine the conversion of the starting material and the yield of the hydroxylated products.
Safety Note: Hydrogen peroxide is a strong oxidant. Handle with appropriate personal protective equipment (PPE). Reactions involving peroxides should be performed behind a blast shield.
Visualization of Reaction Mechanisms
General Mechanism for Electrophilic Aromatic Hydroxylation
The following diagram illustrates a common pathway for electrophilic aromatic hydroxylation, where an electrophile (E⁺, in this case, a hydroxyl cation equivalent) attacks the electron-rich aromatic ring.
Caption: General mechanism of electrophilic aromatic substitution.
Experimental Workflow for Reaction Optimization
This diagram outlines a logical workflow for optimizing the yield of an aromatic hydroxylation reaction.
Caption: Workflow for optimizing aromatic hydroxylation reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fiveable.me [fiveable.me]
- 4. Selective Aromatic C–H Hydroxylation Enabled by η6-Coordination to Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. askthenerd.com [askthenerd.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Side reactions of Bis(trimethylsilyl)peroxide with acidic functional groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of Bis(trimethylsilyl)peroxide (BTSP) with acidic functional groups. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of BTSP with substrates containing acidic functional groups like carboxylic acids, phenols, or alcohols?
The primary side reaction is the silylation of the acidic proton of these functional groups.[1] Instead of acting as an oxidizing agent, BTSP can act as a silylating agent, converting hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers and carboxylic acids into TMS esters. This reaction consumes both the substrate and the BTSP, reducing the yield of the desired oxidation product.
Q2: Why does this silylation side reaction occur?
This compound is a source of electrophilic silicon. The lone pair of electrons on the oxygen atom of a carboxylic acid, phenol (B47542), or alcohol can attack the silicon atom of BTSP, leading to the displacement of a trimethylsilylperoxy anion and subsequent proton transfer to form a silylated product and trimethylsilyl hydroperoxide. The latter can then react further or decompose.
Q3: Can BTSP still be used for oxidation in the presence of acidic functional groups?
Yes, but careful control of reaction conditions is crucial. The desired oxidation reaction (e.g., Baeyer-Villiger) is often catalyzed by a Lewis acid or a protic acid.[2][3] The challenge is to promote the oxidation pathway over the competing silylation reaction. This can often be achieved by controlling the temperature, order of addition of reagents, and the choice of catalyst.
Q4: What are the safety concerns when using BTSP in the presence of acids?
In the presence of water and acid, BTSP can hydrolyze to form hazardous 100% hydrogen peroxide, which can be explosive.[2] It is also reported that handling BTSP with metal implements like needles can lead to explosions.[3][4] Always use plastic or glass pipettes and conduct reactions behind a blast shield in a fume hood.[2]
Q5: What are the byproducts of the silylation side reaction?
The main byproduct from the silylation of an alcohol or phenol is the corresponding trimethylsilyl ether. For a carboxylic acid, it is the trimethylsilyl ester. In both cases, hexamethyldisiloxane (B120664) (HMDSO) is also formed as a byproduct from the decomposition and condensation of trimethylsilanol.[2] HMDSO is volatile (boiling point 100 °C) and can typically be removed easily with the solvent during workup.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired oxidation product and recovery of starting material. | The acidic functional group on the substrate is not being silylated, but it is inhibiting the oxidation reaction, possibly by reacting with the catalyst. | 1. Pre-silylation: Protect the acidic functional group using a different silylating agent (e.g., HMDS, TMS-Cl) before introducing BTSP.[5][6][7][8][9] 2. Increase Catalyst Loading: If using a catalyst for the oxidation, a slight increase in its amount might be necessary to overcome inhibition by the acidic group. Proceed with caution and in small increments. |
| Low yield of the desired oxidation product and formation of an unexpected, less polar byproduct. | The acidic functional group on the substrate is being silylated by BTSP, consuming the reagent and the starting material. | 1. Lower Reaction Temperature: Silylation reactions can be temperature-dependent. Running the reaction at a lower temperature may favor the desired oxidation pathway. 2. Reverse Addition: Add the BTSP slowly to a solution of the substrate and catalyst. This maintains a low concentration of BTSP, potentially minimizing the silylation side reaction. 3. Choose a More Selective Silylating Agent for Protection: If pre-silylation is an option, use a reagent known for high chemoselectivity for the specific acidic group you want to protect. |
| Reaction mixture becomes heterogeneous or shows signs of decomposition (e.g., gas evolution). | Decomposition of BTSP due to the presence of strong acidic protons and potentially trace amounts of water, leading to the formation of high-concentration hydrogen peroxide.[2] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents before use. 2. Use a Non-Protic Solvent: Protic solvents can facilitate the decomposition of BTSP.[10][11][12][13] Opt for aprotic solvents like dichloromethane (B109758) or acetonitrile. 3. Neutralize Acidic Impurities: If the starting material is suspected to contain acidic impurities, consider purification before the reaction. |
| The reaction is sluggish or does not initiate. | Insufficient activation of BTSP for the oxidation reaction. The acidic functional group might not be acidic enough to catalyze the reaction, or it might be interfering with the intended catalyst. | 1. Add a Catalytic Amount of a Lewis Acid: A catalyst like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) can promote the desired oxidation.[14] 2. Introduce a Co-catalyst: In some cases, a co-catalyst might be necessary to facilitate the oxidation in the presence of the acidic group. |
Data Presentation
Table 1: Relative Reactivity of Acidic Functional Groups with Silylating Agents
This table provides a qualitative summary of the expected relative rates of silylation for different acidic functional groups. The actual rates will depend on the specific silylating agent, steric hindrance, and reaction conditions.
| Functional Group | Relative Acidity (pKa in water) | Expected Relative Rate of Silylation | Notes |
| Carboxylic Acid | ~3-5 | High | Generally the most reactive towards silylation due to high acidity. |
| Phenol | ~10 | Moderate to High | Reactivity is influenced by substituents on the aromatic ring. |
| Primary Alcohol | ~16 | Moderate | Less sterically hindered than secondary or tertiary alcohols. |
| Secondary Alcohol | ~17 | Low to Moderate | Steric hindrance around the hydroxyl group reduces reactivity. |
| Tertiary Alcohol | ~18 | Low | Significant steric hindrance makes silylation more difficult. |
Table 2: Influence of Reaction Parameters on BTSP Side Reactions
| Parameter | Effect on Silylation Side Reaction | Effect on Desired Oxidation | Recommendation for Minimizing Side Reactions |
| Temperature | Generally increases with temperature. | Rate also increases with temperature, but the activation energy may differ from the side reaction. | Run the reaction at the lowest temperature that allows for a reasonable rate of oxidation. |
| Solvent | Protic solvents can facilitate proton transfer and may participate in side reactions. | Aprotic solvents are generally preferred for BTSP reactions.[15] | Use dry, aprotic solvents (e.g., CH₂Cl₂, CH₃CN). |
| Catalyst | Lewis acids can activate BTSP for both silylation and oxidation. | Often required for the desired oxidation to proceed at a reasonable rate. | Screen different Lewis acids and their concentrations to find optimal conditions for oxidation over silylation. |
| Presence of Water | Promotes decomposition of BTSP to H₂O₂. | Can inhibit the desired reaction and lead to safety hazards. | Maintain strictly anhydrous conditions. |
| Steric Hindrance | Highly hindered acidic groups are less likely to be silylated. | The desired oxidation site may also be affected by steric hindrance. | Substrate-dependent; may be exploited for selectivity. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Silylation in a BTSP Oxidation
-
Preparation: Dry all glassware in an oven at >100 °C for at least 4 hours and cool under a stream of dry nitrogen or argon. Use anhydrous solvents.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substrate containing the acidic functional group and the appropriate anhydrous solvent (e.g., dichloromethane).
-
Catalyst Addition: If the reaction requires a catalyst (e.g., TMSOTf), add it to the substrate solution and stir for 5-10 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
BTSP Addition: Using a plastic or glass syringe, add a solution of BTSP in the same anhydrous solvent dropwise to the cooled reaction mixture over a period of 15-30 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), checking for the consumption of the starting material and the formation of the desired product and any potential silylated byproducts.
-
Quenching: Once the reaction is complete, quench it carefully at low temperature by slowly adding a reducing agent (e.g., saturated aqueous sodium thiosulfate (B1220275) or sodium sulfite (B76179) solution) to destroy any remaining peroxide. Caution: This quenching can be exothermic.
-
Workup: Proceed with a standard aqueous workup and extraction to isolate the product.
Protocol 2: Procedure for Pre-silylation of an Acidic Functional Group
-
Preparation: Follow the same drying and inert atmosphere procedures as in Protocol 1.
-
Reaction Setup: To a flame-dried flask, add the substrate, an anhydrous aprotic solvent, and a suitable base (e.g., triethylamine (B128534) or imidazole).
-
Silylating Agent Addition: Add the silylating agent (e.g., trimethylsilyl chloride, TMS-Cl) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the silylation is complete (monitor by TLC or LC-MS).
-
Workup (if necessary): For some silylating agents, a workup may be required to remove byproducts (e.g., filtration of ammonium (B1175870) salts). For others, the reaction mixture can be used directly in the next step.
-
Oxidation: Use the crude or purified silylated substrate in the BTSP oxidation reaction following Protocol 1.
Mandatory Visualizations
Caption: Competing pathways of BTSP with acidic substrates.
Caption: Troubleshooting workflow for low-yielding BTSP oxidations.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Bis(trimethylsilyl) Peroxide [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. General Silylation Procedures - Gelest [technical.gelest.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid intramolecular collapse of betaines derived from 5-phenyldibenzophospholes as compared with those derived from acyclic triarylphosphines; mechanism of the Wittig reaction in protic solvents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Quenching Unreacted Bis(trimethylsilyl)peroxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the safe and effective quenching of unreacted bis(trimethylsilyl)peroxide (BTSP) during reaction workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTSP) and why does it require special handling during workup?
This compound is an organosilicon compound used as an aprotic source of hydrogen peroxide in organic synthesis, particularly in reactions like the Baeyer-Villiger oxidation.[1][2] Special handling is crucial because BTSP can be hazardous. It can form concentrated, potentially explosive hydrogen peroxide in the presence of water and acid.[1] Detonations have been reported when handling BTSP with metal needles.[1][3] It is also sensitive to heat and should be stored at low temperatures (below 10°C).[3]
Q2: What are the common quenching agents for unreacted BTSP?
Commonly used quenching agents for peroxides, including silyl (B83357) peroxides like BTSP, are mild reducing agents. Saturated aqueous solutions of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃) are frequently recommended.[4] Ferrous sulfate (B86663) has also been mentioned as a quenching agent for organic peroxides.[5]
Q3: What are the byproducts of a reaction involving BTSP, and how are they removed?
The primary byproduct of BTSP in the presence of a proton source (like water or methanol) is hexamethyldisiloxane.[1] This byproduct has a relatively low boiling point (100°C) and can often be removed along with the organic solvent during evaporation, simplifying the workup process.[1]
Q4: Are there any specific safety precautions to take when quenching BTSP?
Yes, several safety precautions are essential:
-
Avoid Metal Contact: Never use metal needles or spatulas to handle BTSP, as this can lead to explosions.[1][3] Use plastic or glass pipettes and syringes.
-
Control Temperature: The quenching reaction can be exothermic.[6][7] It is crucial to perform the quench at low temperatures (e.g., in an ice bath) and add the quenching agent slowly and dropwise to control any potential temperature increase.[6][7]
-
Work in a Fume Hood: Always handle BTSP and perform the quenching procedure in a well-ventilated fume hood.
-
Use Safety Shield: When dealing with peroxides, it is always recommended to use a safety shield.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Exothermic reaction during quenching | The reaction between the peroxide and the reducing agent is inherently exothermic. | Perform the quenching at a low temperature (0-5°C) by placing the reaction flask in an ice bath. Add the quenching solution slowly (dropwise) with vigorous stirring to dissipate the heat effectively. |
| Formation of an emulsion during workup | The presence of silyl byproducts can sometimes lead to the formation of emulsions, making layer separation difficult. | If an emulsion forms, try adding brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help prevent emulsion formation. |
| Incomplete quenching of peroxide | Insufficient amount of quenching agent was added, or the reaction time was too short. | Before proceeding with the workup, always test for the presence of residual peroxides using peroxide test strips. If the test is positive, add more quenching solution and continue to stir for an additional 30 minutes before re-testing. |
| Precipitate formation during quenching | Depending on the quenching agent and reaction conditions, insoluble byproducts may form. For instance, using sodium thiosulfate in acidic conditions can sometimes lead to the formation of elemental sulfur. | To avoid the formation of sulfur when using sodium thiosulfate, ensure the reaction mixture is not acidic. If necessary, add a mild base like sodium bicarbonate before the quench. If a precipitate does form, it can often be removed by filtration through a pad of celite. |
Quantitative Data Summary
The following table provides a summary of typical quantitative data for quenching protocols, adapted from procedures for similar peroxides. The exact amounts may need to be optimized for specific reaction conditions.
| Parameter | Sodium Thiosulfate Quench | Sodium Sulfite Quench |
| Quenching Agent Solution | Saturated aqueous solution of Na₂S₂O₃ | 1 M aqueous solution of Na₂SO₃ |
| Stoichiometric Ratio (Quencher:Peroxide) | Excess is typically used. | Based on a 1:1 molar ratio with H₂O₂ (adaptable for BTSP). For every 1 mg of H₂O₂, 3.71 mg of Na₂SO₃ is needed.[8] |
| Temperature | 0-5 °C | 0-5 °C |
| Addition Rate | Dropwise over 3-5 minutes | Slow, dropwise addition |
| Reaction Time | 30 minutes or until a negative peroxide test is achieved | 10-30 minutes |
Experimental Protocols
Protocol 1: Quenching with Saturated Sodium Thiosulfate Solution
-
Cool the Reaction Mixture: Place the reaction flask containing unreacted BTSP in an ice bath and cool the mixture to 0-5°C with stirring.
-
Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Slow Addition: Slowly add the saturated sodium thiosulfate solution dropwise to the cooled reaction mixture with vigorous stirring.[6] Monitor the temperature to ensure it does not rise significantly.
-
Stir: Continue stirring the mixture at 0-5°C for 30 minutes.
-
Test for Peroxides: Remove a small aliquot of the organic layer and test for the presence of peroxides using a peroxide test strip.
-
Completion: If the test is negative, the quench is complete, and you can proceed with the aqueous workup. If the test is positive, add more sodium thiosulfate solution and continue stirring for another 30 minutes before re-testing.
-
Workup: Proceed with standard aqueous workup by separating the layers, washing the organic layer with water and/or brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and removing the solvent under reduced pressure.
Protocol 2: Quenching with Sodium Sulfite Solution
-
Cool the Reaction Mixture: Cool the reaction flask to 0-5°C in an ice bath with stirring.
-
Prepare Quenching Solution: Prepare a 1 M aqueous solution of sodium sulfite (Na₂SO₃).
-
Calculate Required Amount: Based on the initial amount of BTSP used, calculate the stoichiometric amount of sodium sulfite needed for the quench. It is advisable to use a slight excess (e.g., 1.1 equivalents).
-
Slow Addition: Slowly add the calculated volume of the 1 M sodium sulfite solution dropwise to the reaction mixture while maintaining the temperature at 0-5°C.
-
Stir: Stir the mixture for 10-30 minutes at 0-5°C.[8]
-
Test for Peroxides: Perform a peroxide test on an aliquot of the organic layer to ensure the complete destruction of the peroxide.
-
Workup: Once the quench is complete, proceed with the standard aqueous workup as described in Protocol 1.
Visualizations
Caption: Decision tree for selecting a quenching agent for BTSP.
Caption: Experimental workflow for quenching unreacted BTSP.
References
- 1. Bis(trimethylsilyl) Peroxide [organic-chemistry.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. epfl.ch [epfl.ch]
- 8. ihedelftrepository.contentdm.oclc.org [ihedelftrepository.contentdm.oclc.org]
Validation & Comparative
A Comparative Guide to Epoxidation Reagents: Bis(trimethylsilyl)peroxide vs. Hydrogen Peroxide
For researchers, scientists, and professionals in drug development, the selection of an appropriate oxidizing agent is a critical step in the synthesis of epoxides, valuable intermediates in the production of fine chemicals and pharmaceuticals. This guide provides an objective comparison of two key reagents in epoxidation reactions: bis(trimethylsilyl)peroxide (BTSP) and hydrogen peroxide (H₂O₂). We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in your research and development endeavors.
At a Glance: Key Differences
| Feature | This compound (BTSP) | Hydrogen Peroxide (H₂O₂) |
| Oxidant Delivery | Anhydrous, in-situ generation of H₂O₂ | Typically aqueous solution (e.g., 30%) |
| Reaction Conditions | Nearly anhydrous, mild conditions | Aqueous or biphasic, can be acidic or basic |
| Catalyst Compatibility | Preserves sensitive catalysts | Can decompose some catalysts |
| Work-up | Simplified, volatile byproducts | Often requires aqueous work-up |
| Handling | Moisture-sensitive, potentially hazardous | Corrosive, strong oxidizer |
| Byproducts | Hexamethyldisiloxane (volatile) | Water |
Performance Comparison: Experimental Data
The choice between BTSP and H₂O₂ for epoxidation is often dictated by the substrate, the catalyst employed, and the desired reaction conditions. Below are tables summarizing experimental data from studies utilizing these oxidants with different catalytic systems.
Rhenium-Catalyzed Epoxidation
Rhenium-based catalysts, such as methyltrioxorhenium (MTO) and inorganic rhenium oxides (e.g., Re₂O₇), are highly effective for epoxidation. BTSP has emerged as a valuable alternative to aqueous H₂O₂ in these systems, particularly for sensitive substrates, due to its ability to generate H₂O₂ in a controlled manner under nearly anhydrous conditions.[1][2][3] This approach can help preserve the sensitive peroxorhenium species and improve catalytic turnover.[1][2][3]
Table 1: Epoxidation of Various Olefins with BTSP and Rhenium Catalysts
| Substrate | Catalyst | Additive | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1-Dodecene | Re₂O₇ (2 mol%) | Pyridine (12 mol%) | CH₂Cl₂ | 1.5 | 25 | 91 |
| (Z)-Cyclooctene | Re₂O₇ (2 mol%) | Pyridine (12 mol%) | CH₂Cl₂ | 1 | 25 | 98 |
| Styrene | Re₂O₇ (2 mol%) | Pyridine (12 mol%) | CH₂Cl₂ | 1.5 | 25 | 90 |
| α-Methylstyrene | Re₂O₇ (2 mol%) | Pyridine (12 mol%) | CH₂Cl₂ | 2 | 25 | 92 |
Data compiled from a study on olefin epoxidation with BTSP catalyzed by inorganic oxorhenium derivatives.[1][4]
Manganese-Catalyzed Epoxidation
Manganese catalysts offer a more cost-effective and environmentally friendly alternative to rhenium.[5] These systems typically utilize aqueous hydrogen peroxide as the oxidant, often in the presence of a bicarbonate buffer.[5][6][7] Additives like sodium acetate (B1210297) or salicylic (B10762653) acid can enhance the reaction rate.[5][6][7]
Table 2: Epoxidation of Alkenes with H₂O₂ and Manganese Catalysts
| Substrate | Catalyst | Additive | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Styrene | MnSO₄ (1 mol%) | Salicylic Acid (4 mol%) | DMF | 0.5 | 25 | 91 |
| Cyclooctene | MnSO₄ (1 mol%) | Sodium Acetate (6 mol%) | tBuOH | 0.5 | 25 | 95 |
| 1-Octene | MnSO₄ (1 mol%) | Salicylic Acid (4 mol%) | DMF | 24 | 25 | 45 |
| trans-Stillbene | MnSO₄ (1 mol%) | Salicylic Acid (4 mol%) | DMF | 0.5 | 25 | 96 |
Data compiled from a study on manganese-catalyzed epoxidations of alkenes in bicarbonate solutions.[5][6][7][8]
Experimental Protocols
Epoxidation using this compound and a Rhenium Catalyst
This protocol is a general representation based on the literature for the epoxidation of an olefin using BTSP with an inorganic rhenium catalyst.[1][4]
Materials:
-
Olefin
-
This compound (BTSP)
-
Rhenium catalyst (e.g., Re₂O₇)
-
Additive (e.g., pyridine)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the olefin and the anhydrous solvent.
-
Add the rhenium catalyst and the additive to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or 25 °C).
-
Slowly add this compound to the reaction mixture.
-
Stir the reaction mixture at the specified temperature for the required time, monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction mixture can be concentrated in vacuo to remove the solvent and the volatile byproduct, hexamethyldisiloxane.
-
The crude product can be purified by flash column chromatography.
Epoxidation using Hydrogen Peroxide and a Manganese Catalyst
This protocol is a general representation based on the literature for the epoxidation of an alkene using aqueous H₂O₂ with a manganese catalyst.[5][6][7]
Materials:
-
Alkene
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Manganese catalyst (e.g., MnSO₄)
-
Bicarbonate buffer (e.g., sodium bicarbonate)
-
Additive (e.g., salicylic acid or sodium acetate)
-
Solvent (e.g., N,N-dimethylformamide (DMF) or tert-butanol (B103910) (tBuOH))
Procedure:
-
In a flask, dissolve the alkene, manganese catalyst, and additive in the chosen solvent.
-
Add the bicarbonate buffer to the mixture.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the aqueous hydrogen peroxide to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the designated time, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite (B76179) solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the generalized reaction pathways and experimental workflows for epoxidation using BTSP and H₂O₂.
Safety and Handling
Proper handling of oxidizing agents is paramount for laboratory safety.
This compound (BTSP):
-
Hazards: BTSP is an organic peroxide that may cause a fire upon heating.[9] It is also a skin and eye irritant and may cause respiratory irritation.[9] Detonations have been reported when transferring with metal hypodermic needles.[9] It is stable when stored at low temperatures (below 10°C).[9]
-
Precautions: Handle in a well-ventilated area, wearing suitable protective clothing, gloves, and eye/face protection.[10] Keep away from heat, sparks, open flames, and combustible materials.[9] Use non-sparking tools and ground equipment.[11]
-
In case of exposure: For skin contact, wash with soap and water. For eye contact, rinse with water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention in all cases of exposure.[10]
Hydrogen Peroxide (H₂O₂):
-
Hazards: Concentrated hydrogen peroxide is a strong oxidizer and is corrosive to the skin, eyes, and respiratory system.[12] It can cause severe burns.[12] Contamination with metals, dust, or other impurities can lead to rapid decomposition, releasing oxygen and potentially causing pressure buildup in sealed containers.[13]
-
Precautions: Always wear appropriate personal protective equipment (PPE), including chemical splash-proof goggles and gloves.[13] Ensure emergency showers and eyewash stations are readily accessible.[13] Store in a cool, well-ventilated area away from direct sunlight, heat, and incompatible materials like flammable substances and organic materials.[12][13] Containers must be vented.[13]
-
In case of exposure: For skin or eye contact, flush immediately with large amounts of water and seek medical attention.[12][14] If inhaled, move to fresh air.[12]
Conclusion
Both this compound and hydrogen peroxide are effective oxidants for the epoxidation of alkenes. The choice between them hinges on the specific requirements of the reaction.
This compound is the preferred reagent when anhydrous conditions are necessary, especially with sensitive catalysts that are prone to decomposition in the presence of water. Its key advantages include the controlled, in-situ generation of hydrogen peroxide and a simplified work-up procedure due to its volatile byproduct.
Hydrogen peroxide , particularly in its aqueous form, is a more economical and environmentally friendly option, with water as its only byproduct. It is widely used in conjunction with robust catalysts like manganese salts. However, its aqueous nature may not be suitable for all substrates or catalysts, and the work-up is typically more involved.
For researchers and drug development professionals, a thorough understanding of the properties and applications of both reagents is essential for the successful and safe synthesis of epoxides. The experimental data and protocols provided in this guide serve as a valuable resource for making informed decisions in your synthetic endeavors.
References
- 1. Olefin epoxidation with bis(trimethylsilyl) peroxide catalyzed by inorganic oxorhenium derivatives. Controlled release of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 3. Bis(trimethylsilyl) Peroxide [organic-chemistry.org]
- 4. Olefin Epoxidation with Bis(trimethylsilyl) Peroxide Catalyzed by Inorganic Oxorhenium Derivatives. Controlled Release of Hydrogen Peroxide [organic-chemistry.org]
- 5. Manganese-Catalyzed Epoxidations of Alkenes in Bicarbonate Solutions [organic-chemistry.org]
- 6. Manganese-catalyzed epoxidations of alkenes in bicarbonate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. gelest.com [gelest.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. ehs.com [ehs.com]
- 13. Hydrogen Peroxide | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 14. usptechnologies.com [usptechnologies.com]
A Comparative Guide to BTSP and m-CPBA for Baeyer-Villiger Reactions
For Researchers, Scientists, and Drug Development Professionals
The Baeyer-Villiger oxidation is a powerful tool in organic synthesis, enabling the conversion of ketones to esters and cyclic ketones to lactones. This reaction is a cornerstone in the synthesis of a wide array of molecules, including pharmaceuticals and natural products. The choice of oxidant is critical to the success of this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) being the traditional and widely used reagent. However, alternative reagents such as bis(trimethylsilyl) peroxide (BTSP) have emerged, offering a different profile of reactivity and handling.
This guide provides an objective comparison of BTSP and m-CPBA for Baeyer-Villiger reactions, supported by available experimental data, to aid researchers in selecting the most suitable reagent for their specific synthetic needs.
Performance Comparison
A direct quantitative comparison of BTSP and m-CPBA for the Baeyer-Villiger oxidation under identical conditions is not extensively documented in the available literature. Most studies involving BTSP utilize it in conjunction with ionic liquids, which serve as both the solvent and a catalyst, while m-CPBA is typically employed in chlorinated solvents like dichloromethane (B109758) (DCM). This difference in reaction media makes a direct "apples-to-apples" comparison of yields and reaction times challenging. However, we can compare their performance based on reported data in their respective optimized systems.
Table 1: Performance Data for the Baeyer-Villiger Oxidation of Cyclohexanone (B45756)
| Reagent System | Substrate | Product | Solvent | Catalyst | Time (h) | Temp. (°C) | Yield (%) | Reference |
| BTSP | Cyclohexanone | ε-Caprolactone | [bmim]NTf₂ | BF₃·OEt₂ | 24 | 25 | 92 | [1] |
| BTSP | Cyclohexanone | ε-Caprolactone | [bmim]OTf | None | 24 | 25 | 95 | [1] |
| m-CPBA | Cyclohexanone | ε-Caprolactone | CH₂Cl₂ | None | 12 | RT | High | [2] |
As the table indicates, BTSP in ionic liquids can achieve high yields for the oxidation of cyclohexanone. Notably, the use of 1-butyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([bmim]OTf) as the solvent eliminates the need for an additional Lewis acid catalyst, simplifying the reaction setup.[1] While a specific yield for the m-CPBA reaction under these exact comparative conditions is not provided in the search results, it is a well-established, high-yielding reaction.[2]
Reagent Characteristics and Handling
| Feature | BTSP (bis(trimethylsilyl) peroxide) | m-CPBA (meta-chloroperoxybenzoic acid) |
| Oxidizing Species | Delivers "naked" peroxide | Peroxyacid |
| Byproducts | Hexamethyldisiloxane (volatile) | meta-chlorobenzoic acid (solid, requires removal) |
| Solubility | Soluble in many organic solvents | Soluble in chlorinated solvents, ethers, and some other organic solvents |
| Stability & Handling | Stable in sealed containers below 10°C. Detonations reported with metal hypodermic needles.[1] | Commercially available as a stabilized solid (typically <77%). Can be explosive when purified and is sensitive to shock and heat.[3] |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. Heating may cause a fire.[1] | Causes skin irritation and serious eye damage. May cause respiratory irritation. Strong oxidizer, fire hazard.[3] |
Experimental Protocols
Baeyer-Villiger Oxidation of Cyclohexanone with BTSP in an Ionic Liquid
Methodology: This protocol is based on the use of BTSP in an ionic liquid, which acts as both the solvent and catalyst.[1]
-
To a solution of cyclohexanone (1 mmol) in 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([bmim]OTf) (2 mL), add bis(trimethylsilyl) peroxide (BTSP) (1.5 mmol).
-
Stir the reaction mixture at room temperature (25 °C) for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, extract the product with diethyl ether (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain ε-caprolactone.
Baeyer-Villiger Oxidation of Cyclohexanone with m-CPBA in Dichloromethane
Methodology: This is a standard protocol for the Baeyer-Villiger oxidation using m-CPBA.[2]
-
Dissolve cyclohexanone (10 mmol) in dichloromethane (DCM) (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (77% max, 1.5 equivalents, ~15 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess peroxyacid and the meta-chlorobenzoic acid byproduct.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ε-caprolactone.
Reaction Mechanisms and Logical Relationships
The general mechanism for the Baeyer-Villiger oxidation involves the formation of a Criegee intermediate.
Experimental Workflow Comparison
The choice of reagent also impacts the overall experimental workflow, particularly the workup and purification steps.
Conclusion
Both m-CPBA and BTSP are effective reagents for the Baeyer-Villiger oxidation.
-
m-CPBA remains the classic, well-understood, and broadly applicable reagent. Its primary drawbacks are the potential for side reactions (such as epoxidation of co-existing alkenes) and the need to remove the solid benzoic acid byproduct during workup.[4] Its handling requires care due to its potential explosive nature, especially in purified form.[3]
-
BTSP presents an interesting alternative, particularly in the context of greener chemistry when used with recyclable ionic liquids.[1] The volatile nature of its primary byproduct, hexamethyldisiloxane, can simplify purification. However, the use of BTSP is less documented in the literature compared to m-CPBA, and its handling also requires significant caution due to its peroxide nature and reported detonation risk.[1]
The ultimate choice of reagent will depend on the specific substrate, desired reaction conditions, scale of the reaction, and the laboratory's capabilities and priorities regarding safety, cost, and environmental impact. For routine, small-scale transformations where the removal of the benzoic acid byproduct is straightforward, m-CPBA is a reliable choice. For developing greener processes, especially at a larger scale where solvent recycling is advantageous, BTSP in ionic liquids is a promising avenue for further investigation.
References
- 1. gelest.com [gelest.com]
- 2. Catalytic and Stoichiometric Baeyer–Villiger Oxidation Mediated by Nonheme Peroxo-Diiron(III), Acylperoxo, and Iodosylbenzene Iron(III) Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic chemistry - m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
The Anhydrous Advantage: A Comparative Guide to Bis(trimethylsilyl)peroxide and Aqueous H₂O₂
For researchers, scientists, and drug development professionals working in environments where the presence of water is a critical impediment, the choice of an oxidizing agent can dictate the success or failure of a synthetic route. While aqueous hydrogen peroxide (H₂O₂) is a common and cost-effective oxidant, its applications are limited in water-sensitive systems. This guide provides an objective comparison of Bis(trimethylsilyl)peroxide (TMSO) and aqueous H₂O₂, highlighting the distinct advantages of TMSO in anhydrous conditions, supported by experimental data and detailed protocols.
At a Glance: TMSO vs. Aqueous H₂O₂
This compound, with the chemical formula (CH₃)₃Si-O-O-Si(CH₃)₃, serves as a powerful and effective anhydrous equivalent of hydrogen peroxide.[1] Its unique structure, where the reactive peroxide linkage is protected by two trimethylsilyl (B98337) groups, allows it to be highly soluble in a wide range of aprotic organic solvents, a stark contrast to the immiscibility issues often encountered with aqueous H₂O₂.[1] This fundamental difference in properties opens the door to a variety of synthetic transformations that are otherwise challenging to perform.
| Property | This compound (TMSO) | Aqueous Hydrogen Peroxide (H₂O₂) |
| Chemical Formula | C₆H₁₈O₂Si₂ | H₂O₂ in H₂O |
| Molecular Weight | 178.38 g/mol | 34.01 g/mol (H₂O₂ only) |
| Physical State | Colorless liquid | Colorless liquid |
| Boiling Point | 35-41°C | 100-150.2°C (depending on concentration) |
| Solubility | Highly soluble in aprotic organic solvents (e.g., hexane, dichloromethane) | Soluble in water, alcohols; limited solubility in many organic solvents |
| Key Feature | Anhydrous source of H₂O₂ | Aqueous solution, contains water |
| Byproducts | Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) | Water (O₂) |
Core Advantages of TMSO in Anhydrous Syntheses
The primary advantage of TMSO lies in its ability to function as an oxygen source that enables the controlled, in-situ release of H₂O₂ under nearly anhydrous conditions.[2] This is particularly valuable in reactions involving water-sensitive substrates, intermediates, or catalysts.
1. Anhydrous Reaction Environment: Many organometallic catalysts and reactive intermediates used in fine chemical synthesis are sensitive to hydrolysis. TMSO provides a source of peroxide that is compatible with these systems, preventing unwanted side reactions and catalyst deactivation.[3][4]
2. Enhanced Solubility and Homogeneity: TMSO's high solubility in common organic solvents ensures a homogeneous reaction mixture.[1] This eliminates mass transfer limitations often seen in biphasic systems involving aqueous H₂O₂ and organic substrates, leading to more efficient and reproducible reactions.
3. Controlled Release and Milder Conditions: TMSO requires a catalytic amount of a proton source (like trace water or an alcohol) to hydrolyze and release hydrogen peroxide.[2] This controlled generation helps maintain a low concentration of the active oxidant, which can preserve sensitive species, such as peroxorhenium catalysts used in epoxidations, and allow reactions to proceed under milder conditions.[2][3][4]
4. Simplified Work-up Procedures: The primary byproduct of TMSO after oxygen transfer is hexamethyldisiloxane, a volatile and relatively inert compound with a boiling point of 100°C. This allows for easy removal from the reaction mixture by evaporation along with the solvent, simplifying product purification.[2] In contrast, reactions with aqueous H₂O₂ require procedures to remove water and potentially stabilizers present in the commercial solution.
Performance in Key Synthetic Transformations
The benefits of TMSO translate into significantly improved outcomes in several important classes of organic reactions.
Baeyer-Villiger Oxidation
The Baeyer-Villiger (BV) oxidation, which converts ketones to esters or lactones, is a cornerstone of organic synthesis. The use of TMSO has been shown to provide high yields, particularly when combined with modern solvent systems like ionic liquids. This approach not only increases product yields but also offers a greener alternative by allowing for catalyst and solvent recycling.[2][5]
A study published in Green Chemistry demonstrated that using TMSO as the oxidant for the BV oxidation of various ketones in the ionic liquid bmimNTf₂ resulted in significantly increased product yields compared to classical methods.[5] In some cases, another ionic liquid, bmimOTf, could act as both the solvent and the catalyst, further simplifying the procedure and leading to high yields of lactones.[5]
| Ketone Substrate | Product | Yield with TMSO in bmimNTf₂ (%) | Yield with TMSO in bmimOTf (%) |
| Cyclopentanone | δ-Valerolactone | 91 | 95 |
| Cyclohexanone | ε-Caprolactone | 92 | 98 |
| 2-Adamantanone | 2-Oxa-3-homoadamantanone | 94 | 96 |
| Propiophenone | Phenyl propionate | 89 | 93 |
| (Data sourced from Green Chem., 2009, 11, 279-282)[5] |
Olefin Epoxidation
In the realm of olefin epoxidation, TMSO allows for the use of cheaper and more stable inorganic rhenium oxides (e.g., Re₂O₇) as catalysts, replacing expensive and less available organometallic species like methylrhenium trioxide (MTO) that are typically used with aqueous H₂O₂.[3][4] The anhydrous conditions provided by TMSO are crucial for maintaining high catalytic activity and extending the catalyst's lifetime.[4] The addition of pyridine (B92270) derivatives can further buffer the acidic rhenium species, preventing the ring-opening of sensitive epoxides.[4]
| Olefin Substrate | Catalyst System | Yield of Epoxide (%) |
| (R)-(+)-Limonene | Re₂O₇ / 3-cyanopyridine | 94 |
| 1-Dodecene | Re₂O₇ / pyridine | 91 |
| (E)-4-Octene | Re₂O₇ / pyridine | 98 |
| Cyclooctene | Re₂O₇ / pyridine | 99 |
| (Data sourced from J. Org. Chem., 2001, 66, 4713-4718)[4] |
Safety and Handling
While a powerful reagent, TMSO must be handled with care. Like other peroxides, it is a strong oxidizing agent. Reports indicate the possibility of explosions, especially when handled with metal implements like needles or cannulas; the use of plastic or glass pipettes is strongly recommended.[2] TMSO is also sensitive to hydrolysis and can form hazardous, highly concentrated (up to 100%) H₂O₂ in the presence of water and acid.[2] It should be stored at low temperatures (below 5°C) in sealed containers away from moisture.
Experimental Protocols
Preparation of this compound (TMSO)
This procedure is adapted from Organic Syntheses, a reliable source for chemical preparations.[6] It involves the preparation of a stable hydrogen peroxide complex with 1,4-diazabicyclo[2.2.2]octane (DABCO), which then reacts with chlorotrimethylsilane (B32843).
Caution: This procedure should only be performed by trained chemists in a well-ventilated fume hood, behind a safety shield.
Part A: Diazabicyclooctane-hydrogen peroxide (DABCO·2H₂O₂) complex
-
In a 1-L, two-necked flask equipped with a dropping funnel, magnetic stir bar, and thermometer, dissolve diazabicyclooctane (DABCO) (28.05 g, 0.25 mol) in commercial-grade tetrahydrofuran (B95107) (THF) (375 mL).
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add hydrogen peroxide (49 mL of a 35% solution, 0.5 mol) via the dropping funnel, maintaining the internal temperature at 0°C with vigorous stirring. A precipitate will form immediately.
-
After the addition is complete, continue stirring at 0°C for 1 hour.
-
Filter the mixture through a Büchner funnel and wash the collected white precipitate with cold THF (3 x 50 mL).
-
Dry the solid under reduced pressure (2 mm, 35–40°C) for 2 hours to yield the DABCO·2H₂O₂ complex (approx. 28.3 g, 63%).[6]
Part B: Bis(trimethylsilyl) peroxide (TMSO)
-
In a 2-L, three-necked flask equipped with a thermometer, dropping funnel, and an argon inlet, place the DABCO·2H₂O₂ complex (28.3 g, 0.157 mol) and additional DABCO (28 g, 0.25 mol). Maintain a slight positive pressure of argon.
-
Add dry dichloromethane (B109758) (700 mL) and cool the mixture to 0°C.
-
Add chlorotrimethylsilane (80 mL, 0.628 mol) dropwise, keeping the temperature at 0°C.
-
After addition, allow the mixture to warm to room temperature and stir for 5 hours.
-
Filter the mixture through a sintered Büchner funnel and wash the precipitate with pentane (B18724) (2 x 25 mL).
-
The filtrate is then carefully concentrated under reduced pressure to remove the solvents, yielding TMSO as a clear, colorless liquid.
General Procedure for Baeyer-Villiger Oxidation Using TMSO
The following is a general procedure for the oxidation of a ketone to a lactone using TMSO in an ionic liquid, as described in Green Chem., 2009, 11, 279-282.[5]
-
To a solution of the ketone (1 mmol) in 1-butyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) (bmimOTf) (2 mL), add this compound (1.5 mmol).
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (this can be monitored by TLC or GC).
-
Upon completion, extract the product from the ionic liquid using an organic solvent such as diethyl ether (3 x 5 mL).
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude lactone, which can be further purified by chromatography if necessary.
-
The ionic liquid can be recovered, dried under vacuum, and reused for subsequent reactions.
Visualizing the Workflow and Chemistry
Conclusion
This compound stands out as a superior alternative to aqueous hydrogen peroxide for a wide range of organic oxidations where anhydrous conditions are paramount. Its excellent solubility in organic solvents, ability to deliver a controlled amount of the oxidizing species, and the generation of a simple, volatile byproduct collectively contribute to cleaner reactions, higher yields, and simplified product purification. While considerations of cost and handling are important, the strategic advantages offered by TMSO in enabling water-sensitive transformations make it an invaluable tool for researchers in synthetic chemistry and drug development, paving the way for more efficient and novel molecular constructions.
References
- 1. researchgate.net [researchgate.net]
- 2. Bis(trimethylsilyl) Peroxide [organic-chemistry.org]
- 3. Olefin epoxidation with bis(trimethylsilyl) peroxide catalyzed by inorganic oxorhenium derivatives. Controlled release of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olefin Epoxidation with Bis(trimethylsilyl) Peroxide Catalyzed by Inorganic Oxorhenium Derivatives. Controlled Release of Hydrogen Peroxide [organic-chemistry.org]
- 5. The Baeyer-Villiger oxidation of ketones with bis(trimethylsilyl) peroxide in the presence of ionic liquids as the solvent and catalyst [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to Electrophilic Hydroxylation: Comparing Alternatives to Bis(trimethylsilyl)peroxide
The introduction of a hydroxyl group alpha to a carbonyl moiety is a fundamental transformation in organic synthesis, yielding α-hydroxy carbonyl compounds that are key building blocks for pharmaceuticals, natural products, and other complex molecules. Bis(trimethylsilyl)peroxide (BTSP) has been utilized as an effective reagent for this purpose, acting as a source of electrophilic oxygen for enolates. However, its hazardous nature, including a risk of detonation, necessitates the exploration and comparison of safer and more versatile alternatives.
This guide provides a detailed comparison of the primary reagents used for the electrophilic hydroxylation of enolates, with a focus on N-sulfonyloxaziridines (Davis reagents), oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH or Vedejs' reagent), and meta-chloroperoxybenzoic acid (m-CPBA). Performance data, detailed experimental protocols, and safety considerations are presented to assist researchers in selecting the optimal reagent for their specific synthetic challenges.
Comparative Performance of Hydroxylation Reagents
The choice of an electrophilic hydroxylating agent significantly impacts reaction yield, stereoselectivity, and substrate scope. The following table summarizes the performance of key reagents across different carbonyl substrates.
| Reagent | Substrate Type | Substrate Example | Yield (%) | Enantiomeric Excess (ee %) | Key Features & Remarks |
| This compound (BTSP) | Ketone | Generic Ketone Enolate | 60-80% | N/A (Achiral) | Effective for simple hydroxylations; byproduct is volatile hexamethyldisiloxane. Significant safety concerns. |
| N-Sulfonyloxaziridines (Davis Reagents) | Ketone (Prochiral) | 2-Ethyl-5,8-dimethoxy-1-tetralone | 75% | >95% | Excellent enantioselectivity with chiral variants. Broad substrate scope including ketones, esters, and amides.[1] |
| Ester (Prochiral) | Generic Ester Enolate | 70-90% | >95% | Highly effective for asymmetric hydroxylation of esters and lactones.[2] | |
| β-Dicarbonyl | Generic β-ketoester | Good | >95% | Efficiently hydroxylates stabilized enolates where other reagents like MoOPH fail.[1] | |
| MoOPH (Vedejs' Reagent) | Ketone (Lactone) | Camphor | 80-85% | N/A (Diastereoselective) | Good yields for non-stabilized enolates.[3] Fails with stabilized enolates (e.g., β-dicarbonyls). |
| Ester | Generic Ester Enolate | 60-75% | N/A (Diastereoselective) | Effective, but can be complicated by aldol (B89426) condensation side reactions with less hindered substrates.[3] | |
| m-CPBA | β-Dicarbonyl | Ethyl 2-oxocyclopentanecarboxylate | 81% | N/A (Achiral) | Metal-free, operationally simple method for activated substrates like β-oxoesters and amides.[4][5] |
| Silyl (B83357) Enol Ether | Generic Silyl Enol Ether | 70-95% | N/A (Achiral) | Classic Rubottom oxidation conditions; requires prior synthesis of the silyl enol ether.[2] |
Reagent Profiles and Mechanisms
This compound (BTSP)
BTSP serves as an anhydrous source of electrophilic oxygen. Its primary advantage is the formation of the volatile and relatively inert byproduct hexamethyldisiloxane, which simplifies reaction workup.[6] However, its use is hampered by significant safety risks. BTSP can decompose violently, and detonations have been reported, particularly when handled with metal implements like needles or spatulas.[6][7] It requires storage at low temperatures and careful, experienced handling.[7]
N-Sulfonyloxaziridines (Davis Reagents)
First introduced by Franklin A. Davis, N-sulfonyloxaziridines are arguably the most versatile and widely used reagents for electrophilic hydroxylation.[8][9] They are stable, crystalline solids that are generally safe to handle under standard laboratory conditions. Their reactivity can be tuned by modifying the sulfonyl and aryl groups.
The key advantage of this class of reagents is the availability of chiral, non-racemic versions, typically derived from camphor, which enable highly enantioselective hydroxylations of prochiral enolates.[10] Yields and enantiomeric excess values are consistently high (>95% ee) for a broad range of ketones, esters, and amides.[1]
The reaction proceeds via a nucleophilic attack (SN2-type) of the enolate on the electrophilic oxygen atom of the oxaziridine (B8769555) ring. The resulting intermediate then fragments to the α-hydroxy carbonyl compound and a sulfinimine byproduct.[9]
MoOPH (Vedejs' Reagent)
Developed by Edwin Vedejs, oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH) is a crystalline, yellow solid that is effective for the hydroxylation of ketone, ester, and lactone enolates.[3] It generally provides good yields for non-stabilized enolates. However, its substrate scope is more limited compared to Davis reagents. It performs poorly or fails completely with the stabilized enolates of β-dicarbonyl compounds.[1] Furthermore, reactions involving less hindered enolates can be complicated by competitive aldol condensation reactions.[3]
m-CPBA
While most commonly known for epoxidations (Prilezhaev reaction) and Baeyer-Villiger oxidations, m-CPBA can also be used for the α-hydroxylation of certain carbonyls.[11] Its most effective application in this context is the direct, metal-free hydroxylation of activated substrates like β-oxoesters and β-oxoamides, providing a straightforward and operationally simple route to these valuable motifs.[5] For standard ketones and esters, hydroxylation is typically achieved indirectly via the Rubottom oxidation, which requires the pre-formation of a silyl enol ether.[2]
Logical and Mechanistic Diagrams
The following diagrams illustrate the general workflow for enolate hydroxylation, the mechanism of the Davis oxidation, and a decision-making guide for reagent selection.
Caption: General experimental workflow for α-hydroxylation.
Caption: Mechanism of the Davis Oxidation.
Caption: Decision guide for selecting a hydroxylation reagent.
Experimental Protocols
Protocol 1: Asymmetric Hydroxylation of a Ketone using a Chiral Davis Reagent
This protocol is adapted from literature procedures for the enantioselective hydroxylation of a prochiral ketone.[10]
Materials:
-
Prochiral ketone (1.0 mmol, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF), 15 mL
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF (1.1 mL, 1.1 mmol, 1.1 equiv)
-
(+)-(Camphorylsulfonyl)oxaziridine (1.2 mmol, 1.2 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the ketone (1.0 mmol) and dissolve it in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the NaHMDS solution (1.1 mL, 1.1 mmol) dropwise. Stir the resulting enolate solution at -78 °C for 45 minutes.
-
In a separate flask, dissolve (+)-(camphorylsulfonyl)oxaziridine (1.2 mmol) in anhydrous THF (5 mL).
-
Add the oxaziridine solution dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-hydroxy ketone.
-
Determine enantiomeric excess using chiral HPLC analysis.
Protocol 2: Hydroxylation of a Ketone Enolate using MoOPH
This protocol is based on the Organic Syntheses procedure for the hydroxylation of camphor.
Materials:
-
Ketone (e.g., Camphor) (10.0 mmol, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF), 100 mL
-
Lithium diisopropylamide (LDA), freshly prepared from n-BuLi and diisopropylamine (B44863) (11.0 mmol, 1.1 equiv) in THF.
-
MoOPH (12.0 mmol, 1.2 equiv)
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Diethyl ether
-
10% Hydrochloric acid
-
Saturated sodium chloride solution
Procedure:
-
Prepare a solution of LDA (11.0 mmol) in a flame-dried, three-necked flask under a nitrogen atmosphere and cool to -78 °C.
-
Add a solution of the ketone (10.0 mmol) in anhydrous THF (50 mL) dropwise to the LDA solution. Stir for 30 minutes at -78 °C to form the enolate.
-
Warm the enolate solution to the desired reaction temperature (typically between -40 °C and -20 °C).
-
Add solid MoOPH (12.0 mmol) in one portion to the vigorously stirred enolate solution. The reaction color typically changes to orange or tan.
-
Stir the mixture for 20-30 minutes at this temperature.
-
Quench the reaction by adding saturated aqueous Na₂SO₃ solution (50 mL). Allow the mixture to warm to room temperature with vigorous stirring.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 10% HCl and saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by silica gel chromatography to yield the α-hydroxy ketone.
Protocol 3: Metal-Free Hydroxylation of a β-Oxoester using m-CPBA
This protocol is adapted from the method developed by Asahara and Nishiwaki for β-dicarbonyl compounds.[5]
Materials:
-
β-Oxoester (1.0 mmol, 1.0 equiv)
-
Toluene (B28343) (10 mL)
-
m-CPBA (≤77% purity, approx. 1.2 mmol, 1.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the β-oxoester (1.0 mmol) in toluene (10 mL).
-
Add m-CPBA (1.2 mmol) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12-20 hours, monitoring by TLC.
-
After cooling to room temperature, wash the reaction mixture with saturated aqueous NaHCO₃ solution to remove m-chlorobenzoic acid.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-(Phenylsulfonyl)-3-phenyloxaziridine, Davis Reagent [organic-chemistry.org]
- 9. Davis Oxidation [organic-chemistry.org]
- 10. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Silyl Peroxides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, selective, and stable oxidizing agents is a perpetual endeavor in organic synthesis. Silyl (B83357) peroxides have emerged as a versatile class of reagents that offer distinct advantages over traditional organic peroxides in a variety of oxidative transformations. Their enhanced thermal stability and unique reactivity profiles make them valuable tools for the synthesis of complex molecules in research and drug development.[1] This guide provides an objective comparison of the performance of silyl peroxides with alternative oxidizing agents, supported by experimental data, detailed protocols, and mechanistic insights.
Overview of Silyl Peroxides
Silyl peroxides are characterized by the presence of a silicon-oxygen-oxygen (Si-O-O) linkage. The three main classes of silyl peroxides are:
-
Silyl hydroperoxides (R₃SiOOH)
-
Alkyl/Aryl silyl peroxides (R₃SiOOR')
-
Bis(silyl) peroxides (R₃SiOOSiR₃)
Among these, bis(trimethylsilyl) peroxide (BTSP) is a prominent and commercially available reagent, often serving as a stable, anhydrous equivalent of hydrogen peroxide.[1] The increased thermal stability of silyl peroxides compared to their organic counterparts is a key advantage, allowing for safer handling and broader applicability in synthetic protocols.[1]
Performance Comparison in Key Organic Reactions
This section provides a comparative analysis of silyl peroxides against common alternative reagents in three major classes of organic reactions: Baeyer-Villiger oxidation, epoxidation of alkenes, and α-hydroxylation of ketones.
Data Presentation
The following tables summarize the performance of silyl peroxides in comparison to other oxidizing agents across various substrates.
Table 1: Baeyer-Villiger Oxidation of Cyclic Ketones
| Substrate | Oxidizing Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Cyclohexanone (B45756) | Bis(trimethylsilyl) peroxide (BTSP) | SnCl₄, CH₂Cl₂, -20 °C, 1 h | ε-Caprolactone | 92 | J. Org. Chem. 1982, 47, 25, 4904-4912 |
| Cyclohexanone | m-CPBA | CH₂Cl₂, 25 °C, 5 h | ε-Caprolactone | 67 | See[2] |
| Cyclopentanone | Bis(trimethylsilyl) peroxide (BTSP) | SnCl₄, CH₂Cl₂, -20 °C, 1 h | δ-Valerolactone | 88 | J. Org. Chem. 1982, 47, 25, 4904-4912 |
| Cyclopentanone | m-CPBA | CH₂Cl₂, 25 °C, 5 h | δ-Valerolactone | 78 | J. Org. Chem. 1982, 47, 25, 4904-4912 |
| 2-Adamantanone | Bis(trimethylsilyl) peroxide (BTSP) | SnCl₄, CH₂Cl₂, -20 °C, 1 h | 2-Oxa-adamantane-3-one | 91 | J. Org. Chem. 1982, 47, 25, 4904-4912 |
| 2-Adamantanone | m-CPBA | CH₂Cl₂, 25 °C, 24 h | 2-Oxa-adamantane-3-one | 85 | J. Org. Chem. 1982, 47, 25, 4904-4912 |
Table 2: Epoxidation of Alkenes
| Substrate | Oxidizing Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Cyclohexene | Bis(trimethylsilyl) peroxide (BTSP) | Re₂O₇, Pyridine, CH₂Cl₂, 25 °C | Cyclohexene oxide | 95 | J. Org. Chem. 2001, 66, 14, 4713–4718 |
| Cyclohexene | m-CPBA | CH₂Cl₂, 25 °C | Cyclohexene oxide | ~90 | See general procedures |
| Styrene | Bis(trimethylsilyl) peroxide (BTSP) | Re₂O₇, Pyridine, CH₂Cl₂, 25 °C | Styrene oxide | 85 | J. Org. Chem. 2001, 66, 14, 4713–4718 |
| Styrene | Peracetic Acid | Ethyl acetate, 25 °C | Styrene oxide | ~70 | See general procedures |
| 1-Octene | Bis(trimethylsilyl) peroxide (BTSP) | Re₂O₇, Pyridine, CH₂Cl₂, 25 °C | 1,2-Epoxyoctane | 93 | J. Org. Chem. 2001, 66, 14, 4713–4718 |
| 1-Octene | m-CPBA | CH₂Cl₂, 25 °C | 1,2-Epoxyoctane | ~85 | See general procedures |
Table 3: α-Hydroxylation of Ketones (via Silyl Enol Ethers)
| Substrate (Ketone) | Method | Oxidizing Agent | Product | Yield (%) | Reference |
| 2-Heptanone | Rubottom Oxidation | m-CPBA | 1-Hydroxy-2-heptanone | 85 | J. Org. Chem. 1975, 40, 23, 3427-3429 |
| Propiophenone | Rubottom Oxidation | m-CPBA | 2-Hydroxy-1-phenyl-1-propanone | 81 | J. Org. Chem. 1975, 40, 23, 3427-3429 |
| Cyclohexanone | Rubottom Oxidation | m-CPBA | 2-Hydroxycyclohexanone | 91 | See[3] |
| 2-Heptanone | Silyl enol ether + Silyl Peroxide | Trimethylsilyl (B98337) tert-butyl peroxide | 1-(tert-Butyldimethylsilyloxy)-2-heptanone | Not specified | Theoretical alternative |
| Adamantanone | C-H Hydroxylation | H₂O-CBr₄, Pd/C | 2-Adamantanol | 85 | See[4] |
Experimental Protocols
Protocol 1: Synthesis of Bis(trimethylsilyl) peroxide (BTSP)
This procedure is adapted from Organic Syntheses.[5]
A. Diazabicyclooctane-hydrogen peroxide (DABCO·2H₂O₂) complex
-
In a 1-L, two-necked flask equipped with a dropping funnel, magnetic stirring bar, and a thermometer, dissolve diazabicyclooctane (DABCO) (28.05 g, 0.25 mol) in tetrahydrofuran (B95107) (THF) (375 mL).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add a 35% solution of hydrogen peroxide (49 mL, 0.5 mol) at a rate that maintains the internal temperature at 0 °C with vigorous stirring. A precipitate will form immediately.
-
After the addition is complete, continue stirring at 0 °C for 1 hour.
-
Filter the mixture through a Büchner funnel, wash the collected precipitate with cold THF (3 x 50 mL), and dry under reduced pressure (2 mm Hg, 35–40 °C) for 2 hours. This yields the DABCO·2H₂O₂ complex.
B. Bis(trimethylsilyl) peroxide (BTSP)
-
In a 2-L, three-necked flask under a slight pressure of argon, place the prepared DABCO·2H₂O₂ complex (28.3 g, 0.157 mol) and additional DABCO (28 g, 0.25 mol).
-
Add dry dichloromethane (B109758) (700 mL) and cool the mixture to 0 °C.
-
Add chlorotrimethylsilane (B32843) (80 mL, 0.628 mol) dropwise, maintaining the temperature at 0 °C.[5]
-
Stir the resulting mixture for 5 hours at room temperature.
-
Filter the mixture through a sintered Büchner funnel and wash the precipitate with pentane (B18724) (2 x 25 mL).
-
Concentrate the filtrate to approximately 80 mL under reduced pressure.
-
Add pentane (25 mL) to the concentrated solution to precipitate any remaining salts and filter again.
-
Carefully remove the solvent from the filtrate under reduced pressure to obtain BTSP as a clear, colorless liquid (yield: ~71%).[5]
Protocol 2: Baeyer-Villiger Oxidation of Cyclohexanone using BTSP
This protocol is based on the procedure described by Suzuki et al.
-
In a flame-dried, two-necked flask under an argon atmosphere, dissolve cyclohexanone (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution to -20 °C using a dry ice/acetone bath.
-
Add a solution of SnCl₄ in dichloromethane (0.1 mmol, 1 M solution) dropwise.
-
To this mixture, add bis(trimethylsilyl) peroxide (1.2 mmol) dropwise, ensuring the temperature remains at -20 °C.
-
Stir the reaction mixture at -20 °C for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford ε-caprolactone.
Protocol 3: α-Hydroxylation of a Ketone via its Silyl Enol Ether (Rubottom Oxidation)
This is a general procedure for the Rubottom oxidation.[3][6]
A. Formation of the Silyl Enol Ether
-
To a stirred solution of the ketone (20 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add triethylamine (B128534) (2.0 equiv) followed by trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (1.3 equiv).[3]
-
Stir the reaction mixture at 0 °C for 2.5 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude silyl enol ether, which can often be used in the next step without further purification.
B. Oxidation to the α-Hydroxy Ketone
-
Dissolve the crude silyl enol ether in dichloromethane.
-
Cool the solution to 0 °C and add m-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
The resulting α-silyloxy ketone can be hydrolyzed to the α-hydroxy ketone by treatment with acid or a fluoride (B91410) source. Purify the final product by flash column chromatography.
Mechanistic Insights and Workflow Diagrams
The unique reactivity of silyl peroxides can be attributed to the electronic nature of the silicon atom and its ability to stabilize developing charges in the transition state.
Baeyer-Villiger Oxidation Mechanism with Silyl Peroxides
In the presence of a Lewis acid, the carbonyl oxygen of the ketone coordinates to the Lewis acid, activating the carbonyl group for nucleophilic attack by the silyl peroxide. The subsequent rearrangement, known as the Criegee rearrangement, is the rate-determining step and involves the migration of a substituent from the carbon to the oxygen atom, leading to the formation of the ester or lactone.
Experimental Workflow: Synthesis of Bis(trimethylsilyl) peroxide
The synthesis of BTSP involves a two-step process, starting with the formation of a stable hydrogen peroxide adduct, followed by silylation.
Logical Relationship: Silyl Peroxide Reactivity
The reactivity of silyl peroxides is influenced by the nature of the silyl group and the reaction conditions, making them tunable for various applications.
Conclusion
Silyl peroxides, particularly bis(trimethylsilyl) peroxide, represent a valuable class of oxidizing agents in modern organic synthesis. Their enhanced stability, coupled with high reactivity and selectivity in key transformations such as the Baeyer-Villiger oxidation and epoxidation, makes them superior alternatives to traditional peroxy acids in many applications. The ability to perform oxidations under anhydrous and mild conditions further expands their utility, especially for sensitive substrates. While the initial preparation of silyl peroxides requires careful handling, the benefits they offer in terms of yield, selectivity, and safety often outweigh this initial investment. For researchers and professionals in drug development, the adoption of silyl peroxides in their synthetic strategies can lead to more efficient and robust routes to complex molecular targets.
References
- 1. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 2. Catalytic and Stoichiometric Baeyer–Villiger Oxidation Mediated by Nonheme Peroxo-Diiron(III), Acylperoxo, and Iodosylbenzene Iron(III) Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rubottom Oxidation | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Validating BTSP Oxidations: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise validation of chemical transformations is paramount. The oxidation of organic compounds using n-Butyltriphenylphosphonium dichromate (BTSP) offers a selective and efficient method for converting alcohols to carbonyl compounds and thiols to disulfides. Validating the outcomes of these reactions requires robust analytical techniques. This guide provides a comparative overview of key spectroscopic methods for confirming the products of BTSP oxidations, supported by experimental data and detailed protocols.
Overview of BTSP Oxidation
n-Butyltriphenylphosphonium dichromate is a mild and selective oxidizing agent used in organic synthesis. It is particularly effective for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, as well as the oxidation of thiols to disulfides. The general reaction schemes are illustrated below.
Caption: General reaction pathways for BTSP oxidations.
Comparison of Spectroscopic Validation Methods
The successful conversion of starting materials to products in a BTSP oxidation can be validated using several spectroscopic techniques. Each method provides unique information about the molecular structure and functional groups present in the reaction mixture. The following sections compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, making it highly effective for monitoring the progress of BTSP oxidations. By analyzing the chemical shifts and signal integrations in ¹H and ¹³C NMR spectra, one can confirm the disappearance of reactant signals and the appearance of product signals.
Data Presentation: Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde (B42025)
| Compound | Spectroscopic Feature | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Benzyl Alcohol | -CH₂- | ~4.6 | ~60 |
| Aromatic C-H | ~7.3-7.4 | ~127-128 | |
| C-OH | - | ~141 | |
| Benzaldehyde | -CHO | ~10.0 | ~200 |
| Aromatic C-H | ~7.5-8.0 | ~129-134 | |
| C=O | - | ~137 |
Data Presentation: Oxidation of Thiophenol to Diphenyl Disulfide
| Compound | Spectroscopic Feature | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Thiophenol | -SH | ~3.5 | - |
| Aromatic C-H | ~7.1-7.4 | ~125-131 | |
| C-SH | - | ~130 | |
| Diphenyl Disulfide | Aromatic C-H | ~7.2-7.5 | ~127-137 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: After the reaction is complete, work up the reaction mixture to isolate the crude product. Dissolve 5-10 mg of the crude product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).
-
Data Analysis: Process the spectra and integrate the signals. Compare the chemical shifts and integration values with known spectra of the starting material and expected product to confirm the conversion and assess the purity of the product.[1][2][3][4][5][6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compounds in a sample. In the context of BTSP oxidations, MS can confirm the formation of the desired product by identifying its molecular ion peak.
Data Presentation: Oxidation of Benzyl Alcohol to Benzaldehyde
| Compound | Formula | Molecular Weight | Key MS Fragments (m/z) |
| Benzyl Alcohol | C₇H₈O | 108.14 | 108 (M+), 107, 91, 79, 77 |
| Benzaldehyde | C₇H₆O | 106.12 | 106 (M+), 105, 77 |
Data Presentation: Oxidation of Thiophenol to Diphenyl Disulfide
| Compound | Formula | Molecular Weight | Key MS Fragments (m/z) |
| Thiophenol | C₆H₆S | 110.18 | 110 (M+), 109, 66 |
| Diphenyl Disulfide | C₁₂H₁₀S₂ | 218.34 | 218 (M+), 185, 154, 109, 65 |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak corresponding to the expected product. The fragmentation pattern can also provide structural confirmation.[7][8][9][10][11][12][13][14]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For BTSP oxidations, IR spectroscopy can clearly show the disappearance of the reactant's functional group and the appearance of the product's functional group.
Data Presentation: Oxidation of Benzyl Alcohol to Benzaldehyde
| Compound | Functional Group | Characteristic IR Absorption (cm⁻¹) |
| Benzyl Alcohol | O-H stretch | 3200-3600 (broad) |
| C-O stretch | 1000-1300 | |
| Benzaldehyde | C=O stretch (aldehyde) | 1700-1720 (strong) |
| C-H stretch (aldehyde) | 2720 and 2820 |
Data Presentation: Oxidation of Thiophenol to Diphenyl Disulfide
| Compound | Functional Group | Characteristic IR Absorption (cm⁻¹) |
| Thiophenol | S-H stretch | 2550-2600 (weak) |
| Diphenyl Disulfide | S-S stretch | 400-500 (weak) |
Experimental Protocol: IR Spectroscopy Analysis
-
Sample Preparation: A small amount of the liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups of the reactant and the expected product. The disappearance of the O-H band (for alcohol oxidation) or the S-H band (for thiol oxidation) and the appearance of the C=O band (for aldehyde/ketone formation) confirms the reaction.[15][16][17][18][19][20][21][22]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. While not as structurally informative as NMR or IR, it can be used to monitor the progress of a reaction if the reactant and product have distinct UV-Vis absorption spectra.
Data Presentation: Oxidation of Benzyl Alcohol to Benzaldehyde
| Compound | Chromophore | λmax (nm) |
| Benzyl Alcohol | Phenyl | ~257 |
| Benzaldehyde | Phenyl-C=O | ~242, ~283 |
Data Presentation: Oxidation of Thiophenol to Diphenyl Disulfide
| Compound | Chromophore | λmax (nm) |
| Thiophenol | Phenyl-S | ~236 |
| Diphenyl Disulfide | Phenyl-S-S-Phenyl | ~250 |
Experimental Protocol: UV-Vis Spectroscopy Analysis
-
Sample Preparation: Prepare a dilute solution of the reaction mixture or purified product in a UV-transparent solvent (e.g., ethanol, cyclohexane).
-
Data Acquisition: Record the UV-Vis absorption spectrum using a spectrophotometer.
-
Data Analysis: Compare the absorption maxima (λmax) of the sample to those of the starting material and expected product. A shift in the λmax can indicate the formation of the new chromophoric system.[23][24][25][26][27]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for a BTSP oxidation and the general signaling pathway for the transformation.
Caption: A typical experimental workflow for BTSP oxidation and validation.
Caption: A simplified signaling pathway for BTSP oxidation.
Conclusion
The validation of BTSP oxidations is effectively achieved through a combination of spectroscopic methods. NMR and IR spectroscopy are indispensable for confirming the structural changes and the appearance of new functional groups. Mass spectrometry provides definitive evidence of the product's molecular weight. UV-Vis spectroscopy can be a useful tool for monitoring reactions involving chromophoric changes. By employing these techniques in a complementary fashion, researchers can confidently verify the outcomes of their synthetic transformations.
References
- 1. DIPHENYL DISULFIDE(882-33-7) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. In situ high-pressure 13 C/ 1 H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al 2 O 3 catalyst - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00489K [pubs.rsc.org]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Diphenyl disulfide | C12H10S2 | CID 13436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Benzaldehyde(100-52-7) MS spectrum [chemicalbook.com]
- 12. DIPHENYL DISULFIDE(882-33-7) MS [m.chemicalbook.com]
- 13. Benzaldehyde [webbook.nist.gov]
- 14. Disulfide, diphenyl [webbook.nist.gov]
- 15. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. homework.study.com [homework.study.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. DIPHENYL DISULFIDE(882-33-7) IR Spectrum [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. Disulfide, diphenyl [webbook.nist.gov]
- 23. researchgate.net [researchgate.net]
- 24. Atmospheric chemistry of benzaldehyde: UV absorption spectrum and reaction kinetics and mechanisms of the C6H5C(O)O2 radical - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. PhotochemCAD | Benzaldehyde [photochemcad.com]
- 27. Disulfide Chromophores Arise from Stereoelectronic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Bis(trimethylsilyl)peroxide: A Safer and More Efficient Alternative to Concentrated Hydrogen Peroxide in Oxidation Reactions
In the realm of chemical synthesis, particularly in the development of pharmaceuticals and other high-value compounds, the choice of oxidizing agent is critical. For decades, concentrated hydrogen peroxide (H₂O₂) has been a workhorse oxidant, valued for its high active oxygen content and the benign nature of its primary byproduct, water.[1][2] However, its use is fraught with significant safety concerns, including the risk of explosive decomposition and severe chemical burns.[3] This guide presents bis(trimethylsilyl)peroxide (BTSP) as a superior alternative, offering a safer handling profile and, in many cases, improved reaction efficiency. This comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals in their selection of oxidation reagents.
Safety Profile: A Clear Advantage for BTSP
The handling of concentrated hydrogen peroxide (typically 30-70% aqueous solutions) necessitates stringent safety protocols due to its high reactivity and potential for violent decomposition, which can be catalyzed by trace impurities.[3] It is a strong oxidizer that can cause severe skin and eye burns upon contact. In contrast, this compound, an aprotic analogue of hydrogen peroxide, offers a significantly improved safety profile. While it is also a reactive peroxide that must be handled with care, it is generally more stable and less prone to explosive decomposition under typical laboratory conditions.[4]
| Hazard | Concentrated Hydrogen Peroxide (30-70%) | This compound (BTSP) |
| Physical State | Colorless liquid | Colorless liquid |
| Explosive Potential | High risk of explosive decomposition, especially in the presence of metal ions or other catalysts.[3] | Can detonate with shock or heat, particularly in the presence of metal contaminants.[4] |
| Corrosivity | Highly corrosive; causes severe skin and eye burns.[3] | Causes skin and eye irritation.[4] |
| Handling Precautions | Requires use in a well-ventilated fume hood with personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat. Vented storage containers are necessary. | Should be handled in a well-ventilated area with appropriate PPE. Avoid contact with metals; use plastic or glass pipettes and syringes.[4] |
| Storage | Store in a cool, dark, well-ventilated area in a vented container away from organic materials and metals. | Store in a cool, dry place away from heat, sparks, and open flames. Keep away from combustible materials and metals.[4] |
Performance in Baeyer-Villiger Oxidation: A Data-Driven Comparison
The Baeyer-Villiger oxidation, a key reaction in organic synthesis for the conversion of ketones to esters or lactones, serves as an excellent case study for comparing the performance of BTSP and concentrated hydrogen peroxide.
Experimental data from a study by Baj et al. (2009) demonstrates the effectiveness of BTSP in the Baeyer-Villiger oxidation of various ketones, including 2-adamantanone (B1666556) and cyclohexanone (B45756), in the presence of ionic liquids.[2] For comparison, data for the oxidation of the same ketones using concentrated hydrogen peroxide with different catalytic systems are also presented.
| Ketone | Oxidant System | Solvent | Time (h) | Yield (%) | Reference |
| 2-Adamantanone | BTSP / [bmim]NTf₂ | [bmim]NTf₂ | 24 | 98 | [2] |
| 2-Adamantanone | 30% H₂O₂ / Sn(OTf)₂ | Toluene | 0.5 | >99 | [5] |
| Cyclohexanone | BTSP / [bmim]OTf | [bmim]OTf | 0.5 | 99 | [2] |
| Cyclohexanone | 30% H₂O₂ / Sn-Beta Zeolite | 1,4-Dioxane (B91453) | 3 | 96 (conversion) |
As the data indicates, BTSP in combination with ionic liquids can achieve excellent yields in the Baeyer-Villiger oxidation, often comparable to or exceeding those obtained with concentrated hydrogen peroxide under various catalytic conditions.[2][5] Notably, the use of BTSP can sometimes allow for milder reaction conditions and simplified work-up procedures.
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for the Baeyer-Villiger oxidation of cyclohexanone using both BTSP and concentrated hydrogen peroxide are provided below.
Protocol 1: Baeyer-Villiger Oxidation of Cyclohexanone with this compound
This protocol is adapted from the work of Baj et al. (2009).[2]
Materials:
-
Cyclohexanone
-
This compound (BTSP)
-
1-butyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([bmim]OTf)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (1 mmol) in 1-butyl-3-methylimidazolium trifluoromethanesulfonate (2 mL).
-
Add this compound (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Upon completion of the reaction (monitored by TLC or GC), extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude ε-caprolactone.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Protocol 2: Baeyer-Villiger Oxidation of Cyclohexanone with Concentrated Hydrogen Peroxide
This protocol is a general representation based on procedures utilizing heterogeneous catalysts, such as Sn-Beta zeolite.
Materials:
-
Cyclohexanone
-
Concentrated hydrogen peroxide (30 wt% in H₂O)
-
Sn-Beta zeolite catalyst
-
1,4-Dioxane
-
Standard laboratory glassware with a reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the Sn-Beta zeolite catalyst (e.g., 50 mg).
-
Add cyclohexanone (2 mmol) and 1,4-dioxane (8 mL) to the flask.
-
Heat the mixture to 80 °C with vigorous stirring.
-
Slowly add 30 wt% hydrogen peroxide (3 mmol) to the reaction mixture.
-
Maintain the reaction at 80 °C for 3 hours.
-
After the reaction, cool the mixture to room temperature and separate the catalyst by filtration or centrifugation.
-
Analyze the liquid phase by gas chromatography (GC) to determine the conversion of cyclohexanone and the yield of ε-caprolactone.
-
The product can be isolated by extraction and purified by distillation.
Mechanistic Pathways
The underlying mechanisms of the Baeyer-Villiger oxidation with BTSP and hydrogen peroxide share similarities, primarily involving the formation of a Criegee intermediate. However, the activation of the peroxide differs.
Caption: Baeyer-Villiger oxidation mechanism with BTSP.
In the case of BTSP, a Lewis acid catalyst can activate the ketone, facilitating the nucleophilic attack by the peroxide.[2]
Caption: Baeyer-Villiger oxidation mechanism with H₂O₂.
With hydrogen peroxide, a catalyst (either a Lewis or Brønsted acid) is typically required to activate either the ketone or the peroxide itself to facilitate the reaction.[5]
Conclusion
This compound presents a compelling case as a safer and often more efficient alternative to concentrated hydrogen peroxide for oxidation reactions in research and development settings. Its enhanced safety profile reduces the risks associated with handling and storage, a critical consideration in any laboratory. Furthermore, as demonstrated in the Baeyer-Villiger oxidation, BTSP can deliver high product yields, sometimes under milder conditions than those required for hydrogen peroxide-based systems. While the choice of oxidant will always be context-dependent, the evidence strongly suggests that BTSP should be a primary consideration for scientists seeking a reliable, effective, and, most importantly, safer approach to chemical oxidation.
References
A Comparative Guide to the Efficiency of Catalysts with Bis(trimethylsilyl)peroxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficiency of various catalysts used in conjunction with bis(trimethylsilyl)peroxide (BTSP), a versatile and anhydrous source of hydrogen peroxide. The following sections detail the performance of different catalyst systems in key organic transformations, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and experimental design.
Executive Summary
This compound is a valuable reagent for a range of oxidation reactions, including Baeyer-Villiger oxidations, olefin epoxidations, and alcohol oxidations. The efficiency and selectivity of these transformations are highly dependent on the choice of catalyst. This guide evaluates the performance of several key catalyst classes: Lewis acids (specifically Trimethylsilyl trifluoromethanesulfonate), inorganic rhenium oxides, ionic liquids, pyridinium (B92312) dichromate (PDC), and ruthenium complexes. Each catalyst system offers distinct advantages in terms of reactivity, selectivity, and reaction conditions, which are summarized in the tables below.
Data Presentation: Catalyst Performance in Oxidation Reactions
The following tables summarize the quantitative data for the efficiency of different catalysts with this compound in various oxidation reactions.
Baeyer-Villiger Oxidation of Ketones
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | TMSOTf | 10 | CH₂Cl₂ | 25 | 0.5 | 95 | |
| Adamantanone | TMSOTf | 10 | CH₂Cl₂ | 25 | 1 | 98 | |
| Cyclohexanone | bmimOTf | - | bmimOTf | 25 | 2 | 92 | [1] |
| Adamantanone | bmimOTf | - | bmimOTf | 25 | 3 | 94 | [1] |
Olefin Epoxidation
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Re₂O₇ | 1 | CH₂Cl₂ | 25 | 2 | 98 | [2][3] |
| Cyclooctene | Re₂O₇ | 1 | CH₂Cl₂ | 25 | 1 | 99 | [2][3] |
Oxidation of Alcohols
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) alcohol | PDC | 150 | CH₂Cl₂ | 25 | 3 | 95 | [4] |
| Cyclohexanol | RuCl₂(PPh₃)₃ | 5 | CH₂Cl₂ | 25 | 4 | 92 |
Experimental Protocols
General Procedure for Baeyer-Villiger Oxidation with BTSP and TMSOTf Catalyst
To a solution of the ketone (1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) under an inert atmosphere at room temperature is added this compound (1.2 mmol). Trimethylsilyl trifluoromethanesulfonate (B1224126) (0.1 mmol) is then added dropwise. The reaction mixture is stirred at room temperature for the time indicated in the data table. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL). The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
General Procedure for Olefin Epoxidation with BTSP and Rhenium Oxide Catalyst
To a stirred solution of the olefin (1.0 mmol) and pyridine (B92270) (0.1 mmol) in anhydrous dichloromethane (5 mL) at room temperature is added Re₂O₇ (0.01 mmol). A solution of this compound (1.5 mmol) in dichloromethane (2 mL) is then added dropwise over 10 minutes. The reaction mixture is stirred at room temperature for the specified time. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the corresponding epoxide.[2][3]
General Procedure for Baeyer-Villiger Oxidation with BTSP in an Ionic Liquid
The ketone (1.0 mmol) and this compound (1.2 mmol) are added to the ionic liquid (e.g., bmimOTf, 2 mL) at room temperature. The mixture is stirred for the indicated time. After the reaction is complete, the product is extracted with diethyl ether (3 x 10 mL). The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give the crude product, which can be further purified by chromatography. The ionic liquid can be recovered by washing with diethyl ether and drying under vacuum.[1]
General Procedure for Oxidation of Alcohols with BTSP and Pyridinium Dichromate (PDC)
To a suspension of pyridinium dichromate (1.5 mmol) in anhydrous dichloromethane (10 mL) is added a solution of the alcohol (1.0 mmol) in dichloromethane (2 mL). This compound (1.2 mmol) is then added, and the mixture is stirred at room temperature for the specified time. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to give the corresponding aldehyde or ketone.[4]
General Procedure for Oxidation of Alcohols with BTSP and RuCl₂(PPh₃)₃ Catalyst
In a round-bottom flask, RuCl₂(PPh₃)₃ (0.05 mmol) is dissolved in anhydrous dichloromethane (10 mL) under an inert atmosphere. The alcohol (1.0 mmol) is then added, followed by this compound (1.2 mmol). The reaction mixture is stirred at room temperature for the time indicated. Upon completion, the solvent is removed in vacuo, and the crude product is purified by flash chromatography on silica gel.
Mandatory Visualization
Baeyer-Villiger Oxidation Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the Baeyer-Villiger oxidation of a ketone using a Lewis acid catalyst and this compound.
Caption: Proposed catalytic cycle for the Baeyer-Villiger oxidation.
Experimental Workflow for Catalytic Oxidation using BTSP
This diagram outlines the general experimental workflow for performing a catalytic oxidation reaction with this compound.
Caption: General experimental workflow for catalytic oxidation with BTSP.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Olefin Epoxidation with Bis(trimethylsilyl) Peroxide Catalyzed by Inorganic Oxorhenium Derivatives. Controlled Release of Hydrogen Peroxide [organic-chemistry.org]
- 4. Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Bis(trimethylsilyl)peroxide: Pyridine vs. DABCO Methods
For researchers, scientists, and professionals in drug development, the synthesis of bis(trimethylsilyl)peroxide (BTSP) is a critical step in various oxidative reactions. The choice of catalyst, typically a nitrogenous base, significantly impacts the reaction's efficiency, safety, and scalability. This guide provides an objective comparison of two common methods for BTSP synthesis: the traditional pyridine-catalyzed route and the increasingly popular 1,4-diazabicyclo[2.2.2]octane (DABCO) method.
Performance and Experimental Data at a Glance
A summary of the key quantitative data for both the pyridine (B92270) and DABCO-catalyzed synthesis of this compound is presented below. This allows for a rapid comparison of the two methods based on critical performance indicators.
| Parameter | Pyridine Method | DABCO Method |
| Reported Yield | 80-96% | 71% |
| Purity | High (typically requires distillation) | ~92% (contaminated with ~8% hexamethyldisiloxane) |
| Reaction Time | Not explicitly detailed in readily available protocols | 5 hours |
| Reaction Temperature | 0 °C | 0 °C to Room Temperature |
| Key Reagents | Pyridine, Chlorotrimethylsilane (B32843), Hydrogen Peroxide | DABCO, Chlorotrimethylsilane, 35% Hydrogen Peroxide |
| Safety Considerations | High Risk of Explosion , especially with >50% H₂O₂ | Safer alternative, avoids distillation of the peroxide |
In-Depth Analysis of Synthetic Methodologies
The choice between the pyridine and DABCO methods often hinges on a trade-off between yield and safety. While the pyridine method has been reported to produce higher yields, it is also associated with significant safety hazards.
The Pyridine Method: High Yield with a High Risk. The traditional method for synthesizing BTSP involves the reaction of chlorotrimethylsilane with hydrogen peroxide in the presence of pyridine. Pyridine acts as a base to neutralize the hydrochloric acid byproduct. While this method can achieve high yields, it is fraught with danger, particularly when using concentrated hydrogen peroxide. There are numerous reports of violent decompositions and explosions, making this method less suitable for large-scale synthesis or for laboratories with stringent safety protocols.[1][2] A safer modification of this method was developed by W. P. Jackson, utilizing a urea-hydrogen peroxide complex, which is a solid and more stable source of hydrogen peroxide.
The DABCO Method: A Safer and More Controlled Approach. A well-documented and safer alternative employs DABCO as the base. This method typically involves the pre-formation of a DABCO-hydrogen peroxide complex, which is then reacted with chlorotrimethylsilane. This procedure is noted for its reliability and the avoidance of distilling the potentially explosive this compound.[1]
Detailed Experimental Protocols
Below are the detailed experimental protocols for the synthesis of this compound using the DABCO method. A detailed, verified protocol for the pyridine method is not provided due to the significant safety risks involved.
DABCO Method Protocol
This procedure is adapted from Organic Syntheses.[1]
Part A: Preparation of the DABCO-Hydrogen Peroxide Complex
-
In a 1-L, two-necked flask equipped with a dropping funnel, magnetic stir bar, and a thermometer, dissolve diazabicyclooctane (DABCO) (28.05 g, 0.25 mol) in 375 mL of commercial-grade tetrahydrofuran (B95107) (THF).
-
Cool the flask to an internal temperature of 0 °C using an ice-salt bath.
-
Slowly add 49 mL of a 35% hydrogen peroxide solution (0.5 mol) to the stirred solution, maintaining the temperature at 0 °C. A precipitate will form immediately.
-
After the addition is complete, continue stirring at 0 °C for 1 hour.
-
Filter the mixture through a Büchner funnel and wash the collected precipitate with cold THF (3 x 50 mL).
-
Dry the precipitate under reduced pressure (2 mm Hg) at 35–40 °C for 2 hours to yield the DABCO·2H₂O₂ complex.
Part B: Synthesis of this compound (BTSP)
-
In a 2-L, three-necked flask equipped with a magnetic stir bar, thermometer, dropping funnel, and an argon inlet, place the dried DABCO·2H₂O₂ complex (28.3 g, 0.157 mol) and additional DABCO (28 g, 0.25 mol).
-
Maintain a slight positive pressure of argon and add 700 mL of dry dichloromethane. Cool the mixture to 0 °C.
-
Add chlorotrimethylsilane (80 mL, 0.628 mol) dropwise, ensuring the temperature remains at 0 °C.
-
After the addition, allow the mixture to stir for 5 hours at room temperature.
-
Filter the reaction mixture through a sintered Büchner funnel and wash the precipitate with pentane (B18724) (2 x 25 mL).
-
Concentrate the filtrate under reduced pressure to a volume of approximately 80 mL.
-
Add 25 mL of pentane to the concentrated solution to precipitate any remaining salts and filter again.
-
The resulting solution is a 71% yield of this compound, which is contaminated with approximately 8% of hexamethyldisiloxane.[1] This product is often suitable for use without further purification.
Visualizing the Synthetic Workflow
To better understand the logical flow of the synthesis and comparison, the following diagram illustrates the key steps and decision points.
Caption: A flowchart comparing the pyridine and DABCO methods for BTSP synthesis.
Conclusion
The selection of a synthetic method for this compound requires careful consideration of both efficiency and safety. The pyridine-based method, while offering the potential for higher yields, carries a significant and well-documented risk of explosion, particularly with concentrated hydrogen peroxide. For routine laboratory use and especially for larger-scale preparations, the DABCO method presents a much safer and more reliable alternative. Although the yield may be slightly lower, the avoidance of a hazardous distillation step and the use of a more stable hydrogen peroxide source make it the recommended procedure for the synthesis of this compound in most research and development settings.
References
Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of Bis(trimethylsilyl)peroxide
For researchers, scientists, and drug development professionals, the choice of an oxidizing agent in large-scale synthesis is a critical decision, balancing efficacy, safety, and cost. This guide provides a comprehensive comparison of Bis(trimethylsilyl)peroxide (TMSO) with its common alternatives, offering a data-driven analysis to inform this crucial selection process.
This compound, a versatile reagent, presents itself as an anhydrous equivalent of hydrogen peroxide. Its utility in significant organic transformations, most notably the Baeyer-Villiger oxidation, has garnered considerable attention. The primary allure of TMSO lies in its ability to facilitate reactions under neutral and anhydrous conditions, a stark contrast to the often acidic and aqueous environments required by its counterparts. Furthermore, its byproduct, the volatile hexamethyldisiloxane (B120664), simplifies product purification, a significant advantage in industrial settings. However, the higher upfront cost of TMSO necessitates a thorough cost-benefit analysis against more conventional oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide/peracetic acid systems.
Performance Comparison in Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation, a cornerstone reaction in the synthesis of esters and lactones from ketones, serves as an excellent case study for comparing these oxidants. The production of ε-caprolactone, a key monomer for biodegradable polymers, is a commercially significant example.
| Oxidizing Agent | Typical Yield (%) | Reaction Time (h) | Catalyst | Byproduct | Key Advantages | Key Disadvantages |
| This compound (TMSO) | High | 1 - 6 | Lewis acids (e.g., SnCl₄, BF₃·OEt₂) | Hexamethyldisiloxane (volatile) | Anhydrous conditions, neutral pH, volatile byproduct simplifies workup.[1] | Higher reagent cost, potential for explosive decomposition with metal contaminants. |
| m-Chloroperoxybenzoic acid (m-CPBA) | High | 1 - 5 | None (stoichiometric) | m-Chlorobenzoic acid (solid) | Readily available, well-established, high reactivity. | Stoichiometric use, solid byproduct requires extensive workup, potential for detonation of pure solid. |
| Hydrogen Peroxide/Peracetic Acid | Moderate to High | 2 - 24 | Strong acids (e.g., H₂SO₄) or metal catalysts | Water/Acetic Acid | Low cost, environmentally benign byproducts. | Requires acidic conditions, aqueous medium can lead to side reactions and difficult product isolation, potential for catalyst deactivation.[2] |
Experimental Protocols: A Glimpse into the Lab
Synthesis of ε-Caprolactone via Baeyer-Villiger Oxidation using TMSO:
In a typical laboratory-scale procedure, a solution of cyclohexanone (B45756) in an anhydrous solvent such as dichloromethane (B109758) is cooled to 0 °C. A Lewis acid catalyst, for instance, tin(IV) chloride (SnCl₄), is added, followed by the slow addition of this compound. The reaction is stirred at low temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the volatile hexamethyldisiloxane is removed along with the solvent under reduced pressure, simplifying the purification of the ε-caprolactone product.
Cost-Benefit Analysis: Beyond the Reagent Price
A holistic cost analysis extends beyond the initial purchase price of the oxidizing agent to encompass the entire production workflow.
| Cost Factor | This compound (TMSO) | m-Chloroperoxybenzoic acid (m-CPBA) | Hydrogen Peroxide/Peracetic Acid |
| Reagent Cost | High | Moderate | Low |
| Catalyst Cost | Moderate (Lewis acids) | N/A | Low (mineral acids) to High (metal catalysts) |
| Solvent & Workup | Lower (volatile byproduct) | High (requires extensive washing to remove solid byproduct) | High (extraction from aqueous phase can be energy-intensive) |
| Waste Disposal | Moderate (silyl waste) | High (halogenated organic waste) | Low (water and acetic acid) |
| Safety Infrastructure | High (peroxide handling, potential for explosion) | High (shock-sensitive solid) | Moderate to High (corrosive, potential for runaway reactions) |
| Overall Process Cost | Competitive in specific applications | Moderate to High | Low to Moderate |
While TMSO has a higher initial cost, the simplified workup and potential for higher purity products can offset this in certain high-value applications. The elimination of acidic waste streams and the avoidance of aqueous conditions can be particularly beneficial in the synthesis of sensitive pharmaceutical intermediates.
Safety: A Paramount Consideration
All peroxide-containing reagents are hazardous and require careful handling, especially on a large scale.
-
This compound: Presents a risk of explosion, particularly in the presence of metal contaminants. It is crucial to use non-metal handling equipment and maintain strict temperature control.
-
m-CPBA: In its pure, solid form, m-CPBA is shock-sensitive and can detonate. Commercial formulations are typically sold at lower purity to mitigate this risk.
-
Peracetic Acid: Highly corrosive and a strong oxidizer. It can cause severe irritation to the eyes, skin, and respiratory system.[3][4][5] Adequate personal protective equipment and ventilation are essential.[3][4][5]
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the key reaction pathways and a generalized experimental workflow.
References
- 1. The Baeyer-Villiger oxidation of ketones with bis(trimethylsilyl) peroxide in the presence of ionic liquids as the solvent and catalyst [organic-chemistry.org]
- 2. Overcoming a Conceptual Limitation of Industrial ε‐Caprolactone Production via Chemoenzymatic Synthesis in Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. recomindustriale.com [recomindustriale.com]
- 5. LCSS: PERACETIC ACID (AND RELATED PERCARBOXYLIC ACIDS) [web.stanford.edu]
Safety Operating Guide
Safe Disposal of Bis(trimethylsilyl)peroxide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemicals is paramount to ensuring a safe laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of bis(trimethylsilyl)peroxide, a valuable reagent in organic synthesis that requires careful management due to its potential hazards.
This compound (BTSP) is a moisture-sensitive organosilicon compound that serves as an aprotic source of hydrogen peroxide.[1][2] Its reactivity, while advantageous in chemical reactions, necessitates stringent safety protocols for its disposal. Improper handling can lead to the formation of highly concentrated hydrogen peroxide, posing a significant risk of explosion, especially in the presence of metals.[1]
Essential Safety Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (neoprene or nitrile rubber are recommended), and a lab coat.[2]
-
Ventilation: All handling and disposal operations must be conducted in a well-ventilated fume hood.[2]
-
Avoid Incompatible Materials: Keep BTSP away from flammable or combustible materials, metals, and strong oxidizing agents.[2] Detonations have been reported when the material is transferred using metal hypodermic needles.[3]
-
Storage: Store this compound in sealed containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₈O₂Si₂ | [4] |
| Molecular Weight | 178.38 g/mol | [4] |
| Boiling Point | 35 °C @ 35 mm Hg | [3] |
| Density | 0.829 g/cm³ | [2] |
| Self-Accelerating Decomposition Temperature (SADT) | Estimated 80°C (176°F) | [3] |
| Storage Temperature | Below 5°C | [5] |
Disposal Procedures
Two primary methods are recommended for the safe disposal of small quantities of this compound in a laboratory setting: controlled hydrolysis and chemical quenching. The choice of method may depend on the quantity of waste and the available laboratory facilities.
Experimental Protocol 1: Controlled Hydrolysis
This method relies on the controlled reaction of this compound with water to yield less hazardous products: hydrogen peroxide and hexamethyldisiloxane (B120664). The resulting dilute hydrogen peroxide solution can then be further neutralized.
Materials:
-
This compound waste
-
A suitable aprotic solvent (e.g., tetrahydrofuran (B95107) or acetone)
-
Ice bath
-
Stir plate and stir bar
-
Dropping funnel
-
Aqueous solution of sodium sulfite (B76179) or sodium bisulfite (10% w/v)
-
Peroxide test strips
Procedure:
-
In a fume hood, place the this compound waste in a flask equipped with a stir bar and a dropping funnel.
-
Dilute the BTSP waste with an equal volume of a compatible aprotic solvent to ensure a manageable reaction rate.
-
Place the flask in an ice bath to control the temperature, as the hydrolysis reaction can be exothermic.
-
Slowly add water dropwise from the dropping funnel while stirring vigorously. The recommended ratio is approximately 10 parts water to 1 part BTSP.
-
After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure complete hydrolysis.
-
Test the resulting solution for the presence of peroxides using a peroxide test strip.
-
If peroxides are still present, slowly add a 10% aqueous solution of sodium sulfite or sodium bisulfite with continued stirring until a negative test result is obtained.
-
The final solution, containing primarily hexamethyldisiloxane and neutralized peroxide products, can be disposed of as hazardous waste through your institution's environmental health and safety office.
Experimental Protocol 2: Chemical Quenching with Acidic Ferrous Sulfate (B86663)
This procedure involves the reduction of the peroxide functional group using a solution of ferrous sulfate.
Materials:
-
This compound waste
-
A suitable aprotic solvent (e.g., tetrahydrofuran or acetone)
-
Ice bath
-
Stir plate and stir bar
-
Dropping funnel
-
Acidic ferrous sulfate solution (prepare by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of water and carefully adding 6 mL of concentrated sulfuric acid)
-
Peroxide test strips
Procedure:
-
In a fume hood, dilute the this compound waste with an equal volume of a compatible aprotic solvent in a flask equipped with a stir bar and a dropping funnel.
-
Cool the flask in an ice bath.
-
Slowly add the acidic ferrous sulfate solution dropwise from the dropping funnel while stirring vigorously. Be aware that this reaction can also be exothermic.
-
After the addition is complete, continue to stir the mixture for at least 30 minutes.
-
Test the organic layer for the presence of peroxides using a peroxide test strip.
-
If the test is positive, add more ferrous sulfate solution and continue stirring for another 30 minutes. Repeat until a negative test result is achieved.
-
Once the quenching is complete, the biphasic mixture should be collected and disposed of as hazardous waste. Do not attempt to separate the layers.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures and safety precautions, laboratory professionals can effectively mitigate the risks associated with this compound and ensure its proper disposal, contributing to a safer research environment. Always consult your institution's specific guidelines for hazardous waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
